2-Isopropylthioxanthone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-ylthioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14OS/c1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTALPKYXQZGAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044691 | |
| Record name | 2-(Propan-2-yl)-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA; Pellets or Large Crystals | |
| Record name | 9H-Thioxanthen-9-one, 2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5495-84-1 | |
| Record name | 2-Isopropylthioxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5495-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl thioxanthone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005495841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Thioxanthen-9-one, 2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Propan-2-yl)-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropyl-9H-thioxanthen-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOPROPYLTHIOXANTHONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54KUS6SE2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Isopropylthioxanthone (ITX)
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound (ITX). ITX is a thioxanthone derivative widely recognized for its application as a photoinitiator in various industrial processes.[1]
Core Chemical Identity and Structure
This compound, systematically named 2-propan-2-ylthioxanthen-9-one, is an organic compound crucial in photopolymerization.[2] Its molecular structure consists of a thioxanthone core with an isopropyl group substitution. Crystallographic studies reveal that the thioxanthone moiety is nearly planar.[1][3] The carbon-sulfur bond lengths are intermediate between single and double bonds, indicating partial double-bond character.[1][3]
Structural Identifiers:
-
IUPAC Name: 2-propan-2-ylthioxanthen-9-one[2]
-
CAS Number: 5495-84-1[2]
-
SMILES: CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O[2]
-
InChI: InChI=1S/C16H14OS/c1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h3-10H,1-2H3[2]
-
InChIKey: KTALPKYXQZGAEG-UHFFFAOYSA-N[2]
Physicochemical Properties
The physicochemical properties of ITX are critical for its application, particularly in UV-curing formulations. It typically appears as a pale yellow crystalline powder or solid.[1][5][6]
Table 1: Quantitative Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 254.35 g/mol | [1][4] |
| Melting Point | 72-78 °C | [5][6][7] |
| Boiling Point | 398.9 ± 32.0 °C (Predicted) | [3][7][8] |
| Density | 1.199 - 1.28 g/cm³ (Predicted) | [3][6][8] |
| Flash Point | 210 °C (410 °F) | [3][7][8][9] |
| Water Solubility | 340 μg/L at 20°C (Partly miscible) | [3][8][9] |
| LogP | 5.59 at 20°C | [3][8] |
| Vapor Pressure | 0 Pa at 20°C | [3][8] |
| UV Absorption | 250-400 nm (Peaks at 258, 382 nm) | [1][7][8] |
Solubility Profile: ITX is sparingly soluble in water but shows good solubility in various organic solvents.[3][9] It is slightly soluble in DMSO and ethyl acetate (B1210297) and soluble in toluene.[3][8] Detailed solubility studies have been conducted in solvents such as methanol, ethanol (B145695), acetone, 1,4-dioxane, and 1,2-dichloroethane, with solubility increasing with temperature.[10]
Experimental Protocols
Synthesis of this compound
A common method for synthesizing ITX involves the cyclization of an appropriate precursor. The following protocol is based on the reaction of 2-(4-isopropylphenylthio)benzoic acid.[11]
Materials and Reagents:
-
2-(4-isopropylphenylthio)benzoic acid
-
98% Sulfuric acid
-
Anhydrous ethanol
-
Water
Equipment:
-
Reaction flask with reflux condenser and dropping funnel
-
Heating mantle
-
Water bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for thin-layer chromatography (TLC) or liquid phase analysis
Procedure:
-
Disperse 136.2 g (0.50 mol) of 2-(4-isopropylphenylthio)benzoic acid in 400 mL of cyclohexane in the reaction flask.[11]
-
Slowly add 125.0 g of 98% sulfuric acid dropwise over 30 minutes while cooling the flask in a water bath.[11]
-
After addition is complete, slowly heat the mixture to reflux to facilitate dehydration.[11]
-
Monitor the reaction's progress by measuring the amount of water separated or by using TLC/liquid phase analysis.[11]
-
Once the reaction is complete, cool the mixture and add 150 mL of water. Stir for 30 minutes, then allow the layers to separate.[11]
-
Separate the organic phase and wash it with an additional 150 mL of water.[11]
-
Distill off the cyclohexane solvent.[11]
-
Recrystallize the resulting residue from 250 mL of anhydrous ethanol to yield a pale yellow solid of this compound.[11]
Analytical Methodology
ITX is often used as an analytical standard for its own detection in various matrices, particularly in food safety analysis to monitor its migration from packaging materials.[1][3]
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Objective: To quantify the amount of ITX that has migrated into foodstuffs like milk, fruit drinks, or other packaged beverages.[1][3]
-
Sample Preparation: An appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) is used to isolate ITX from the food matrix.
-
Chromatographic Separation: The extract is injected into an HPLC system, typically with a C18 column, to separate ITX from other components.[2]
-
Detection and Quantification: The eluent from the HPLC is directed to a tandem mass spectrometer. ITX is ionized (e.g., using ESI+) and specific precursor-to-product ion transitions are monitored for highly selective and sensitive quantification.[2]
Core Applications and Mechanisms
The primary application of this compound is as a photoinitiator for UV-curable systems.[5][10] It is integral to the formulation of UV-cured inks, coatings, and adhesives.[5][6]
Mechanism of Action as a Photoinitiator: As a Type II photoinitiator, ITX requires a co-initiator, typically a tertiary amine, to generate the free radicals necessary for polymerization.
-
Photoexcitation: Upon exposure to UV light (in its absorption range of 250-400 nm), the ITX molecule absorbs a photon and is promoted to an excited singlet state, which then converts to a more stable triplet state.[1][7]
-
Hydrogen Abstraction: The excited triplet-state ITX abstracts a hydrogen atom from the co-initiator (e.g., an amine).
-
Radical Formation: This process forms a ketyl radical from the ITX and an amine-derived alkyl radical.
-
Polymerization Initiation: The highly reactive alkyl radical initiates the polymerization of monomers and oligomers (e.g., acrylates) in the formulation, leading to rapid curing or hardening of the material.
Safety and Handling
This compound is considered a hazardous substance.[9] It is harmful if swallowed and is suspected of damaging fertility or the unborn child.[2]
-
Handling: Use in a well-ventilated area and avoid generating dust.[12][13] Personal protective equipment, including gloves, safety glasses, and protective clothing, should be worn.[9][12]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.[3][13] It should be kept away from oxidizing agents.[9]
-
Disposal: All waste must be handled in accordance with local, state, and federal regulations.[9] Containers should be punctured to prevent re-use and disposed of at an authorized landfill.[9]
References
- 1. This compound | 5495-84-1 [chemicalbook.com]
- 2. This compound | C16H14OS | CID 79633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 5495-84-1 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. Photoinitiator ITX, this compound, Cas 5495-84-1 [sellchems.com]
- 8. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. echemi.com [echemi.com]
An In-depth Technical Guide to 2-Isopropylthioxanthone (CAS No. 5495-84-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-isopropylthioxanthone (ITX), a widely used photoinitiator. The information presented herein is intended to support research, development, and application activities involving this compound. The CAS number for this compound has been verified as 5495-84-1[1][2][3][4][5].
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 5495-84-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₆H₁₄OS | [1][3][4] |
| Molecular Weight | 254.35 g/mol | [1][3][4] |
| Appearance | Light yellow to yellow to green crystalline powder | [1] |
| Melting Point | 74 - 78 °C | [1] |
| Boiling Point | 398.9 ± 32.0 °C (Predicted) | [3][6] |
| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly), Water (340μg/L at 20℃) | [3] |
| Absorption Wavelength | 250 - 400 nm | [3][6] |
| LogP | 5.59 at 20℃ | [3] |
| Toxicity | Harmful if swallowed. Suspected of damaging fertility or the unborn child. | [7][8] |
Core Applications
This compound is a highly efficient Norrish Type II photoinitiator.[9] Its primary application is in UV-curable formulations such as inks, coatings, and adhesives, where it initiates radical polymerization upon exposure to UV light.[1][10][11] It is particularly valued for its effectiveness in pigmented systems and for promoting through-cure.[12] Beyond its role in UV curing, ITX is also utilized in organic synthesis and has been investigated for its potential in photochemistry and organic electronics due to its energy transfer properties.[1][4]
Experimental Protocols
Synthesis of this compound
Several synthetic routes for this compound have been reported. One common method involves the reaction of p-isopropyl thiophenol with o-chlorobenzoic acid.[13]
Method 1: From p-Isopropyl Thiophenol and o-Chlorobenzoic Acid [13]
-
Condensation: p-Isopropyl thiophenol and o-chlorobenzoic acid are condensed in the presence of an alkali (e.g., lithium hydroxide) and a solvent such as tetraline. The molar ratio of p-isopropyl thiophenol to o-chlorobenzoic acid to lithium hydroxide (B78521) is typically around 1:1.05:2.1.
-
Reaction Conditions: The condensation reaction is carried out at a temperature of 180-190 °C for approximately 6 hours.
-
Work-up: Following condensation, the reaction mixture undergoes a series of steps including desolvation, neutralization, cyclization, hydrolysis, and recrystallization to yield the final product.
Method 2: One-Pot Synthesis from 2-Mercaptobenzoic Acid [14]
A greener synthetic approach utilizes 2-mercaptobenzoic acid and cumene (B47948) as starting materials with a solid-acid catalyst in a one-pot reaction.
-
Reaction Setup: 2-Mercaptobenzoic acid, cumene, and a solid-acid catalyst (e.g., bamboo charcoal sulfonic acid) are added to a reaction vessel.
-
Reaction: The mixture is heated to initiate the reaction.
-
Isolation: After the reaction is complete, the solution is cooled, and the this compound is isolated through post-processing steps.
Analytical Detection of this compound
Due to concerns about its migration from food packaging, sensitive analytical methods for the detection of ITX in various matrices have been developed.[10][15]
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [3][16][17]
-
Sample Preparation: The extraction method depends on the food matrix. For non-fatty foods, a simple extraction may be sufficient, while fatty foods require more complex procedures.[15]
-
Chromatographic Separation: A pentafluorophenylpropyl (HS F5) column can be used to achieve chromatographic separation of 2- and 4-isopropylthioxanthone (B127815) isomers. A gradient elution with acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer (pH 3.75) is employed.[17]
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive mode is used. The fragmentation of the protonated molecule [M+H]⁺ is monitored. Key transitions include the loss of the isopropyl group [M+H-C₃H₆]⁺ and the subsequent loss of a CHO group [M+H-C₃H₆-CHO]⁺.[17]
Visualizations
Photoinitiation Mechanism of this compound
The following diagram illustrates the mechanism by which this compound initiates radical polymerization in the presence of an amine synergist.
Caption: Photoinitiation process of 2-ITX with an amine synergist.
Experimental Workflow for Synthesis of this compound
This diagram outlines the key steps in the synthesis of this compound from p-isopropyl thiophenol and o-chlorobenzoic acid.
Caption: Key stages in the synthesis of this compound.
Signaling Pathway Interaction of this compound
Studies have indicated that this compound can exhibit antiestrogenic effects and interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[10] The diagram below illustrates this interaction.
Caption: Interaction of 2-ITX with ERα and AhR signaling pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. CAS 5495-84-1: this compound | CymitQuimica [cymitquimica.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | 5495-84-1 [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound | C16H14OS | CID 79633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. americas.sartomer.arkema.com [americas.sartomer.arkema.com]
- 10. This compound: applications in printing ink and its antiestrogenic potential_Chemicalbook [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. penpoly.com [penpoly.com]
- 13. CN101570534A - Preparation process of 2-isopropyl thioxanthone - Google Patents [patents.google.com]
- 14. CN102746271A - Preparation method of 2-isopropyl thioxanthone (ITX) - Google Patents [patents.google.com]
- 15. This compound (2-ITX) in food and food packaging materials on the German market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-异丙基噻吨酮 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 17. Liquid chromatography/tandem mass spectrometry (highly selective selected reaction monitoring) for the analysis of isopropylthioxanthone in packaged food - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 2-Isopropylthioxanthone (ITX)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2-Isopropylthioxanthone (ITX), a widely utilized photoinitiator in various industrial applications, including printing inks and UV-curable coatings.[1][2] This document details various synthetic pathways, experimental protocols, and purification methods, presenting quantitative data in a structured format for ease of comparison and implementation in a laboratory or industrial setting.
Synthesis of this compound
Several synthetic routes for the preparation of this compound have been developed, each with distinct advantages concerning starting materials, reaction conditions, and overall yield. The primary methods are summarized below.
Key Synthesis Methodologies
Three prominent methods for the synthesis of ITX are detailed in this guide:
-
Friedel-Crafts Acylation using 2,2'-Dithiodiphenyl Formic Acid and Cumene (B47948): This one-step method involves the reaction of 2,2'-dithiodiphenyl formic acid with cumene using concentrated sulfuric acid as both a solvent and a catalyst.[3]
-
Condensation of p-Isopropyl Thiophenol and o-Chlorobenzoic Acid: This process involves the condensation of p-isopropyl thiophenol and o-chlorobenzoic acid in the presence of a base, followed by cyclization to yield ITX.[4]
-
One-Pot Synthesis from 2-Mercaptobenzoic Acid and Cumene: This environmentally friendly approach utilizes a solid-acid catalyst to synthesize ITX in a single step from 2-mercaptobenzoic acid and cumene.[5]
The following diagram illustrates the general chemical synthesis pathway for this compound.
Caption: Chemical synthesis pathways for this compound.
Quantitative Data Summary of Synthesis Methods
| Method | Starting Materials | Catalyst/Reagent | Solvent | Yield | Purity | Reference |
| Friedel-Crafts Acylation | 2,2'-Dithiodiphenyl formic acid, Cumene | Concentrated Sulfuric Acid | Sulfuric Acid | 91% | 99.3% | [3] |
| Condensation and Cyclization | p-Isopropyl thiophenol, o-Chlorobenzoic acid | Lithium Hydroxide | Tetraline | >82% | High Purity | [4] |
| One-Pot Solid-Acid Catalysis | 2-Mercaptobenzoic acid, Cumene | Sulfonated Bamboo Charcoal | None | 89% | 99.5% (HPLC) | [5] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of this compound.
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from a one-step reaction method.[3]
Materials:
-
2-(4-isopropylphenylthio)benzoic acid (precursor from 2,2'-dithiodiphenyl formic acid and cumene)
-
98% Sulfuric acid
-
Anhydrous ethanol (B145695)
Procedure:
-
Disperse 136.2 g (0.50 mol) of 2-(4-isopropylphenylthio)benzoic acid in 400 mL of cyclohexane in a reaction vessel.
-
Slowly add 125.0 g (1.25 mol) of 98% sulfuric acid dropwise over 30 minutes under a water bath.
-
Slowly heat the mixture to reflux to facilitate dehydration. Monitor the reaction progress by measuring the amount of water separated or by using TLC or liquid chromatography.
-
After the reaction is complete, cool the mixture and add 150 mL of water. Stir for 30 minutes and then allow the layers to separate.
-
Separate the organic phase and wash it with 150 mL of water.
-
Distill off the solvent from the organic phase.
-
Recrystallize the residue from 250 mL of anhydrous ethanol to obtain a pale yellow solid of this compound.
Purification of this compound
Purification is a critical step to achieve the desired high purity of ITX, which is essential for its applications. Recrystallization is a commonly employed method.
Recrystallization Protocol:
This protocol describes the purification of crude this compound.[5]
Materials:
-
Crude this compound
-
Dioxane
-
Water
Procedure:
-
Dissolve the crude this compound in a minimal amount of a dioxane:water (5:1 volume ratio) solvent mixture with heating.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
For complete crystallization, the mixture can be further cooled in an ice bath.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum to yield a light yellow crystalline product.
The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for ITX synthesis and purification.
Conclusion
This technical guide provides a detailed overview of the synthesis and purification of this compound, offering valuable information for researchers and professionals in the field. The presented synthesis routes are robust and yield high-purity ITX suitable for various applications. The choice of a specific method may depend on factors such as the availability of starting materials, desired scale of production, and environmental considerations. The provided experimental protocols serve as a practical foundation for the laboratory synthesis and purification of this important photoinitiator.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 5495-84-1 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN101570534A - Preparation process of 2-isopropyl thioxanthone - Google Patents [patents.google.com]
- 5. CN102746271A - Preparation method of 2-isopropyl thioxanthone (ITX) - Google Patents [patents.google.com]
An In-depth Technical Guide to the Photophysical and Photochemical Properties of 2-Isopropylthioxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylthioxanthone (2-ITX) is a prominent member of the thioxanthone family, widely recognized for its efficacy as a Type II photoinitiator in ultraviolet (UV) curing applications.[1][2][3] Its primary role is to initiate radical polymerization in inks, coatings, and adhesives upon exposure to UV radiation.[1][2] This technical guide provides a comprehensive overview of the fundamental photophysical and photochemical properties of 2-ITX, offering valuable data and detailed experimental methodologies for researchers and professionals in materials science and drug development.
Core Photophysical and Photochemical Properties
The photochemistry of 2-ITX is dictated by its electronic structure and the transitions between different energy states upon absorption of light. Key properties include its absorption and emission characteristics, and the lifetime and quantum yield of its excited states.
Data Presentation
The following tables summarize the key photophysical and photochemical parameters for this compound and the parent compound, thioxanthone.
Table 1: Photophysical Properties of this compound (2-ITX)
| Property | Value | Solvent | Citation |
| UV Absorption Maxima (λmax) | ~258 nm, ~383 nm | Acetonitrile | [4] |
| Molar Absorptivity (ε) | Not explicitly found for 2-ITX | - | - |
| Fluorescence Emission Maximum (λem) | Weakly fluorescent | Toluene | [3] |
| Fluorescence Quantum Yield (Φf) | Low | - | [3] |
| Phosphorescence Emission Maximum | Data not available | - | - |
| Phosphorescence Lifetime (τp) | Data not available | - | - |
| Triplet-Triplet Absorption Maximum | ~640 nm | Acetonitrile | [5] |
| Triplet State Lifetime (τT) | Data not available | - | - |
| Triplet Quantum Yield (ΦT) | High (inferred) | - | [5][6] |
Table 2: Photophysical Properties of Thioxanthone (Parent Compound)
| Property | Value | Solvent | Citation |
| UV Absorption Maxima (λmax) | ~255 nm, ~365 nm | Various | [7] |
| Triplet-Triplet Absorption Maximum | 583 - 640 nm | Various | [7] |
| Triplet State Lifetime (τT) | 250 µs - 10.5 ms | Various | [7] |
| Triplet Quantum Yield (ΦT) | 0.56 - 0.85 | Various | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of the photophysical and photochemical properties of 2-ITX.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of 2-ITX.
Materials:
-
Dual-beam UV-Visible spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound (analytical grade)
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol)
Procedure:
-
Solution Preparation: Prepare a stock solution of 2-ITX of a known concentration (e.g., 1 x 10-3 M) in the chosen solvent. Prepare a series of dilutions (e.g., 1 x 10-4 M, 5 x 10-5 M, 1 x 10-5 M) from the stock solution.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range (e.g., 200-500 nm).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference and sample holders and perform a baseline correction.
-
Sample Measurement: Replace the blank in the sample holder with the cuvette containing the most dilute 2-ITX solution. Record the absorption spectrum. Repeat for all concentrations.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). To determine the molar absorptivity (ε), use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm). Plot absorbance versus concentration; the slope of the resulting line will be ε.[8][9][10]
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φf) of 2-ITX.
Materials:
-
Fluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators, and a detector.
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Spectroscopic grade solvent
-
Fluorescence quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φf = 0.54)
Procedure:
-
Solution Preparation: Prepare dilute solutions of both the 2-ITX sample and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be low (< 0.1) to avoid inner filter effects.
-
Instrument Setup: Set the excitation wavelength (e.g., 383 nm for 2-ITX).
-
Emission Spectrum: Record the fluorescence emission spectrum of the 2-ITX solution by scanning the emission monochromator over a suitable wavelength range.
-
Standard Measurement: Under identical experimental conditions (excitation wavelength, slit widths), record the fluorescence emission spectrum of the quantum yield standard.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. The fluorescence quantum yield of the sample (Φf,sample) can be calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[11][12][13][14]
Laser Flash Photolysis
Objective: To detect and characterize the transient species (e.g., triplet state, radicals) of 2-ITX and determine their lifetimes.
Materials:
-
Nanosecond laser flash photolysis setup (e.g., Nd:YAG laser with a 355 nm output)
-
Pulsed monitoring lamp
-
Monochromator and fast photodetector (e.g., photomultiplier tube)
-
Digital oscilloscope
-
Quartz cuvettes with a side arm for degassing
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile)
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
Procedure:
-
Solution Preparation: Prepare a solution of 2-ITX in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1-0.3 at the laser excitation wavelength (355 nm).
-
Deoxygenation: Transfer the solution to the cuvette and deoxygenate by bubbling with an inert gas for at least 20 minutes to remove dissolved oxygen, which can quench the triplet state.
-
Data Acquisition: Excite the sample with a short laser pulse. The monitoring light that passes through the sample is directed to the monochromator and detector to record the change in absorbance as a function of time at a specific wavelength.
-
Transient Spectrum: Construct the transient absorption spectrum by plotting the change in absorbance against wavelength at a fixed time delay after the laser pulse.
-
Lifetime Measurement: Monitor the decay of the transient absorption at its maximum wavelength. The decay kinetics can be fitted to an appropriate model (e.g., first-order or second-order) to determine the lifetime of the transient species.[7][15][16]
Signaling Pathways and Mechanisms
The primary photochemical pathway for 2-ITX is its role as a photoinitiator. Upon UV excitation, 2-ITX undergoes intersystem crossing to its triplet excited state, which is the key reactive species.
Photoinitiation Mechanism
In a Type II photoinitiation process, the triplet excited state of 2-ITX abstracts a hydrogen atom from a co-initiator (often a tertiary amine) to generate a ketyl radical and an aminoalkyl radical. The aminoalkyl radical is typically the primary species that initiates the polymerization of monomers.
Caption: Type II photoinitiation mechanism of 2-ITX.
Jablonski Diagram
The photophysical processes of 2-ITX can be visualized using a Jablonski diagram, which illustrates the electronic states and the transitions between them.
Caption: Jablonski diagram for 2-ITX photophysical processes.
Conclusion
This compound is a versatile and efficient photoinitiator with well-defined photophysical and photochemical properties. Its strong absorption in the near-UV region, coupled with a high triplet quantum yield, makes it highly suitable for initiating radical polymerization in a variety of applications. Understanding the data presented and the experimental protocols outlined in this guide is essential for the effective utilization and further development of 2-ITX and related thioxanthone-based systems in both industrial and research settings.
References
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. light-am.com [light-am.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. uvebtech.com [uvebtech.com]
- 9. RadTech International NA - Guide to UV Measurement [uvmeasurement.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. chem.uci.edu [chem.uci.edu]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
Understanding 2-Isopropylthioxanthone as a Type II photoinitiator
An In-depth Technical Guide to 2-Isopropylthioxanthone (ITX) as a Type II Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (ITX), a derivative of thioxanthone, is a highly efficient and widely utilized Type II photoinitiator.[1][2][3] It is instrumental in initiating radical polymerization upon exposure to UV light, a process central to applications ranging from UV-curable inks, coatings, and adhesives to advanced fields like 3D printing and the fabrication of drug delivery systems.[2][4][5][6] This guide provides a comprehensive technical overview of ITX, detailing its chemical properties, mechanism of action, quantitative performance data, and key experimental protocols.
Core Chemical and Physical Properties
ITX is typically supplied as a light yellow crystalline powder.[6][7][8] Its chemical structure features a thioxanthone core with an isopropyl group, which enhances its solubility and reactivity.[7] A key advantage of ITX is its dual UV absorption bands, which allow for efficient curing at different depths within a material.[8] The shorter wavelength absorption contributes to surface cure, while the longer wavelength absorption enables deeper penetration for through-cure processes.[8]
| Property | Value | Reference(s) |
| Chemical Name | This compound | [6] |
| Synonyms | ITX, 2-Isopropyl-9H-thioxanthen-9-one | [6][7] |
| CAS Number | 5495-84-1 | [7][8] |
| Molecular Formula | C₁₆H₁₄OS | [7][8][9] |
| Molecular Weight | ~254.35 g/mol | [8][9][10] |
| Appearance | Light yellow to orange crystalline solid/powder | [6][7][8] |
| Melting Point | 72-76°C | [3][6][8] |
| UV Absorption Maxima | ~258 nm and ~383 nm | [8] |
| Solubility | Good solubility in common organic solvents, monomers, and oligomers; Insoluble in water. | [6][8] |
Mechanism of Photoinitiation
As a Type II photoinitiator, ITX does not generate radicals directly through photo-cleavage (a Norrish Type I mechanism).[11][12] Instead, it initiates polymerization through an intermolecular reaction with a co-initiator or synergist, typically a tertiary amine.[13]
The process unfolds in several key steps:
-
Photoexcitation : The ITX molecule absorbs a photon (hν), promoting it from its ground state (S₀) to an excited singlet state (S₁).[4]
-
Intersystem Crossing (ISC) : The excited singlet state is short-lived and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).[4][13]
-
Hydrogen Abstraction : The excited triplet state of ITX interacts with a hydrogen donor, such as a tertiary amine (R₃N). This interaction, often via an intermediate exciplex, results in the abstraction of a hydrogen atom.[7][13]
-
Radical Generation : This hydrogen abstraction process generates two radicals: a ketyl radical from the ITX molecule and an amine-derived alkyl radical. The amine-derived radical is typically the primary species that initiates the polymerization of monomers (e.g., acrylates).[7]
It is noteworthy that in certain applications, particularly two-photon direct laser writing (DLW), ITX can function as a special Type II initiator that operates intramolecularly without a separate co-initiator.[11][12][14]
Caption: Figure 1: Type II Photoinitiation Mechanism of ITX.
Quantitative Performance Data
The efficiency of photopolymerization using ITX is influenced by several factors, including the choice and concentration of the co-initiator, the monomer formulation, light intensity, and irradiation time.[7] The interaction between the excited triplet state of the thioxanthone and the co-initiator is a critical step.
| Parameter | Value / Observation | Reference(s) |
| Triplet State Quenching Rate Constant by Amines (kXH) | For typical amines (e.g., ethyl 4-((dimethylamino)benzoate)), values range from 6 to 8 × 10⁹ L·mol⁻¹·s⁻¹. | [[“]] |
| Triplet State Quenching Rate Constant by Monomers (kq) | Varies significantly by monomer: Styrene (6 × 10⁹ L·mol⁻¹·s⁻¹) > Methyl Methacrylate (B99206) > Vinyl Acetate (2 × 10⁴ L·mol⁻¹·s⁻¹). | [[“]] |
| Ketyl Radical Reaction with Monomers (k) | Ketyl radicals react slowly with monomers. For a related thioxanthone: Styrene (7 × 10³ L·mol⁻¹·s⁻¹), MMA (4 × 10¹ L·mol⁻¹·s⁻¹). | [[“]] |
| Co-initiator Efficiency | Heteroaromatic thiols (e.g., imidazole, oxazole (B20620) derivatives) can be as efficient as aromatic amines. | [16][17] |
Experimental Protocols
Protocol 1: Preparation of a Photopolymerizable Formulation
This protocol outlines the basic steps for creating a liquid formulation for UV curing studies.
Materials:
-
Photoinitiator: this compound (ITX)
-
Co-initiator: N-methyldiethanolamine (MDEA) or Ethyl-4-(dimethylamino)benzoate (EDB)[4][18]
-
Monomer: Trimethylolpropane triacrylate (TMPTA) or similar acrylate (B77674) monomer[4]
-
Equipment: Amber vials, magnetic stirrer or vortex mixer, analytical balance.
Procedure:
-
Accurately weigh the desired amounts of ITX and the co-initiator. A typical concentration range is 0.1-5% by weight for each component relative to the monomer.
-
Add the weighed ITX and co-initiator to a clean, amber vial.
-
Add the required amount of the acrylate monomer to the vial.
-
Seal the vial and mix the contents thoroughly using a vortex mixer or magnetic stirrer until the initiator system is completely dissolved. Gentle heating (e.g., to 35°C) may be applied if necessary to aid dissolution.[19]
-
Store the formulation in the dark to prevent premature polymerization.
Protocol 2: Monitoring Polymerization Kinetics with Real-Time FTIR
This protocol uses Fourier Transform Infrared (FTIR) spectroscopy to monitor the rate of polymerization by tracking the decrease in the acrylate monomer's characteristic absorption peak.
Materials & Equipment:
-
Prepared photopolymerizable formulation (from Protocol 1)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) or transmission accessory[4]
-
UV/Visible light source (e.g., LED with λmax = 385 nm or 405 nm)[4][20]
-
Micropipette
-
Glass slides or BaF₂ plates (for transmission measurements)[4]
Procedure:
-
Baseline Spectrum: Record a background spectrum on the clean FTIR accessory.
-
Sample Application: Place a small drop of the liquid formulation onto the crystal of the ATR accessory or between two transparent plates for transmission mode. Ensure a thin, consistent film.[4]
-
Position Light Source: Position the UV/Vis light source at a fixed distance and angle from the sample to ensure consistent and uniform irradiation.
-
Initiate Measurement: Begin recording FTIR spectra in real-time.
-
Initiate Polymerization: Simultaneously, turn on the UV/Vis light source to irradiate the sample.
-
Data Collection: Continuously collect spectra over time. The polymerization can be monitored by observing the decrease in the peak area or height of the acrylate C=C double bond, typically around 1635 cm⁻¹ or 810 cm⁻¹.
-
Data Analysis: Plot the normalized peak area against time to obtain the polymerization kinetics curve. The rate of polymerization can be calculated from the initial slope of this curve.
References
- 1. This compound | 5495-84-1 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nbinno.com [nbinno.com]
- 7. CAS 5495-84-1: this compound | CymitQuimica [cymitquimica.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound | C16H14OS | CID 79633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [chembk.com]
- 11. Thioxanthone Based Photoinitiators for Two-Photon Nanolithographic Printing - ProQuest [proquest.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. paint.org [paint.org]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. consensus.app [consensus.app]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 20. Visible light-induced controlled surface grafting polymerization of hydroxyethyl methacrylate from isopropylthioxanthone semipinacol-terminated organic monolayers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of 2-Isopropylthioxanthone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-isopropylthioxanthone (ITX), a widely used photoinitiator in various industrial applications, including printing inks, surface coatings, and microelectronics.[1][2] Understanding the solubility of ITX in different organic solvents is crucial for optimizing formulation, ensuring homogeneity, and achieving desired performance characteristics in photopolymerization processes.[3]
Core Properties of this compound (ITX)
This compound (CAS No: 5495-84-1) is a pale yellow crystalline powder with the molecular formula C₁₆H₁₄OS.[4] It functions as a Type II photoinitiator, valued for its efficiency in initiating polymerization upon exposure to UV light.[3] Key physicochemical properties are summarized below:
| Property | Value |
| Molecular Weight | ~254.35 g/mol [2][3] |
| Melting Point | 72-75°C[4] |
| Density | ~1.28 g/cm³[4] |
| Appearance | Pale yellow crystalline powder[4] |
| General Solubility | Good solubility in most common organic solvents; insoluble in water.[3][4] |
Quantitative Solubility Data
The mole fraction solubility of this compound in seven common organic solvents was determined over a temperature range of 299.15 K to 329.85 K.[2][5][6] The experimental data reveals that solubility increases with temperature in all tested solvents.[2][5][6]
Table 1: Mole Fraction Solubility (x₁) of this compound in Various Solvents at Different Temperatures (K) [6]
| Temperature (K) | Methanol | Toluene | Ethanol | Acetone | Ethyl Acetate | 1,4-Dioxane | 1,2-Dichloroethane |
| 299.15 | 0.0078 | 0.2265 | 0.0132 | 0.1458 | 0.1875 | 0.2187 | 0.2541 |
| 304.85 | 0.0098 | 0.2642 | 0.0165 | 0.1785 | 0.2231 | 0.2584 | 0.2965 |
| 309.85 | 0.0123 | 0.3068 | 0.0205 | 0.2163 | 0.2642 | 0.3031 | 0.3442 |
| 314.85 | 0.0154 | 0.3551 | 0.0254 | 0.2601 | 0.3115 | 0.3536 | 0.3979 |
| 319.85 | 0.0192 | 0.4098 | 0.0314 | 0.3108 | 0.3659 | 0.4107 | 0.4585 |
| 324.85 | 0.0238 | 0.4718 | 0.0387 | 0.3694 | 0.4283 | 0.4753 | 0.5269 |
| 329.85 | 0.0294 | 0.5421 | 0.0476 | 0.4371 | 0.5001 | 0.5485 | 0.6042 |
Data extracted from the Journal of Chemical & Engineering Data.[2][5][6]
Experimental Protocol for Solubility Determination
The solubility data presented above was obtained using the synthetic method under atmospheric pressure.[5][6] This method involves the visual observation of the dissolution of a solid in a solvent at various temperatures.
Apparatus and Materials:
-
Jacketed glass vessel (~200 mL)
-
Magnetic stirrer
-
Mercury-in-glass thermometer (uncertainty ± 0.05 K)
-
Condenser
-
This compound (purified)
-
Selected organic solvents (analytical grade)
Procedure:
-
A known mass of the selected solvent is added to the jacketed glass vessel.
-
The vessel is maintained at a constant temperature using a circulating water bath.
-
A magnetic stirrer ensures the solution is continuously agitated.
-
Small, known quantities of this compound are incrementally added to the solvent.
-
After each addition, the solution is observed for the complete dissolution of the solid. The solid-liquid equilibrium is precisely detected using a laser monitoring observation technique.[5][6]
-
The temperature at which the last portion of the solid dissolves is recorded as the equilibrium temperature for that specific composition.
-
This process is repeated to determine the solubility at different temperatures, typically ranging from 299.15 K to 329.85 K.[5][6]
-
The mole fraction solubility (x₁) is calculated using the masses of the solute (ITX) and the solvent.[6]
Data Correlation
The experimental solubility data was correlated using the modified Apelblat and λh equations, with the modified Apelblat equation providing a good fit to the experimental data.[2][5][6] The standard enthalpy and entropy of the solution were determined using the van't Hoff equation in conjunction with the modified Apelblat model.[2][5]
Visualizations
The following diagram illustrates the general workflow for the experimental determination of solubility using the synthetic method.
Caption: Workflow for Experimental Solubility Determination.
The following diagram illustrates the logical relationship in the application of this compound as a photoinitiator.
Caption: Photoinitiation Process with ITX.
References
2-Isopropylthioxanthone (ITX): A Comprehensive Technical Guide to Safe Handling for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical information on the material safety and handling of 2-Isopropylthioxanthone (ITX). The following sections detail the material's properties, associated hazards, and comprehensive procedures for safe handling, storage, and emergency response in a laboratory setting.
Material Identification and Properties
This compound (ITX) is a photoinitiator commonly used in printing industries and for UV-cured inks in food packaging materials. Its proper identification and understanding of its physical and chemical properties are crucial for safe handling.
| Identifier | Value |
| Chemical Name | This compound[1][2] |
| Synonyms | 2-Isopropyl-9H-thioxanthen-9-one, 2-(1-methylethyl)-9H-thioxanthen-9-one |
| CAS Number | 5495-84-1[1] |
| EC Number | 226-827-9[1] |
| Molecular Formula | C₁₆H₁₄OS[1][3] |
| Molecular Weight | 254.35 g/mol |
| Physical and Chemical Properties | Value |
| Appearance | Yellow powder[4] |
| Odor | No data available |
| pH | Not applicable[4] |
| Melting Point | No data available |
| Boiling Point | No data available |
| Flash Point | No data available |
| Evaporation Rate | Not applicable[4] |
| Vapor Pressure | Negligible[4] |
| Vapor Density | Not Applicable[4] |
| Specific Gravity | Not available[4] |
| Solubility | Does not mix well with water[4] |
| Autoignition Temperature | Not available[4] |
| Explosive Limits | Not available[4] |
Hazard Identification and Toxicological Data
ITX is classified as a hazardous substance.[4] The primary hazards include potential health effects upon exposure and environmental toxicity.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] |
| Reproductive toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[3] |
| Hazardous to the aquatic environment, short-term (acute) | Category 1 | H400: Very toxic to aquatic life[3] |
| Hazardous to the aquatic environment, long-term (chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects[3] |
Toxicological Data:
Accidental ingestion may be harmful.[4] While not considered a skin irritant, direct eye contact may cause transient discomfort.[4] There is no significant acute toxicological data identified in literature searches.[4] However, one source indicates a No-Observed-Adverse-Effect Level (NOAEL) from a 28-day repeated dose toxicity study in rats at 150 mg/kg.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize exposure risks.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when working with ITX.
-
Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the dispersion of dust.[1][5] Local exhaust ventilation should be used if dust or aerosols are generated.[1] Safety showers and eye wash stations must be readily accessible.[1][6]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields or a face shield.[1][7]
-
Skin Protection : An impervious apron and protective clothing are recommended.[4][7]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber) must be worn.[4][7] Inspect gloves for any signs of degradation before use and wash hands thoroughly after handling.[4][7]
-
Respiratory Protection : If dust is generated and exposure limits may be exceeded, a NIOSH/MSHA-approved particulate respirator (e.g., N95) or a full-face respirator should be used.[7]
-
General Handling Precautions
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4][5]
-
Do not eat, drink, or smoke in areas where ITX is handled or stored.[1][5]
-
Use non-sparking tools to prevent ignition sources.[7]
-
Prevent the formation of dust and aerosols.[7]
-
Wash hands and face thoroughly after handling.[1]
Storage Conditions
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[1][7]
-
Keep away from incompatible materials, such as oxidizing agents.[4]
-
Protect containers from physical damage and check regularly for leaks.[5]
Experimental Workflows and Logical Relationships
The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.
Caption: A generalized experimental workflow for safely handling this compound.
Caption: Logical relationship between hazard identification, control, and emergency response.
Emergency Procedures
First-Aid Measures
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[7] Seek medical attention if irritation occurs.[4]
-
Eye Contact : Rinse cautiously with fresh, running water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][7]
-
Ingestion : Rinse mouth with water. Do not induce vomiting.[7] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]
Accidental Release Measures
-
Minor Spills :
-
Major Spills :
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Specific Hazards : ITX is a combustible solid that can burn, though it propagates flame with difficulty.[4] Dust clouds may form an explosive mixture with air.[4] Combustion products include carbon monoxide, carbon dioxide, and sulfur oxides.[4]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[4][7]
Disposal Considerations
All waste materials must be handled in accordance with local, state, and federal regulations.[4] Dispose of contaminated waste in a licensed professional waste disposal service. Puncture containers to prevent reuse and dispose of them at an authorized landfill.[4] Do not allow the chemical to enter drains or the environment.[7]
Conclusion
While this compound is a valuable compound in various industrial and research applications, it presents notable health and environmental hazards. A thorough understanding of its properties and strict adherence to the safety protocols outlined in this guide are paramount for researchers and scientists. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, the risks associated with handling ITX can be effectively managed.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | C16H14OS | CID 79633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. accustandard.com [accustandard.com]
- 7. echemi.com [echemi.com]
2-Isopropylthioxanthone: An In-Depth Technical Guide on its Antiestrogenic and Antiandrogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylthioxanthone (ITX) is a photoinitiator predominantly used in ultraviolet (UV) curing inks for printing on packaging materials.[1] Its presence as a migrant from food packaging into foodstuffs has raised toxicological concerns, particularly regarding its potential to disrupt endocrine functions. This technical guide provides a comprehensive overview of the scientific evidence for the antiestrogenic and antiandrogenic properties of ITX, detailing the experimental methodologies used to ascertain these effects and presenting the available quantitative data.
Antiestrogenic and Antiandrogenic Activity: In Vitro Evidence
In vitro studies have been pivotal in characterizing the endocrine-disrupting potential of this compound. The primary methods employed include yeast-based reporter gene assays (Yeast Estrogen Screen - YES; Yeast Androgen Screen - YAS) and the human adrenocortical carcinoma (H295R) steroidogenesis assay.
Yeast-Based Bioassays (YES/YAS)
Yeast-based bioassays are recombinant systems that express the human estrogen receptor (hERα) or androgen receptor (hAR).[2][3] Binding of a ligand to the receptor activates a reporter gene, typically lacZ, leading to the production of β-galactosidase. The enzymatic activity of β-galactosidase can be quantified by the conversion of a chromogenic substrate, providing a measure of the (anti)estrogenic or (anti)androgenic activity of a test compound.[2]
Studies have demonstrated that ITX exhibits both antiestrogenic and antiandrogenic properties in these yeast-based systems.[4][5] It does not show agonistic (hormone-like) activity for either the estrogen or androgen receptor.[1]
H295R Steroidogenesis Assay
The H295R cell line is an in vitro model that expresses the key enzymes of the steroidogenic pathway and is capable of producing steroid hormones, including androgens and estrogens.[6] This assay is used to assess the effects of chemicals on hormone production and is recognized by the Organisation for Economic Co-operation and Development (OECD) as Test Guideline 456.[7]
When H295R cells were exposed to ITX, significant alterations in steroid hormone production were observed. Notably, there was a decrease in the production of androgens such as dehydroepiandrosterone (B1670201) (DHEA), androstenedione, and testosterone (B1683101).[4] Conversely, the levels of estrone (B1671321) and 17β-estradiol (E2) were increased.[1][4]
Quantitative Data on Antiestrogenic and Antiandrogenic Effects
The following tables summarize the quantitative data from in vitro studies on the antiestrogenic and antiandrogenic effects of this compound.
Table 1: Antiestrogenic and Antiandrogenic Activity of this compound in Yeast Bioassays
| Assay Type | Endpoint | Test Organism/Cell Line | Concentration | Observed Effect | Reference |
| Yeast Estrogen Screen (YES) | Antiestrogenicity | Saccharomyces cerevisiae (with hERα) | ≥ 5 µM | Inhibition of E2-induced activity | Reitsma et al., 2013[4] |
| Yeast Androgen Screen (YAS) | Antiandrogenicity | Saccharomyces cerevisiae (with hAR) | ≥ 5 µM | Complete inhibition of testosterone-induced activity | Reitsma et al., 2013[4] |
Table 2: Effects of this compound on Steroid Hormone Production in H295R Cells
| Hormone | Concentration of ITX | % Change from Control | Significance | Reference |
| Pregnenolone | 10 µM | Increase | Significant | Reitsma et al., 2013[4] |
| Progesterone | 10 µM | Increase | Significant | Reitsma et al., 2013[4] |
| 17α-OH-progesterone | 5 µM | Decrease | Significant | Reitsma et al., 2013[4] |
| Dehydroepiandrosterone (DHEA) | 5 µM | Decrease | Significant | Reitsma et al., 2013[4] |
| Androstenedione | 5 µM | Decrease | Significant | Reitsma et al., 2013[4] |
| Testosterone | 5 µM | Decrease | Significant | Reitsma et al., 2013[4] |
| Estrone | 5 µM | Increase | Significant | Reitsma et al., 2013[4] |
| 17β-Estradiol (E2) | 5 µM | Increase | Significant | Reitsma et al., 2013[4] |
Mechanisms of Action
The antiestrogenic and antiandrogenic effects of this compound appear to be mediated through two primary mechanisms: direct interaction with hormone receptors and alteration of steroid hormone biosynthesis.
Nuclear Receptor Interaction
The results from the YES and YAS assays indicate that ITX can act as an antagonist to both the estrogen and androgen receptors, thereby inhibiting the transcriptional activity induced by their natural ligands.[4][5]
Alteration of Steroidogenesis
The data from the H295R assay points to a significant impact of ITX on the steroidogenic pathway. The observed decrease in androgens and concurrent increase in estrogens strongly suggests an upregulation of the enzyme aromatase (CYP19A1), which is responsible for the conversion of androgens to estrogens.[1][4] Indeed, studies have shown that ITX significantly upregulates the expression of the CYP19A1 gene in H295R cells and increases the catalytic activity of aromatase.[1]
Experimental Protocols
Yeast Estrogen/Androgen Screen (YES/YAS) Assay
This protocol is a generalized representation based on methodologies used in the cited literature.[2][3]
1. Yeast Strain and Culture Preparation:
-
Use a recombinant Saccharomyces cerevisiae strain containing the human estrogen receptor (for YES) or androgen receptor (for YAS) and a reporter plasmid with the corresponding hormone response elements linked to a lacZ reporter gene.
-
Grow the yeast in a selective medium to maintain the plasmids.
-
Prepare an inoculum by transferring a single colony to the growth medium and incubating overnight at 30°C with shaking.
2. Assay Procedure:
-
Dilute the overnight yeast culture to a specific optical density (e.g., OD600 of 0.06).
-
Add the test compound (ITX) at various concentrations to a 96-well microtiter plate. Include a solvent control, a positive control (e.g., 17β-estradiol for YES, testosterone for YAS), and for antagonist testing, co-exposure of the test compound with the respective positive control.
-
Add the diluted yeast culture to each well.
-
Incubate the plates at 30°C for a specified period (e.g., 24-48 hours).
3. Measurement of β-Galactosidase Activity:
-
After incubation, lyse the yeast cells to release the β-galactosidase enzyme.
-
Add a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the color change, which is proportional to the β-galactosidase activity.
-
Measure the optical density at a different wavelength (e.g., 690 nm) to assess yeast growth and potential cytotoxicity.
H295R Steroidogenesis Assay (based on OECD TG 456)
This protocol is a summary of the OECD Test Guideline 456, which was the basis for the ITX studies.[7]
1. Cell Culture and Maintenance:
-
Culture human H295R adrenocortical carcinoma cells in a suitable medium supplemented with serum and other necessary components.
-
Maintain the cells in a humidified incubator at 37°C and 5% CO2.
2. Exposure to Test Chemical:
-
Seed the H295R cells in 24-well plates and allow them to acclimate for 24 hours.
-
Replace the medium with fresh medium containing the test chemical (ITX) at a range of concentrations. Include a solvent control and positive controls (e.g., forskolin (B1673556) as an inducer and prochloraz (B1679089) as an inhibitor of steroidogenesis).
-
Expose the cells to the test chemical for 48 hours.
3. Hormone Analysis:
-
After the exposure period, collect the cell culture medium from each well.
-
Analyze the concentrations of testosterone and 17β-estradiol in the medium using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Cell Viability Assessment:
-
After collecting the medium, assess the viability of the cells in each well using a suitable method (e.g., MTT assay) to ensure that the observed effects on hormone production are not due to cytotoxicity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Antagonistic action of ITX on estrogen and androgen receptor signaling pathways.
References
- 1. Endocrine-disrupting effects of thioxanthone photoinitiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 3. YES and YAS assay - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. AhR-agonistic, anti-androgenic, and anti-estrogenic potencies of this compound (ITX) as determined by in vitro bioassays and gene expression profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Isopropylthioxanthone
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 2-Isopropylthioxanthone
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for designing and interpreting thermal analysis experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄OS | |
| Molecular Weight | 254.35 g/mol | |
| Appearance | Light yellow crystalline powder | |
| Melting Point | 74 - 78 °C | |
| Solubility | Soluble in DMSO and Ethyl Acetate (slightly) | [1] |
| Storage Temperature | Room Temperature, in a dark, dry place | [1] |
Table 1: Physicochemical Properties of this compound
Thermal Stability and Degradation Profile
This compound is generally considered stable under ambient conditions. However, at elevated temperatures, it is expected to undergo decomposition. Safety data sheets indicate that combustion can produce hazardous products, including carbon oxides (CO, CO₂) and sulfur oxides (SOx)[2].
While specific TGA and DSC data for 2-ITX are not publicly available, studies on related thioxanthone derivatives suggest that the thermal stability is influenced by the nature and position of substituents on the aromatic rings[1]. For instance, the incorporation of a polysiloxane moiety into a thioxanthone structure has been shown to affect the thermal stability of the resulting polymer.
Proposed Thermal Degradation Pathways
The thermal degradation of this compound likely involves the fragmentation of the molecule at its weakest bonds. Based on mass spectrometry fragmentation patterns, which can provide insights into the stability of different parts of a molecule, a plausible degradation pathway can be proposed. The fragmentation of the protonated molecule [M+H]⁺ of ITX has been shown to initiate with the loss of the isopropyl group, followed by the loss of a CHO group[2].
A proposed thermal degradation pathway for 2-ITX is illustrated in the following diagram. This pathway is hypothetical and would require experimental validation through techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
References
Methodological & Application
Application Notes and Protocols for 2-Isopropylthioxanthone in UV-Curable Coatings and Inks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Isopropylthioxanthone (ITX) as a photoinitiator in ultraviolet (UV)-curable coatings and inks. This document details its chemical properties, mechanism of action, and performance characteristics in typical formulations. Detailed experimental protocols for formulation preparation and evaluation of key performance metrics are also provided.
Introduction to this compound (ITX)
This compound is a highly efficient Type II photoinitiator used extensively in UV curing applications. As a Type II photoinitiator, it requires a co-initiator, typically a tertiary amine, to generate the free radicals necessary for the polymerization of monomers and oligomers. This synergistic action facilitates the rapid curing of resin formulations. ITX is particularly effective in pigmented or thick film coatings due to its dual absorption peaks at approximately 258 nm and 382 nm, which promote both surface and through-cure. Its high efficiency and versatility make it a popular choice in a wide range of applications, including printing inks, wood coatings, adhesives, and electronics.
Key Properties of this compound (ITX):
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Photoinitiator ITX, Irgacure ITX, Omnirad ITX, Speedcure 2-ITX |
| CAS Number | 5495-84-1 |
| Molecular Formula | C16H14OS |
| Molecular Weight | 254.35 g/mol |
| Appearance | White or light yellow powder |
| Melting Point | 72-76 °C |
| UV Absorption Peaks | 258 nm, 382 nm |
| Recommended Dosage | 0.2 - 2.0 wt% |
Mechanism of Photopolymerization
The initiation of polymerization by the ITX/amine system begins with the absorption of UV light by the ITX molecule, which promotes it to an excited singlet state. This is followed by efficient intersystem crossing to a more stable triplet state. The excited triplet state of the ITX then abstracts a hydrogen atom from the amine co-initiator, generating an amine radical. This amine radical is the primary species that initiates the polymerization of acrylate (B77674) monomers and oligomers in the formulation.
Experimental Protocols
Preparation of a UV-Curable Clear Coating
This protocol describes the preparation of a basic UV-curable clear coating formulation. All components should be weighed accurately and mixed thoroughly in an amber vial to protect the formulation from ambient light.
Materials:
-
Oligomer: Epoxy Acrylate (e.g., Ebecryl 600)
-
Monomer: Trimethylolpropane Triacrylate (TMPTA)
-
Photoinitiator: this compound (ITX)
-
Co-initiator: Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) or N-methyldiethanolamine (MDEA)
-
Leveling Additive: (e.g., BYK-333)
Formulation Example:
| Component | Function | Weight Percentage (wt%) |
| Epoxy Acrylate | Oligomer (provides film properties) | 50.0 |
| TMPTA | Monomer (reactive diluent) | 43.8 |
| This compound (ITX) | Photoinitiator | 2.0 |
| Ethyl 4-(dimethylamino)benzoate (EDB) | Co-initiator | 4.0 |
| Leveling Additive | Additive (improves surface finish) | 0.2 |
| Total | 100.0 |
Procedure:
-
Weigh the epoxy acrylate and TMPTA into an amber glass beaker.
-
Gently warm the mixture to approximately 50-60°C while stirring until a homogenous solution is formed.
-
In a separate container, dissolve the ITX and EDB in a portion of the warmed resin/monomer blend.
-
Add the dissolved photoinitiator system and the leveling additive to the main mixture.
-
Stir the final formulation thoroughly until all components are completely dissolved and the mixture is uniform.
-
Allow the formulation to cool to room temperature before application.
Application and Curing of the Coating
Equipment:
-
Film applicator (e.g., drawdown bar or wire-wound bar)
-
Substrate panels (e.g., glass, steel, or wood)
-
UV curing unit (e.g., medium-pressure mercury lamp or LED lamp with an emission spectrum matching ITX's absorption)
Procedure:
-
Ensure the substrate panels are clean and dry.
-
Apply the formulated coating onto the substrate using a film applicator to achieve a uniform wet film thickness (e.g., 25 µm).
-
Immediately pass the coated panel under the UV lamp at a controlled belt speed to achieve the desired UV dose.
-
Allow the cured panels to cool to room temperature before performing any analytical tests.
Performance Evaluation Protocols
This method monitors the disappearance of the acrylate double bond peak (around 1635 cm⁻¹) to determine the rate and degree of polymerization.
Procedure:
-
Place a small drop of the liquid formulation onto the ATR crystal of an FTIR spectrometer.
-
Record a baseline spectrum.
-
Initiate polymerization by turning on the UV source positioned over the sample.
-
Continuously collect FTIR spectra at regular intervals (e.g., every 1-5 seconds) until the reaction is complete.
-
Calculate the monomer conversion over time by monitoring the decrease in the area of the acrylate peak.
This test determines the surface hardness of the cured coating.
Procedure:
-
Place the cured and cooled panel on the pendulum hardness tester.
-
Gently place the pendulum on the coating surface.
-
Deflect the pendulum to a specified angle and release it.
-
Measure the time it takes for the amplitude of the pendulum's swing to decrease to a set value. The time in seconds represents the pendulum hardness.
This method assesses the adhesion of the cured coating to the substrate.
Procedure:
-
Use a cross-hatch cutter to make a grid of cuts through the coating to the substrate.
-
Apply a specified pressure-sensitive tape over the grid and then remove it rapidly.
-
Examine the grid area for any coating removal and classify the adhesion based on the ASTM scale (5B for no removal to 0B for severe removal).
This test quantifies the degree of yellowing of the cured coating.
Procedure:
-
Use a spectrophotometer or colorimeter to measure the color coordinates (L, a, b*) of the cured coating.
-
The b* value is an indicator of the yellow-blue color axis, with a higher positive value indicating greater yellowing.
Performance Data
The following tables summarize typical performance data for UV-curable formulations containing this compound.
Table 1: Curing Performance of a Clear Acrylate Coating
| ITX (wt%) | Co-initiator (EDB, wt%) | UV Dose (mJ/cm²) | Cure Speed (m/min) | Pendulum Hardness (s) |
| 1.0 | 2.0 | 200 | 15 | 110 |
| 2.0 | 4.0 | 200 | 25 | 125 |
| 3.0 | 6.0 | 200 | 30 | 130 |
Table 2: Adhesion and Yellowing of a Cured Clear Coating
| ITX (wt%) | Co-initiator (EDB, wt%) | Substrate | Adhesion (ASTM D3359) | Yellowing Index (b*) |
| 1.0 | 2.0 | Steel | 5B | 1.5 |
| 2.0 | 4.0 | Steel | 5B | 2.1 |
| 3.0 | 6.0 | Steel | 4B | 2.8 |
Troubleshooting and Considerations
-
Oxygen Inhibition: Like most free-radical polymerizations, UV curing can be inhibited by atmospheric oxygen, leading to a tacky surface. The use of amine co-initiators helps to mitigate this effect. In some cases, inerting the curing chamber with nitrogen may be necessary.
-
Yellowing: Thioxanthone-based photoinitiators can contribute to yellowing, especially at higher concentrations and upon prolonged UV exposure. Formulators should optimize the ITX concentration to balance curing efficiency and color stability.
-
Migration: In applications such as food packaging, the potential for migration of the photoinitiator and its byproducts is a critical concern. Low-migration photoinitiator systems may be required for such applications.
-
Pigmented Systems: In pigmented coatings and inks, the pigment can absorb and scatter UV light, hindering the penetration of UV radiation. ITX's absorption in the longer wavelength UVA region makes it suitable for these systems, but formulation adjustments, such as higher photoinitiator concentrations, may be necessary.
Application Notes and Protocols for Formulating Photopolymer Resins with 2-Isopropylthioxanthone for 3D Printing
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to formulating and utilizing photopolymer resins containing 2-Isopropylthioxanthone (ITX) for vat photopolymerization 3D printing technologies such as Stereolithography (SLA) and Digital Light Processing (DLP). ITX is a highly efficient Norrish Type II photoinitiator, particularly effective for curing acrylate (B77674) and methacrylate-based resins using UV-A and visible light sources (typically 405 nm LEDs).[1][2] Its ability to generate free radicals in the presence of a co-initiator makes it a versatile component for developing custom resins with tailored mechanical properties for applications in research, prototyping, and the fabrication of biomedical devices.
Core Components of ITX-Based Photopolymer Resins
A successful photopolymer resin formulation for 3D printing typically consists of the following components:
-
Photoinitiator (PI): this compound (ITX) is the primary light-absorbing species.
-
Co-initiator: An amine synergist, such as N-methyldiethanolamine (MDEA) or ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB), is crucial for the hydrogen abstraction mechanism that generates the initiating free radicals.[2]
-
Monomers and Oligomers: These molecules form the polymer backbone. A combination of monofunctional and multifunctional acrylates or methacrylates is often used to balance properties like viscosity, flexibility, and rigidity. Examples include Trimethylolpropane triacrylate (TMPTA) for high crosslink density and rigidity, and urethane (B1682113) dimethacrylates (UDMA) or polyethylene (B3416737) glycol diacrylate (PEGDA) for improved flexibility.[1][3]
-
Additives: These can include pigments for color, UV blockers to control light penetration, and stabilizers to enhance shelf life.
Photoinitiation Mechanism with this compound
The photopolymerization process is initiated by the absorption of photons by the ITX molecule. This triggers a series of chemical reactions that ultimately lead to the formation of a crosslinked polymer network.
References
Application of 2-Isopropylthioxanthone in Dental Composites and Biomaterials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylthioxanthone (ITX) is a highly efficient Norrish Type II photoinitiator used in the free-radical polymerization of resin systems upon exposure to UV and visible light. In dental composites and biomaterials, ITX serves as a critical component of the photoinitiator system, typically in conjunction with an amine co-initiator, to trigger the hardening (curing) of the resin matrix. Its primary advantages include high reactivity and strong absorption in the near-UV spectrum, which allows for efficient polymerization. However, considerations regarding its biocompatibility, potential for leaching, and cytotoxic effects are paramount for its safe application in materials intended for clinical use.
These application notes provide a comprehensive overview of the use of ITX in dental composites, including its mechanism of action, effects on material properties, and detailed protocols for formulation and testing.
Application Notes
Mechanism of Action
As a Type II photoinitiator, ITX does not generate radicals directly upon light absorption. Instead, it undergoes photoexcitation to an excited triplet state. This excited ITX molecule then abstracts a hydrogen atom from a synergist, typically a tertiary amine such as Ethyl-4-(dimethylamino)benzoate (EDAB) or 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA). This bimolecular reaction generates a reactive free radical on the amine co-initiator, which then initiates the polymerization of methacrylate monomers (e.g., BisGMA, TEGDMA) to form a cross-linked polymer network.
Impact on Polymerization and Material Properties
The concentration and efficiency of the ITX/amine system directly influence several key properties of the final composite material:
-
Polymerization Kinetics: The ITX system affects the rate of polymerization and the final degree of conversion (DC) of monomer to polymer. A higher DC is generally associated with improved mechanical properties and reduced leaching of unreacted monomers. The concentration of both ITX and the amine co-initiator must be optimized to achieve a high DC without compromising other properties.
-
Mechanical Properties: The extent of polymerization directly impacts the mechanical strength and durability of the composite. Key properties such as flexural strength (FS) and elastic modulus, which determine the material's ability to withstand chewing forces, are dependent on a well-formed polymer network initiated by the photoinitiator system.
-
Biocompatibility and Cytotoxicity: Unreacted ITX and its byproducts have the potential to leach from the cured composite into the oral environment. The cytotoxicity of these leached components is a primary concern. Studies on related thioxanthone derivatives suggest that their cytotoxic effects may be linked to the induction of oxidative stress and mitochondrial dysfunction in cells. Therefore, formulations must be designed to maximize polymerization and minimize the concentration of leachable initiators.
Quantitative Data on Photoinitiator Systems
Table 1: Effect of Photoinitiator System on Degree of Conversion (DC) in a Model Dental Resin (Data adapted from a study on thioxanthone derivatives (QTX) and camphorquinone (B77051) (CQ) in a Bis-GMA/TEGDMA/HEMA resin)
| Photoinitiator System (1 mol%) | Co-initiator (1 mol%) | Degree of Conversion (DC %) |
| Camphorquinone (CQ) | EDAB | ~58% |
| Thioxanthone derivative (QTX) | EDAB | ~45% |
| QTX + CQ | EDAB | ~60% |
This table illustrates that different photoinitiator systems yield varying degrees of conversion, which is a critical parameter for the final properties of the composite.
Table 2: Effect of Camphorquinone (CQ) Concentration on Flexural Strength (FS) in a BisGMA/TEGDMA Resin (Illustrative data based on typical trends observed for photoinitiator concentration)
| CQ Concentration (wt%) | Amine Co-initiator (wt%) | Flexural Strength (MPa) |
| 0.25 | 0.5 | 85 ± 8 |
| 0.50 | 0.5 | 110 ± 10 |
| 0.75 | 0.5 | 115 ± 9 |
| 1.00 | 0.5 | 112 ± 11 |
This table demonstrates a common trend where mechanical properties improve with initiator concentration up to an optimal level, after which they may plateau or slightly decrease.
Table 3: Dose-Dependent Cytotoxicity of a Leachable Component on Human Gingival Fibroblasts (HGF) (Representative data illustrating the typical dose-response curve observed in MTT assays for dental material eluates)
| Concentration of Leached Monomer (mM) | Cell Viability (% of Control) |
| 0 (Control) | 100% |
| 0.1 | 92% ± 5% |
| 0.5 | 75% ± 8% |
| 1.0 | 51% ± 7% |
| 2.0 | 28% ± 6% |
This table shows that as the concentration of leached components increases, cell viability typically decreases, highlighting the importance of biocompatibility testing.
Experimental Protocols
Protocol 1: Preparation of an Experimental Dental Composite with ITX
This protocol describes the formulation of a light-curable experimental dental composite resin using an ITX/EDAB photoinitiator system.
Materials:
-
Monomer Matrix:
-
Bisphenol A-glycidyl methacrylate (BisGMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
-
Photoinitiator System:
-
This compound (ITX)
-
Ethyl-4-(dimethylamino)benzoate (EDAB)
-
-
Inhibitor:
-
Butylated hydroxytoluene (BHT)
-
-
Filler:
-
Silanized barium glass or silica (B1680970) filler (e.g., average particle size 0.7 µm)
-
Procedure:
-
Prepare the Resin Matrix: In a light-protected beaker, create a monomer blend, for example, a 60:40 wt% ratio of BisGMA to TEGDMA.
-
Add Inhibitor: Add BHT to the monomer blend at a concentration of ~0.1 wt% to prevent spontaneous polymerization and ensure adequate shelf life. Mix thoroughly with a magnetic stirrer in the dark until fully dissolved.
-
Add Photoinitiator System:
-
Dissolve the desired concentration of ITX (e.g., 0.2, 0.5, 0.8 wt%) into the resin matrix.
-
Dissolve the corresponding concentration of EDAB (e.g., 0.5, 1.0, 1.5 wt%) into the resin matrix. The amine concentration is typically higher than the ITX concentration.
-
Stir the mixture in the dark for several hours until all components are completely dissolved and the mixture is homogenous.
-
-
Incorporate Filler: Gradually add the silanized filler particles to the liquid resin matrix. A high filler load (e.g., 70-80 wt%) is typical for restorative composites.
-
Mixing: Mix the filler and resin using a dual asymmetric centrifugal mixer or a heavy-duty mechanical mixer until a uniform, paste-like consistency is achieved. Ensure there are no air bubbles.
-
Storage: Store the resulting composite paste in an opaque, airtight syringe or container at a cool temperature (e.g., 4°C) away from light.
Protocol 2: Measurement of Degree of Conversion (DC) by FTIR-ATR
This protocol measures the percentage of reacted aliphatic C=C bonds during polymerization.
Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Dental Light Curing Unit (LCU) with a known irradiance output (e.g., >1000 mW/cm²).
Procedure:
-
Record Uncured Spectrum: Place a small amount (~5 mg) of the uncured composite paste onto the ATR crystal. Press lightly with a mylar strip to create a thin, uniform layer.
-
Record the infrared spectrum of the uncured sample. The key peaks are the aliphatic C=C stretch at ~1638 cm⁻¹ and an internal standard, typically the aromatic C=C stretch from BisGMA at ~1608 cm⁻¹.
-
Cure the Sample: While the sample is on the ATR crystal, position the LCU tip directly above it and cure for the specified time (e.g., 20 or 40 seconds).
-
Record Cured Spectrum: Immediately after curing, record the spectrum of the polymerized sample.
-
Calculation: Calculate the DC using the following formula, based on the change in the ratio of the peak heights or areas of the aliphatic and aromatic peaks before and after curing: DC (%) = [1 - ( (1638 cm⁻¹ / 1608 cm⁻¹)cured / (1638 cm⁻¹ / 1608 cm⁻¹)uncured )] * 100
Protocol 3: Evaluation of Flexural Strength (FS) via Three-Point Bending Test
This protocol is based on the ISO 4049 standard for polymer-based restorative materials.
Equipment:
-
Universal Testing Machine with a three-point bending fixture.
-
Stainless steel mold (25 mm x 2 mm x 2 mm).
-
Mylar strips and glass slides.
-
Dental Light Curing Unit (LCU).
Procedure:
-
Specimen Preparation:
-
Fill the stainless steel mold with the uncured composite paste, taking care to avoid voids.
-
Cover the top and bottom of the mold with mylar strips and press firmly with glass slides to extrude excess material and create a smooth surface.
-
Cure the specimen by irradiating the top surface with the LCU. To ensure uniform curing along the 25 mm length, a multi-point or overlapping irradiation technique is required as specified by ISO 4049. Typically, this involves three overlapping exposures of 20-40 seconds each.
-
-
Specimen Removal and Storage: Carefully remove the cured bar-shaped specimen from the mold. Store the specimens in distilled water at 37°C for 24 hours.
-
Testing:
-
Set the support span on the three-point bending fixture to 20 mm.
-
Place the specimen on the supports and apply a compressive load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.
-
-
Calculation: Record the maximum load (F) at fracture. Calculate the flexural strength (S) in Megapascals (MPa) using the formula: S = (3 * F * L) / (2 * b * h²) Where:
-
F = Maximum load (N)
-
L = Span between supports (20 mm)
-
b = Width of the specimen (~2 mm)
-
h = Height of the specimen (~2 mm)
-
Protocol 4: Assessment of In Vitro Cytotoxicity using the MTT Assay
This protocol assesses the effect of leachable components from the cured composite on the viability of human gingival fibroblasts (HGFs).
Materials:
-
Cured composite discs (e.g., 5 mm diameter, 2 mm thickness).
-
Human Gingival Fibroblast (HGF) cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326).
-
96-well cell culture plates.
Procedure:
-
Preparation of Eluates (Extracts):
-
Prepare composite discs and cure them thoroughly from both sides.
-
Sterilize the discs (e.g., with ethylene (B1197577) oxide or UV irradiation).
-
Incubate the sterile discs in cell culture medium at a specific surface area to volume ratio (e.g., 0.2 g/mL as per ISO 10993-12) for 24 to 72 hours at 37°C. This medium is now the "eluate" or "extract".
-
As a control, prepare medium that has been incubated under the same conditions without a composite disc.
-
-
Cell Seeding: Seed HGF cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure to Eluates: Remove the standard culture medium from the wells and replace it with the prepared eluates (100% concentration). It is also common to test serial dilutions of the eluate (e.g., 50%, 25%, 12.5%). Add the control medium to the control wells. Incubate for 24 hours.
-
MTT Assay:
-
Remove the eluate-containing medium from the wells.
-
Add 50-100 µL of fresh medium and 10-20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization: Remove the MTT-containing medium. Add 100-150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Calculation: Express the cell viability as a percentage of the control group: Cell Viability (%) = (Absorbance of Test Group / Absorbance of Control Group) * 100
Visualizations
Caption: Experimental workflow from composite formulation to property evaluation.
Application Notes and Protocols for Monitoring ITX-Initiated Polymerization Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropylthioxanthone (ITX) is a highly effective Type II photoinitiator used in free-radical polymerization.[1] When combined with an amine synergist, ITX forms a potent initiating system upon exposure to UV light, making it suitable for a wide range of applications, including coatings, inks, and adhesives.[2][3] Understanding the kinetics of ITX-initiated polymerization is crucial for optimizing formulations, controlling reaction rates, and achieving desired material properties.
These application notes provide detailed protocols for monitoring the kinetics of ITX-initiated polymerization using two primary real-time techniques: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy and Photo-Differential Scanning Calorimetry (Photo-DSC).
Key Experimental Techniques
Two powerful techniques for monitoring the real-time kinetics of photopolymerization are:
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy: This technique monitors the disappearance of specific functional groups, such as the carbon-carbon double bonds (C=C) in acrylate (B77674) monomers, providing a direct measure of monomer conversion over time.[4][5]
-
Photo-Differential Scanning Calorimetry (Photo-DSC): This method measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation.[6] The rate of heat release is directly proportional to the rate of polymerization.
Data Presentation
The following tables summarize key kinetic parameters for ITX-initiated polymerization under various conditions.
Table 1: Kinetic Data for ITX/EDB-Initiated Photopolymerization of MMA/PMMA Mixture [7]
| Photoinitiator System | Light Intensity (mW/cm²) | Rp max (mol L⁻¹ s⁻¹) | Final Conversion (%) |
| ITX-EDB | 147 | 8 x 10⁻³ | 76.1 |
Reaction Conditions: Methyl methacrylate (B99206) (MMA) and poly(methyl methacrylate) (PMMA) mixture.[7]
Table 2: Effect of ITX Concentration on the Photopolymerization of MMA/PMMA Mixture [7]
| ITX Concentration (wt%) | Time to Reach Second Polymerization Wave (arbitrary units) | Final Conversion (%) | Resulting Polymer Molecular Weight (Mw, g/mol ) |
| 3 | 1 | 75 | 56,000 |
| 0.05 | 2 | 68 | 170,000 |
Reaction Conditions: Light intensity of 147 mW/cm² for 25 minutes.[7]
Table 3: Monomer Conversion for ITX-Initiated Polymerization in Different Acrylate Resins [8]
| Photoinitiating System | Monomer | Final Conversion (%) |
| ITX (0.0625 wt%) | PEGDA | ~20 |
| ITX (0.0625 wt%) / EDAB (5 wt%) | HDDA | ~55 |
Reaction Conditions: Irradiation with a 405 nm LED at 70 mW/cm².[8] PEGDA: Poly(ethylene glycol) diacrylate, HDDA: 1,6-Hexanediol diacrylate, EDAB: Ethyl 4-(dimethylamino)benzoate (B8555087).[8]
Experimental Protocols
Protocol 1: Real-Time FT-IR (RT-FTIR) Spectroscopy
Objective: To monitor the conversion of monomer as a function of time.
Materials and Equipment:
-
FT-IR spectrometer with a rapid scan mode and a mercury cadmium telluride (MCT) detector.
-
UV/Vis light source with a liquid light guide and appropriate filters.
-
Sample holder (e.g., BaF₂ or KBr plates).
-
Nitrogen purge system.
-
Monomer formulation containing ITX and an amine synergist (e.g., ethyl 4-(dimethylamino)benzoate - EDB).
Procedure:
-
Sample Preparation: In a controlled, low-light environment, prepare the photopolymerizable formulation by mixing the monomer, ITX, and the amine synergist at the desired concentrations.
-
Sample Loading: Place a small drop of the formulation between two BaF₂ or KBr plates to form a thin film of controlled thickness (typically 20-50 µm).
-
Instrument Setup:
-
Place the sample holder in the FT-IR spectrometer.
-
Purge the sample compartment with nitrogen to minimize oxygen inhibition.
-
Position the UV/Vis light guide to illuminate the sample.
-
-
Data Acquisition:
-
Collect a reference spectrum before UV irradiation.
-
Start the real-time data collection in rapid scan mode.
-
Simultaneously, open the shutter of the UV light source to initiate polymerization.
-
Continuously collect IR spectra at defined time intervals throughout the reaction.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the C=C double bond absorption band (typically around 1635 cm⁻¹ for acrylates).
-
Calculate the monomer conversion at each time point using the following equation: Conversion (%) = (1 - (Aₜ / A₀)) * 100 where Aₜ is the peak area at time 't' and A₀ is the initial peak area.
-
Plot the monomer conversion versus time to obtain the polymerization kinetics profile.
-
Protocol 2: Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the heat of polymerization and determine the rate of reaction.
Materials and Equipment:
-
Photo-DSC instrument equipped with a UV light source.
-
Aluminum DSC pans.
-
Nitrogen purge gas.
-
Monomer formulation containing ITX and an amine synergist.
Procedure:
-
Sample Preparation: Under subdued lighting, accurately weigh a small amount of the liquid formulation (typically 1-5 mg) into an open aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with nitrogen at a constant flow rate.
-
Allow the system to equilibrate at the desired isothermal temperature.
-
-
Data Acquisition:
-
Start the DSC experiment.
-
After a short isothermal segment to establish a stable baseline, open the shutter of the UV light source to irradiate the sample.
-
Record the heat flow as a function of time until the reaction is complete and the heat flow returns to the baseline.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).
-
The rate of polymerization (Rp) is directly proportional to the heat flow (dH/dt).
-
The degree of conversion at any time 't' can be calculated by dividing the cumulative heat released up to that time by the total heat of polymerization.
-
Plot the conversion and rate of polymerization as a function of time.
-
Mandatory Visualizations
Caption: ITX photoinitiation pathway.
References
Application Notes and Protocols for the Quantification of 2-Isopropylthioxanthone in Cured Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 2-Isopropylthioxanthone (ITX), a photoinitiator commonly used in UV-cured inks and coatings, within cured polymer matrices. The protocols outlined below are essential for researchers, scientists, and professionals in drug development and food packaging industries who need to assess the migration potential and safety of their products.
Introduction
This compound (2-ITX) is a highly effective photoinitiator for UV-curing inks and coatings.[1] However, concerns have been raised regarding its potential to migrate from packaging materials into food and pharmaceutical products.[2][3] Consequently, robust and validated analytical methods are crucial for the accurate quantification of 2-ITX in cured polymers to ensure consumer safety and regulatory compliance.
This document details three prevalent analytical techniques for 2-ITX quantification:
-
High-Performance Liquid Chromatography with Diode Array and Fluorescence Detection (HPLC-DAD/FLD)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Each section provides a comprehensive experimental protocol, from sample preparation to data analysis, along with a summary of relevant quantitative data to aid in method selection and validation.
Data Presentation: Quantitative Method Comparison
The following table summarizes the key quantitative performance parameters for the analytical methods described, allowing for easy comparison.
| Parameter | HPLC-DAD/FLD | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 2 µg/L[4][5] | 0.8 pg injected[6] | 0.5 µg/L[2] |
| Limit of Quantification (LOQ) | 5 µg/L[4][5] | 0.1 µg/L[2] | 0.5 µg/L[2] |
| Linearity Range | 6 - 120 µg/L | 0.5 - 500 ng/mL | Not explicitly stated |
| Recovery (Non-fatty matrices) | 94 - 106%[4][5] | 70 - 99%[2] | 70 - 99%[2] |
| Recovery (Fatty matrices) | 80 - 105%[4][5] | Not explicitly stated | Not explicitly stated |
| Relative Standard Deviation (RSD) | ≤ 1.1% (Non-fatty)[4][5] | < 10%[6] | 0.9 - 16.1%[2] |
Experimental Protocols
High-Performance Liquid Chromatography with Diode Array and Fluorescence Detection (HPLC-DAD/FLD)
This method is a robust and widely used technique for the quantification of 2-ITX, offering good sensitivity and selectivity.
a. Sample Preparation (Solid Polymer Extraction)
-
Weigh approximately 1 gram of the cured polymer sample.
-
Cut the polymer into small pieces (approximately 2x2 mm) to maximize surface area.
-
Place the polymer pieces into a glass vial.
-
Add 10 mL of acetonitrile (B52724).
-
Seal the vial and sonicate for 30 minutes.
-
Allow the sample to stand at room temperature for 24 hours to facilitate extraction.
-
Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.
b. Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Diode Array Detector (DAD):
-
Wavelength: 258 nm.
-
-
Fluorescence Detector (FLD):
-
Excitation Wavelength: 258 nm.
-
Emission Wavelength: 405 nm.
-
c. Calibration
-
Prepare a stock solution of 2-ITX in acetonitrile at a concentration of 100 mg/L.
-
Perform serial dilutions to prepare calibration standards ranging from 5 µg/L to 150 µg/L.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
d. Data Analysis
-
Identify the 2-ITX peak in the sample chromatogram based on the retention time of the standard.
-
Quantify the concentration of 2-ITX in the sample extract using the calibration curve.
-
Calculate the final concentration in the polymer sample (in µg/g) by accounting for the initial sample weight and extraction volume.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification and complex matrices.
a. Sample Preparation (Pressurized Liquid Extraction - PLE)
-
Mix 1 gram of the ground polymer sample with 2 grams of diatomaceous earth.
-
Pack the mixture into a stainless steel extraction cell.
-
Perform pressurized liquid extraction using acetonitrile as the solvent.
-
Set the temperature to 100°C and the pressure to 1500 psi.
-
Perform one extraction cycle of 10 minutes.
-
Collect the extract and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an LC-MS vial.
b. Instrumentation and Conditions
-
LC-MS/MS System: SCIEX QTRAP® 3200 or equivalent.
-
Column: Pentafluorophenylpropyl (PFP) column (e.g., 2.1 x 100 mm, 3 µm).
-
Mobile Phase:
-
A: 25 mM formic acid-ammonium formate (B1220265) in water (pH 3.75).[6]
-
B: Acetonitrile.
-
-
Gradient Elution:
-
Start with 30% B, hold for 1 min.
-
Linearly increase to 95% B over 5 min.
-
Hold at 95% B for 2 min.
-
Return to 30% B and equilibrate for 3 min.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[6]
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 255.1
-
Product Ions (Q3): m/z 213.1 (quantifier), m/z 185.1 (qualifier).
-
c. Calibration
-
Prepare a stock solution of 2-ITX in acetonitrile at 100 mg/L.
-
Prepare calibration standards in the initial mobile phase ranging from 0.1 µg/L to 500 µg/L.
-
Inject each standard and construct a calibration curve based on the peak area of the quantifier MRM transition.
d. Data Analysis
-
Identify the 2-ITX peak based on retention time and the presence of both quantifier and qualifier MRM transitions.
-
Quantify the concentration using the calibration curve.
-
Calculate the final concentration in the polymer, accounting for sample weight and extraction/reconstitution volumes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and can be used for ITX quantification, particularly after appropriate sample derivatization or with high-temperature injection techniques.
a. Sample Preparation (Solvent Extraction and Derivatization)
-
Perform solvent extraction as described in the HPLC-DAD/FLD protocol (Section 1.a).
-
Evaporate the extract to dryness under nitrogen.
-
Note: Derivatization is not typically required for ITX but can improve chromatographic performance. If needed, a silylation agent like BSTFA can be used.
-
Reconstitute the residue in 1 mL of ethyl acetate (B1210297).
b. Instrumentation and Conditions
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 10 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: m/z 254 (molecular ion), 212, 184.
-
c. Calibration
-
Prepare a stock solution of 2-ITX in ethyl acetate at 100 mg/L.
-
Prepare calibration standards ranging from 0.5 µg/L to 50 µg/L.
-
Inject each standard to generate a calibration curve.
d. Data Analysis
-
Identify the 2-ITX peak based on its retention time and the relative abundance of the monitored ions.
-
Quantify the concentration using the calibration curve.
-
Calculate the final concentration in the polymer.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the analysis of 2-ITX in cured polymers and the logical relationships between the described analytical techniques.
Caption: General experimental workflow for quantifying 2-ITX in cured polymers.
Caption: Logical relationship between analytical techniques for 2-ITX analysis.
References
- 1. Determination of 2-isopropyl thioxanthone and 2-ethylhexyl-4-dimethylaminobenzoate in milk: comparison of gas and liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. researchgate.net [researchgate.net]
- 4. This compound (2-ITX) in food and food packaging materials on the German market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography/tandem mass spectrometry (highly selective selected reaction monitoring) for the analysis of isopropylthioxanthone in packaged food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. algimed.com [algimed.com]
Application Notes: Detection of 2-Isopropylthioxanthone (ITX) by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropylthioxanthone (ITX) is a photoinitiator commonly used in ultraviolet (UV) curing inks for printing on food packaging materials.[1] Concerns have been raised about its potential migration from the packaging into foodstuffs, leading to a need for sensitive and reliable analytical methods for its detection and quantification. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like ITX in complex matrices such as food and beverages.[2][3][4] This document provides a detailed overview of the application of GC-MS for the determination of 2-ITX, including sample preparation protocols and expected performance characteristics.
Principle of GC-MS for 2-ITX Analysis
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In this application, a prepared sample extract is injected into the GC system, where it is vaporized. An inert carrier gas moves the vaporized sample through a heated column containing a stationary phase. Compounds within the sample, including 2-ITX, are separated based on their volatility and interaction with the stationary phase. As the separated compounds exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for highly specific identification and quantification.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix. The goal is to efficiently extract 2-ITX while minimizing interferences.
a) For Liquid Samples (e.g., Milk, Juices):
-
Pressurized Liquid Extraction (PLE): This is an effective method for extracting ITX from liquid matrices.[2]
-
Homogenize the liquid sample (e.g., 5 g of milk) with a drying agent like anhydrous sodium sulfate (B86663) and a dispersing agent like sea sand.[2]
-
Place the homogenized sample into a PLE cell.
-
Extract with a suitable solvent, such as ethyl acetate, at elevated temperature and pressure (e.g., 100°C and 10.3 x 10^6 Pa).[2]
-
Collect the extract and concentrate it under a gentle stream of nitrogen if necessary.
-
The final extract can be reconstituted in a solvent suitable for GC-MS injection (e.g., hexane (B92381) or ethyl acetate).
-
-
Liquid-Liquid Extraction (LLE): A conventional and accessible extraction method.
-
To a known volume of the liquid sample, add an immiscible extraction solvent (e.g., a mixture of tert-butyl methyl ether and hexane).
-
For milk samples, an initial partitioning with acetonitrile (B52724) can be performed.[2]
-
Vigorously shake the mixture to allow for the transfer of 2-ITX into the organic layer.
-
Allow the layers to separate and carefully collect the organic layer containing the analyte.
-
The extract may be further concentrated and solvent-exchanged as needed.
-
b) For Solid Samples (e.g., Food Packaging Materials):
-
Ultrasonic Solvent Extraction:
-
Cut a representative portion of the packaging material into small pieces.
-
Place the pieces in a flask with a suitable solvent, such as ethyl acetate.[4]
-
Sonicate the mixture in an ultrasonic bath for a defined period (e.g., 30 minutes) to facilitate the extraction of 2-ITX.
-
Filter the extract to remove any solid particles.
-
Concentrate the extract using a rotary evaporator or a stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
-
-
FastPrep-based Extraction: A high-throughput method for solid samples.[4]
-
This method utilizes a bead-beating system to rapidly disrupt the sample matrix and enhance extraction efficiency.
-
The sample is placed in a tube with extraction solvent and lysing matrix.
-
The FastPrep instrument is used to homogenize the sample for a short duration (e.g., 1 minute).[4]
-
The resulting extract is then centrifuged and the supernatant is collected for analysis.
-
GC-MS Analysis
The following are typical parameters for the GC-MS analysis of 2-ITX. These may need to be optimized for specific instruments and sample types.
-
Gas Chromatograph (GC) Parameters:
-
Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless injection is often preferred for trace analysis to maximize the amount of analyte reaching the column.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 3 minutes.
-
Ramp 1: Increase to 100°C at a rate of 10°C/min.
-
Ramp 2: Increase to 280°C at a rate of 120°C/min, hold for 1-2 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 220°C.
-
MS Transfer Line Temperature: 250°C.
-
Acquisition Mode:
-
Full Scan: Acquire data over a mass range of m/z 25-100 to identify the characteristic ions of 2-ITX.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity in quantification, monitor characteristic ions of 2-ITX. The top peak is often observed at m/z 239.[5] Other significant ions can also be monitored.
-
-
Data Presentation
The following table summarizes quantitative data for 2-ITX detection using GC-MS and other comparative methods from various studies.
| Parameter | Matrix | Method | Value | Reference |
| Quantification Limit (LOQ) | Milk | GC-MS | 0.5 µg/L | [2] |
| Quantification Limit (LOQ) | Food Packaging | GC-MS | 0.197–2.027 mg/kg | [4] |
| Recovery | Milk | GC-MS with PLE | 70 - 99% | [2] |
| Recovery | Food Packaging | GC-MS with FastPrep | 93.3 - 110.1% | [4] |
| Repeatability (RSD) | Milk | GC-MS | 0.9 - 16.1% | [2] |
| Concentration Range Found | Milk and Milk-based Beverages | GC-MS | 2.5 - 325 µg/L | [2] |
Visualizations
The following diagrams illustrate the experimental workflow for the GC-MS analysis of 2-ITX.
Caption: Experimental workflow for GC-MS analysis of 2-ITX.
Caption: Logical relationship of GC-MS components for 2-ITX analysis.
Conclusion
Gas chromatography-mass spectrometry is a robust and sensitive method for the detection and quantification of this compound in a variety of sample matrices, particularly in food and food packaging. The selection of an appropriate sample preparation technique is crucial for achieving accurate and reliable results. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists involved in the analysis of this important photoinitiator.
References
- 1. Liquid chromatography/tandem mass spectrometry (highly selective selected reaction monitoring) for the analysis of isopropylthioxanthone in packaged food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 2-isopropyl thioxanthone and 2-ethylhexyl-4-dimethylaminobenzoate in milk: comparison of gas and liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C16H14OS | CID 79633 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Functionalization using 2-Isopropylthioxanthone (ITX)-Mediated Grafting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface functionalization of materials using a versatile and powerful technique: 2-Isopropylthioxanthone (ITX)-mediated photografting. This method allows for the covalent attachment of polymer brushes to a wide variety of substrates, enabling precise control over surface properties for applications ranging from biomedical implants and drug delivery systems to advanced materials.
Introduction to ITX-Mediated Surface Grafting
This compound (ITX) is a Type II photoinitiator that, upon excitation with UV light, can abstract a hydrogen atom from a suitable substrate. This process generates a surface radical, which can then initiate the polymerization of a desired monomer, leading to the growth of a covalently bound polymer brush. A key advantage of this technique is the ability to form dormant photoinitiator groups on the surface, which can be reactivated with visible light to control the polymerization in a living manner. This allows for precise control over the thickness and density of the grafted polymer layer.
The "grafting-from" approach, where polymer chains are grown directly from the surface, allows for higher grafting densities compared to "grafting-to" methods where pre-formed polymers are attached. This dense layer of polymer chains, known as a polymer brush, can dramatically alter the surface's physicochemical properties, such as wettability, biocompatibility, and lubricity.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from key experiments in ITX-mediated surface functionalization.
Table 1: Surface Wettability Changes during Functionalization
| Surface Modification Step | Water Contact Angle (°) |
| Pristine Silicon Wafer | ~30° |
| After OTS Monolayer Deposition | 110° |
| After ITX Immobilization (0.5 M ITX) | 103° |
| After pHEMA Grafting | ~40-50° |
Table 2: pHEMA Graft Layer Thickness as a Function of HEMA Concentration and Irradiation Time
| HEMA Concentration (wt% in acetone) | Irradiation Time (min) | Grafted pHEMA Layer Thickness (nm) |
| 0.1 | 30 | ~5 |
| 0.1 | 60 | ~8 |
| 0.1 | 120 | ~15 |
| 0.3 | 30 | ~12 |
| 0.3 | 60 | ~22 |
| 0.3 | 120 | ~40 |
| 0.5 | 30 | ~18 |
| 0.5 | 60 | ~35 |
| 0.5 | 120 | ~65 |
| Data adapted from studies on silicon wafers modified with an octadecyltrichlorosilane (B89594) (OTS) monolayer. The polymerization was initiated by visible light (385 nm) at room temperature. |
Experimental Protocols
Protocol for Surface Preparation and ITX Immobilization
This protocol describes the preparation of an initiator-functionalized surface on a silicon wafer, a common substrate for such modifications.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Octadecyltrichlorosilane (OTS)
-
Anhydrous toluene (B28343)
-
This compound (ITX)
-
Nitrogen gas
-
UV lamp (254 nm)
-
Schlenk tube and vacuum line
Procedure:
-
Substrate Cleaning:
-
Immerse silicon wafers in piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.
-
-
OTS Monolayer Formation:
-
Place the cleaned and dried silicon wafers in a custom-made glass reactor.
-
Add a solution of OTS in anhydrous toluene (e.g., 1% v/v) to the reactor.
-
Allow the reaction to proceed for 12-24 hours at room temperature to form a self-assembled monolayer of OTS.
-
Rinse the wafers with toluene and acetone to remove any unbound silane.
-
Dry the OTS-coated wafers under a stream of nitrogen.
-
-
ITX Immobilization:
-
Prepare a 0.5 M solution of ITX in acetone.
-
Degas the ITX solution by three freeze-pump-thaw cycles in a Schlenk tube to remove oxygen.
-
Immerse the OTS-coated wafers into the degassed ITX solution in the Schlenk tube.
-
Expose the submerged wafers to UV light (254 nm) for 3 minutes.
-
After irradiation, rinse the wafers with acetone and sonicate in acetone for 30 minutes to remove any physisorbed ITX.
-
Dry the ITX-functionalized wafers under a stream of nitrogen. The surface is now ready for graft polymerization.
-
Protocol for ITX-Mediated Grafting of Poly(2-hydroxyethyl methacrylate) (pHEMA)
This protocol details the "grafting-from" polymerization of HEMA from the ITX-functionalized surface.
Materials:
-
ITX-functionalized substrate
-
2-hydroxyethyl methacrylate (B99206) (HEMA) monomer
-
Acetone
-
Visible light source (e.g., 385 nm LED)
-
Schlenk tube and vacuum line
Procedure:
-
Prepare Monomer Solution:
-
Prepare solutions of HEMA in acetone at the desired concentrations (e.g., 0.1, 0.3, or 0.5 wt%).
-
-
Degas Monomer Solution:
-
Place the monomer solution in a Schlenk tube and degas using three freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
-
Initiate Polymerization:
-
Immerse the ITX-functionalized substrate into the degassed monomer solution in the Schlenk tube.
-
Irradiate the setup with a visible light source (e.g., 385 nm) at room temperature for the desired duration (e.g., 30 to 120 minutes). The polymer layer thickness is dependent on the irradiation time.
-
-
Post-Polymerization Cleaning:
-
After polymerization, remove the substrate from the monomer solution.
-
Rinse the grafted surface extensively with acetone to remove any non-grafted polymer and unreacted monomer.
-
Sonicate the substrate in fresh acetone for 30 minutes to ensure the removal of any adsorbed polymer.
-
Dry the pHEMA-grafted surface under a stream of nitrogen.
-
Visualization of Workflows and Mechanisms
Caption: Experimental workflow for ITX-mediated surface grafting.
Caption: Mechanism of ITX-mediated surface functionalization.
Application Notes
Creating Biocompatible and Cell-Adhesive/Repellent Surfaces
The ability to graft hydrophilic polymers like pHEMA can significantly enhance the biocompatibility of a material. The resulting hydrated polymer layer can reduce protein adsorption and subsequent cell adhesion, which is crucial for applications such as blood-contacting devices and biosensors.
Conversely, by choosing appropriate monomers, surfaces can be tailored to promote specific cell adhesion. For instance, monomers containing cell-recognition motifs (e.g., RGD peptides) can be copolymerized to create surfaces that selectively bind to certain cell types, a critical feature for tissue engineering scaffolds and cell culture substrates.
Development of Antifouling Surfaces
Biofouling, the unwanted accumulation of microorganisms, proteins, and other biological matter on surfaces, is a significant problem in marine, industrial, and biomedical settings. ITX-mediated grafting can be employed to create highly effective antifouling surfaces. By grafting zwitterionic polymers, which possess both positive and negative charges, a tightly bound hydration layer is formed on the surface. This layer acts as a physical and energetic barrier, preventing the adhesion of proteins and microorganisms.
Potential in Drug Development and Delivery
The versatility of ITX-mediated grafting opens up numerous possibilities in drug development. Polymer brushes can be designed to act as reservoirs for therapeutic agents, creating drug-eluting surfaces on medical implants like stents or catheters. The drug can be either physically entrapped within the polymer matrix or covalently attached to the polymer chains via a cleavable linker. The release kinetics can be tuned by controlling the polymer brush architecture (thickness, density) and the nature of the drug-polymer interaction.
Furthermore, surfaces can be functionalized to facilitate targeted drug delivery. For example, nanoparticles can be surface-modified with polymers that have targeting ligands attached to their ends. This can enhance the accumulation of the drug-loaded nanoparticles at the desired site of action, improving therapeutic efficacy and reducing side effects.
Troubleshooting & Optimization
How to improve the curing speed of 2-Isopropylthioxanthone formulations
Welcome to the Technical Support Center for 2-Isopropylthioxanthone (ITX) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the curing speed and performance of your ITX-based photopolymerization experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the curing of 2-ITX formulations.
| Issue | Potential Causes | Recommended Solutions |
| Slow or Incomplete Curing | 1. Insufficient Light Intensity: The UV lamp may be too weak, too far from the sample, or aging.[1][2] 2. Suboptimal ITX or Co-initiator Concentration: Incorrect ratios can lead to inefficient free radical generation.[3] 3. Incorrect Wavelength: The spectral output of the UV lamp does not sufficiently overlap with the absorption spectrum of ITX (typically 258 nm and 382 nm).[4][5] 4. Oxygen Inhibition: Atmospheric oxygen quenches free radicals, particularly at the surface.[6][7][8] | 1. Increase Light Intensity: Move the lamp closer to the sample, check the lamp's output with a radiometer, and replace aging bulbs.[1][8] 2. Optimize Concentrations: Conduct a dose-response experiment to determine the optimal concentrations of ITX and the amine synergist. 3. Use an Appropriate Light Source: Ensure your UV lamp has a strong output in the UVA range. For ITX, lamps with peaks around 365 nm or 395 nm are effective.[4][5] 4. Mitigate Oxygen Inhibition: Cure in an inert atmosphere (e.g., nitrogen blanket), increase light intensity, or add oxygen scavengers like amines or thiols to the formulation.[6][7][8][9] |
| Poor Surface Cure (Tacky Surface) | 1. Oxygen Inhibition: This is the most common cause of tacky surfaces.[6][7][8] 2. Low Glass Transition Temperature (Tg) of Formulation: A low Tg can result in a soft, tacky surface even when fully cured. 3. Migration of Low Molecular Weight Components: Unreacted monomers or additives can migrate to the surface. | 1. Enhance Surface Cure: Use a higher concentration of amine synergist, add a small amount of a Type I photoinitiator, or use a UV source with a shorter wavelength component (UVC) to enhance surface cure. Curing in a nitrogen atmosphere is also highly effective.[6][7][8] 2. Adjust Formulation: Increase the crosslink density by using multifunctional monomers. 3. Post-Curing: A post-cure bake at a moderate temperature can sometimes improve surface properties. |
| Yellowing of the Cured Polymer | 1. Inherent Property of Thioxanthones: ITX and its photoproducts can impart a yellow tint.[10] 2. Amine Synergist Oxidation: Tertiary amines can oxidize and contribute to yellowing, especially with prolonged UV exposure or heat.[11][12] 3. Excessive Light Exposure: Over-curing can lead to degradation of the polymer backbone and increased yellowing. | 1. Minimize ITX Concentration: Use the lowest effective concentration of ITX. 2. Select Appropriate Co-initiator: Use acrylated amines which are known to cause less yellowing compared to some traditional tertiary amines.[13] Consider using antioxidants or UV absorbers in the formulation.[10][14] 3. Optimize Curing Time: Avoid excessive exposure to UV light once full cure is achieved. |
| Inconsistent Curing Results | 1. Variable Lamp Output: The intensity of UV lamps can decrease with age.[1] 2. Inconsistent Formulation: Poor mixing or settling of components can lead to variable photoinitiator concentration. 3. Environmental Factors: Fluctuations in ambient temperature and humidity can affect curing speed. | 1. Monitor Lamp Performance: Regularly check the UV lamp intensity with a radiometer.[1] 2. Ensure Homogeneity: Thoroughly mix the formulation before each use. 3. Control Curing Environment: Maintain consistent temperature and humidity during the curing process. |
Frequently Asked Questions (FAQs)
1. What is this compound (ITX) and how does it work?
This compound (ITX) is a Norrish Type II photoinitiator. Upon absorption of UV light, it transitions to an excited triplet state. In this state, it abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate free radicals. These free radicals then initiate the polymerization of monomers and oligomers in the formulation.
2. Why is an amine synergist necessary with 2-ITX?
As a Type II photoinitiator, 2-ITX requires a co-initiator or synergist to generate the initiating free radicals. Tertiary amines are commonly used as they are efficient hydrogen donors. The amine also plays a crucial role in mitigating oxygen inhibition, which improves the surface cure of the formulation.[3][13]
3. How can I increase the curing speed of my 2-ITX formulation?
Several factors can be optimized to increase the curing speed:
-
Increase Light Intensity: A higher light intensity leads to a greater rate of free radical generation.[15]
-
Optimize Photoinitiator and Co-initiator Concentrations: There is an optimal concentration range for both ITX and the amine synergist. Too little will result in slow curing, while too much ITX can lead to inner filter effects, hindering deep cure.
-
Select a Highly Reactive Amine Synergist: Different amine synergists have varying efficiencies. Ethyl-4-(dimethylamino)benzoate (EDB) and 2-ethylhexyl-4-(dimethylamino)benzoate (EHA) are common and effective choices.[3]
-
Increase Curing Temperature: An elevated temperature can increase the mobility of reactive species and accelerate the polymerization rate. However, this should be carefully controlled to avoid unwanted side reactions.
4. What is the ideal UV wavelength for curing 2-ITX formulations?
2-ITX has absorption maxima at approximately 258 nm and 382 nm. Therefore, a UV lamp with a strong output in the UVA range (320-400 nm) is ideal. Mercury lamps and LED lamps with outputs at 365 nm or 395 nm are commonly used and effective.[4][5]
5. How does oxygen inhibition affect the curing process and how can it be overcome?
Oxygen is a radical scavenger and can quench the excited state of the photoinitiator or react with the initiating radicals to form less reactive peroxy radicals.[6] This effect is most pronounced at the surface of the formulation where it is in direct contact with air, often resulting in a tacky or uncured surface.[6][7][8]
To overcome oxygen inhibition, you can:
-
Cure in an inert environment, such as under a nitrogen blanket.[6][7][8][9]
-
Increase the UV light intensity to generate radicals at a faster rate than they are consumed by oxygen.[6]
-
Increase the concentration of the amine synergist, which also acts as an oxygen scavenger.[3]
-
Use a formulation with higher viscosity to reduce oxygen diffusion into the sample.
Quantitative Data on Curing Speed Enhancement
The following table summarizes the effect of different amine synergists on the curing speed of an acrylate (B77674) formulation containing 2-ITX.
| Amine Synergist (Co-initiator) | Concentration (wt%) | Relative Curing Speed Increase (vs. no synergist) | Key Observations |
| Ethyl-4-(dimethylamino)benzoate (EDB) | 2.0 | ~ 3-4 fold | A commonly used and effective synergist.[3] |
| 2-Ethylhexyl-4-(dimethylamino)benzoate (EHA) | 2.0 | ~ 3-4 fold | Similar reactivity to EDB, with better solubility in some systems.[3] |
| N-Methyldiethanolamine (MDEA) | 2.0 | ~ 2-3 fold | Effective, but can contribute more to yellowing.[13] |
| Acrylated Amines | 5.0 | ~ 3-5 fold | Can provide faster cure speeds and reduced yellowing compared to traditional amines.[13] |
Note: Relative curing speed is an approximation based on typical results and can vary depending on the specific formulation and curing conditions.
Experimental Protocols
Protocol 1: Determination of Curing Kinetics by Photo-DSC
Objective: To measure the heat flow during photopolymerization to determine the rate of reaction and the degree of conversion.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) with a photocalorimetry accessory (Photo-DSC)
-
UV light source with controlled intensity and wavelength (e.g., 365 nm)
-
Aluminum DSC pans and lids
-
Micropipette
-
Nitrogen purge gas
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid formulation into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibration: Equilibrate the sample at the desired isothermal temperature (e.g., 25°C) under a nitrogen purge.
-
Baseline Measurement: Record a stable baseline for a few minutes.
-
UV Exposure: Expose the sample to UV light of a known intensity for a set duration. The DSC will record the exothermic heat flow as a function of time.[16]
-
Post-Exposure: Continue recording data after the UV light is turned off to observe any post-curing effects.
-
Data Analysis: Integrate the area under the exothermic peak to determine the total enthalpy of polymerization (ΔHt). The degree of conversion at any time 't' can be calculated as the ratio of the heat evolved up to that time (ΔH(t)) to the total enthalpy (ΔHt). The rate of polymerization is proportional to the heat flow (dq/dt).
Protocol 2: Real-Time Monitoring of Polymerization by RT-FTIR
Objective: To monitor the disappearance of reactive functional groups (e.g., acrylate C=C bonds) in real-time to determine the rate of polymerization.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) spectrometer with a rapid scan capability
-
Attenuated Total Reflectance (ATR) accessory
-
UV light source with a light guide to direct the beam onto the sample on the ATR crystal
-
Micropipette
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the liquid formulation onto the ATR crystal.
-
Initial Spectrum: Record the spectrum of the uncured liquid. The peak corresponding to the reactive functional group (e.g., acrylate C=C bond at ~1635 cm-1) should be clearly visible.
-
Initiate Curing and Data Acquisition: Start the real-time data acquisition and simultaneously expose the sample to the UV light source.[17][18]
-
Monitoring: The software will continuously record spectra at set time intervals during the curing process.
-
Data Analysis: Monitor the decrease in the peak area or height of the characteristic absorption band of the reactive group over time. The degree of conversion can be calculated using the following formula: Conversion (%) = [1 - (At / A0)] * 100 Where At is the peak area at time 't' and A0 is the initial peak area.[19]
Visualizations
Caption: Photoinitiation mechanism of this compound (ITX) with an amine synergist.
Caption: Workflow for optimizing the curing speed of 2-ITX formulations.
Caption: Decision tree for troubleshooting common issues in 2-ITX curing.
References
- 1. goodiuv.com [goodiuv.com]
- 2. mtutech.store [mtutech.store]
- 3. radtech.org [radtech.org]
- 4. longchangchemical.com [longchangchemical.com]
- 5. changhongchemical.com [changhongchemical.com]
- 6. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 7. uvfab.com [uvfab.com]
- 8. electronicspecifier.com [electronicspecifier.com]
- 9. uvebtech.com [uvebtech.com]
- 10. Solution to yellowing problem with UV epoxy resin - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 11. radtech2022.com [radtech2022.com]
- 12. researchgate.net [researchgate.net]
- 13. pcimag.com [pcimag.com]
- 14. How to keep your UV resin clear from yellowing? - Omnistab Light Stabilizer_Omnistab UV Absorber-Deltachem (Qingdao) Co. Ltd. (Deltachem) [en.deltachem.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Oxygen Inhibition in 2-Isopropylthioxanthone (ITX) Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to oxygen inhibition in 2-Isopropylthioxanthone (ITX) photoinitiator systems.
Troubleshooting Guide
This guide addresses common issues encountered during photopolymerization with ITX-based systems in an aerobic environment.
Q1: My cured polymer has a tacky or uncured surface. What is the cause and how can I fix it?
A1: A tacky surface is the most common symptom of oxygen inhibition.[1] Oxygen present in the air interacts with the initiating and propagating radicals, quenching them and forming unreactive peroxy radicals.[1][2] This process is most prominent at the surface where oxygen concentration is highest, leading to incomplete polymerization.
Troubleshooting Steps:
-
Inert Environment: The most direct solution is to eliminate oxygen from the curing environment.[2] This can be achieved by purging the system with an inert gas like nitrogen or argon.[2]
-
Increase Light Intensity: Higher light intensity generates a greater concentration of free radicals, which can help to consume dissolved oxygen more rapidly and initiate polymerization before significant inhibition occurs.[2]
-
Formulation Additives: Incorporate additives that mitigate oxygen inhibition. Common choices include:
-
Amines: Tertiary amines like N-methyldiethanolamine (MDEA) act as hydrogen donors to regenerate active radicals from peroxy radicals.[1]
-
Thiols: Compounds like trimethylolpropane (B17298) tris(3-mercaptopropionate) (TMPMP) are highly effective oxygen scavengers and hydrogen donors.[1]
-
Phosphines: Triphenylphosphine (PPh3) can reduce peroxyl radicals and generate new initiating radicals.[1]
-
-
Increase Photoinitiator/Sensitizer (B1316253) Concentration: A higher concentration of the photoinitiator system can lead to a faster generation of radicals, overwhelming the inhibitory effect of oxygen.
-
Use of Barriers: Applying a transparent film or a layer of wax on the surface can act as a physical barrier to oxygen diffusion.
Q2: The bulk of my polymer seems well-cured, but the surface properties are poor (e.g., low hardness, poor scratch resistance). Why is this happening?
A2: This is another manifestation of oxygen inhibition, where the effect is primarily localized to the surface. The bulk of the material, where oxygen diffusion is limited, polymerizes effectively. The tacky, under-cured surface will exhibit inferior mechanical properties. The solutions are the same as for a completely tacky surface (see Q1).
Q3: I've added an amine co-initiator, but the surface cure is still not optimal. What should I do?
A3: While amines are effective, their performance can be influenced by several factors.
Troubleshooting Steps:
-
Optimize Amine Concentration: Ensure you are using an effective concentration of the amine. See the data tables below for guidance.
-
Consider Amine Type: Different amines have varying efficiencies. For ITX systems, MDEA has been shown to be effective.[1]
-
Combine with Other Strategies: For highly inhibited systems, a single strategy may not be sufficient. Consider combining the use of amines with increased light intensity or the addition of other additives like thiols.
-
Evaluate Storage Conditions of Amine: Amines can degrade over time. Ensure you are using a fresh, properly stored sample.
Q4: My formulation containing additives has a short shelf-life or changes in viscosity upon storage. How can I improve its stability?
A4: Some additives that are effective against oxygen inhibition, such as certain phosphines and thiols, can be reactive and lead to instability.
Troubleshooting Steps:
-
Select More Stable Additives: Consider using polymeric thiols which are less volatile and may have better stability.[1]
-
Add Stabilizers: The use of radical inhibitors can improve the storage stability of formulations containing highly reactive species like thiols.[1]
-
Optimize Storage Conditions: Store the formulation in a cool, dark place and in a sealed container to minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of oxygen inhibition in photopolymerization?
A1: Oxygen inhibition occurs through two primary pathways:
-
Quenching of the Excited Photoinitiator: Molecular oxygen can quench the excited triplet state of the photoinitiator (or sensitizer like ITX) before it can generate initiating radicals.
-
Scavenging of Free Radicals: Oxygen reacts rapidly with the initiating and propagating carbon-centered radicals to form stable and unreactive peroxyl radicals, which terminate the polymerization chain.[1]
Q2: How does this compound (ITX) work as a photosensitizer?
A2: ITX is a Type II photoinitiator. Upon absorption of UV light, it gets promoted to an excited state. It then abstracts a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to generate the initiating radicals.
Q3: What are the main categories of additives used to combat oxygen inhibition?
A3: Additives can be broadly categorized as:
-
Hydrogen Donors: These compounds, such as amines and thiols, donate a hydrogen atom to the unreactive peroxyl radical, regenerating an active radical that can reinitiate polymerization.[1]
-
Reducing Agents: Phosphines and phosphites can reduce peroxyl radicals, forming new radicals that can propagate the polymerization.[1]
-
Singlet Oxygen Scavengers: While less common in this direct context, some strategies involve converting ground state triplet oxygen to singlet oxygen, which is then scavenged.
Q4: Are there any physical methods to reduce oxygen inhibition?
A4: Yes, several physical methods are effective:
-
Inert Gas Purging: Using nitrogen or argon to displace oxygen is a very effective but can be a costly solution.[2]
-
Lamination/Barriers: Applying a physical barrier like a transparent film prevents oxygen from reaching the curing surface.
-
High Light Irradiance: Using a high-intensity light source can accelerate the rate of radical generation to outcompete the rate of oxygen inhibition.[2]
-
Increased Viscosity: Higher viscosity formulations can limit the diffusion of oxygen into the material.[2]
Data Presentation: Performance of Anti-Oxygen Inhibition Additives
The following tables summarize the quantitative data on the effectiveness of various additives in overcoming oxygen inhibition in ITX-sensitized systems, as measured by the percentage of double bond conversion (%DBC).
Table 1: Effect of Additives on Double Bond Conversion (%DBC) in an ITX-Sensitized Formulation
| Additive Category | Additive | Concentration (molar eq. to photoinitiator) | %DBC in Air | %DBC under Lamination | Reference |
| Control | None (Base formulation with ITX) | - | 42 | 84 | [1] |
| Amines | N-methyldiethanolamine (MDEA) | Not specified | 51 | Not specified | [1] |
| Tribenzylamine (Bz3N) | Not specified | Less effective than MDEA | Not specified | [1] | |
| Thiols | Trimethylolpropane tris(3-mercaptopropionate) (TMPMP) | Not specified | 46 | Not specified | [1] |
| Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | Not specified | 47 | Not specified | [1] | |
| Phosphines | Triphenylphosphine (PPh3) | 3 | 91 | 84 (for base) | [1] |
| N-Vinyl Amides | N-vinylpyrrolidone (NVP) | Not specified | 40 | Not specified | [1] |
Note: The base formulation and curing conditions in the referenced study should be consulted for a complete understanding of these values.
Experimental Protocols
1. Protocol for Sample Preparation
-
Base Formulation: Prepare a stock solution of the desired monomer/oligomer blend. A common example is a mixture of Bis-GMA and TEGDMA.
-
Photoinitiator System:
-
Dissolve the this compound (ITX) in the monomer blend at the desired concentration (e.g., 0.14 wt%).[1]
-
For systems with a co-initiator, add the amine (e.g., MDEA) or other synergist.
-
-
Additive Incorporation:
-
For testing anti-oxygen inhibition strategies, add the selected additive (e.g., thiol, phosphine) to the photoinitiator-containing formulation at the desired molar equivalent.
-
Ensure complete dissolution, using gentle agitation or a vortex mixer. Protect the formulation from ambient light.
-
-
Sample Application:
-
For FTIR analysis, place a drop of the liquid formulation onto the ATR crystal.
-
For other tests, apply a film of controlled thickness onto the desired substrate.
-
2. Protocol for Determining Double Bond Conversion (%DBC) by FTIR-ATR Spectroscopy
This method is widely used to quantify the extent of polymerization.
-
Acquire Uncured Spectrum:
-
Place a small drop of the uncured liquid formulation onto the diamond ATR crystal of the FTIR spectrometer.
-
Record the infrared spectrum. The characteristic peak for the acrylate (B77674) C=C double bond stretch is typically found around 1638 cm⁻¹.[3][4] An internal standard peak, such as the aromatic C=C stretch around 1610 cm⁻¹ or the carbonyl C=O stretch around 1720 cm⁻¹, is used for normalization.[3][5]
-
-
Curing the Sample:
-
Irradiate the sample directly on the ATR crystal with a UV/Vis light source (e.g., LED lamp at 365/400 nm) for a specified duration.[6] The light intensity should be controlled and measured.
-
-
Acquire Cured Spectrum:
-
Immediately after curing, record the FTIR spectrum of the polymerized sample.
-
-
Calculate %DBC:
Visualizations
Caption: Mechanism of oxygen inhibition and mitigation.
Caption: Workflow for determining %DBC via FTIR-ATR.
References
- 1. radtech.org [radtech.org]
- 2. radtech.org [radtech.org]
- 3. ERIC - EJ1224908 - Analysis of Double Bond Conversion of Photopolymerizable Monomers by FTIR-ATR Spectroscopy, Journal of Chemical Education, 2019-Aug [eric.ed.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discrepancies in degree of conversion measurements by FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Isopropylthioxanthone (ITX) Concentration for Maximum Cure Depth
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the concentration of 2-Isopropylthioxanthone (ITX) for achieving maximum cure depth in photopolymerization experiments.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of ITX concentration and other related experimental parameters.
| Issue | Possible Cause | Solution |
| Soft, sticky, or uncured polymer | Insufficient ITX concentration, leading to inadequate generation of free radicals for complete polymerization.[1] | Incrementally increase the ITX concentration in your formulation. Ensure the ITX is fully dissolved. |
| Low UV light intensity or incorrect wavelength. | Verify that the UV lamp is functioning correctly and that its emission spectrum aligns with the absorption spectrum of ITX (maximum absorption around 382 nm).[2] Increase the light intensity or exposure time. | |
| Presence of oxygen, which can inhibit free radical polymerization at the surface. | Perform the curing process in an inert atmosphere (e.g., nitrogen blanket). | |
| Decreased cure depth with increased ITX concentration | "Inner filter" effect, where excessive ITX at the surface absorbs most of the UV light, preventing it from penetrating deeper into the sample.[3] | Reduce the ITX concentration to the optimal level. An optimal concentration allows for sufficient light penetration while still generating enough radicals for curing. As a starting point, a study found an optimized formulation using 0.84% ITX.[3] |
| Poor adhesion of the cured polymer to the substrate | Incomplete curing at the interface. | Increase the exposure time for the initial layers to ensure strong adhesion.[1] Optimize the ITX concentration to ensure sufficient curing at the initial layers.[1] |
| Substrate surface contamination or low surface energy. | Ensure the substrate is clean and free of contaminants. Consider surface treatments to increase surface energy. | |
| Inconsistent curing results | Inhomogeneous mixing of the ITX in the resin. | Ensure thorough mixing of the ITX into the resin until it is fully dissolved. |
| Fluctuations in UV lamp output. | Regularly check the UV lamp's intensity with a radiometer to ensure consistent output. | |
| Yellowing of the cured polymer | Intrinsic property of the photoinitiator and its byproducts. | While some yellowing is inherent to ITX, minimizing the concentration to the effective optimum can reduce this effect. For applications requiring high optical clarity, consider alternative photoinitiators. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound (ITX) for maximum cure depth?
A1: There is no single optimal concentration of ITX for all systems. The ideal concentration is dependent on several factors, including the resin formulation, the intensity and wavelength of the light source, and the desired cure depth.[3] Generally, as the photoinitiator concentration is increased, the cure depth initially increases but then starts to decrease after reaching an optimal point.[3] One study found an optimized formulation with 0.84% ITX for a specific application.[3] It is crucial to experimentally determine the optimal concentration for your specific system.
Q2: How does increasing the ITX concentration beyond the optimum affect cure depth?
A2: Increasing the ITX concentration beyond the optimal level leads to a phenomenon known as the "inner filter" effect. At high concentrations, the ITX molecules at the surface of the resin absorb a significant portion of the UV light, which prevents the light from penetrating deeper into the sample. This results in a shallow cure depth, even though the surface may be well-cured.
Q3: What is the role of a co-initiator or synergist with ITX?
A3: ITX is a Norrish Type II photoinitiator. Upon exposure to UV light, it enters an excited state and then abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, to generate the free radicals that initiate polymerization. Therefore, the presence and concentration of a suitable co-initiator are critical for the efficient functioning of ITX.
Q4: Can I use ITX with an LED light source?
A4: Yes, ITX can be used with LED light sources, provided the emission wavelength of the LED overlaps with the absorption spectrum of ITX. ITX has a maximum absorption wavelength of around 382 nm.[2] Therefore, LED sources emitting in the near-UV range (e.g., 385 nm, 395 nm, or 405 nm) are suitable.
Q5: How can I measure the cure depth of my samples?
A5: There are several methods to measure cure depth. A common and simple method is the "scraping method," where the uncured resin is scraped away, and the thickness of the remaining cured material is measured with calipers. For more precise measurements, techniques like Vickers microhardness (VHN) profiling or profilometry can be used.
Data Presentation
The following table provides an illustrative example of how ITX concentration can influence cure depth. Please note that these values are for demonstration purposes and the actual results will vary depending on the specific experimental conditions.
| ITX Concentration (wt%) | Exposure Time (s) | Illustrative Cure Depth (mm) | Observation |
| 0.1 | 10 | 0.5 | Insufficient curing, soft polymer |
| 0.5 | 10 | 1.8 | Improved curing, harder polymer |
| 0.8 | 10 | 2.5 | Optimal concentration, maximum cure depth |
| 1.5 | 10 | 1.9 | Decreased cure depth due to light screening |
| 3.0 | 10 | 1.1 | Significant decrease in cure depth |
Experimental Protocols
Protocol for Determining Optimal ITX Concentration
This protocol outlines a systematic approach to determine the optimal ITX concentration for achieving maximum cure depth in a given photopolymerizable resin system.
Materials:
-
Base resin formulation (monomers, oligomers, etc.)
-
This compound (ITX)
-
Co-initiator (e.g., a tertiary amine)
-
UV light source with a known intensity and wavelength
-
Molds of a specific depth (e.g., silicone molds)
-
Calipers or other thickness measurement device
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of the base resin with the desired concentration of the co-initiator.
-
Prepare ITX Formulations: Create a series of formulations with varying concentrations of ITX (e.g., 0.1, 0.2, 0.5, 0.8, 1.0, 1.5, 2.0, and 3.0 wt%). Ensure the ITX is completely dissolved in the resin. Gentle heating and stirring may be required.
-
Sample Preparation: Pour each formulation into a mold of a known depth. Ensure the surface is level.
-
UV Curing: Expose each sample to the UV light source for a fixed period. It is important to keep the light intensity and exposure time constant for all samples.
-
Cure Depth Measurement: After curing, remove the samples from the molds. Gently scrape away any uncured resin from the bottom of the sample.
-
Data Analysis: Measure the thickness of the cured portion of each sample using calipers. Plot the cure depth as a function of the ITX concentration. The concentration that yields the maximum cure depth is the optimal concentration for your system under the tested conditions.
Mandatory Visualization
Caption: Norrish Type II photoinitiation mechanism of this compound (ITX).
Caption: Workflow for determining the optimal ITX concentration.
References
Technical Support Center: Troubleshooting Poor Solubility of 2-Isopropylthioxanthone (ITX) in Monomer Blends
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solubility of 2-Isopropylthioxanthone (ITX) in their monomer blend formulations. This resource provides a structured approach to troubleshooting, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
Poor solubility of this compound (ITX) in monomer blends can manifest as cloudiness, precipitation, or the formation of agglomerates in the formulation. This can lead to inconsistent curing, reduced photoinitiator efficiency, and defects in the final product. The following guide provides a step-by-step approach to diagnose and resolve these solubility issues.
Is the formulation cloudy or showing sediment?
If you observe turbidity or solid particles in your monomer blend after the addition of ITX, it is a clear indication of poor solubility.
-
Yes: Proceed to the troubleshooting steps below.
-
No: If the solution is clear, the ITX is likely fully dissolved. However, if you still suspect solubility-related issues are affecting performance, consider the long-term stability of the solution, as precipitation can sometimes occur over time or with temperature fluctuations.
Step 1: Verify Formulation and Mixing Parameters
Ensure that the concentration of ITX is within a typical working range for your application and that the mixing conditions are adequate.
-
Concentration Check: Is the concentration of ITX appropriate for your system? Typical concentrations for photoinitiators range from 0.1% to 5% by weight. Over-saturation will inevitably lead to undissolved particles.
-
Mixing Technique: Are you providing sufficient agitation to dissolve the ITX?
-
Use a high-speed mixer or a magnetic stirrer.
-
Ensure the mixing time is adequate. Depending on the volume and viscosity of the blend, this could range from 30 minutes to several hours.
-
-
Temperature: Have you tried gentle heating? Increasing the temperature of the monomer blend can significantly improve the solubility of ITX. A temperature of 40-60°C is often effective. However, be cautious not to overheat, as this could potentially initiate premature polymerization or degrade other components in the formulation.
Step 2: Solvent and Monomer Blend Compatibility
The polarity and chemical structure of the monomers and any co-solvents play a crucial role in the solubility of ITX.
-
Solvent Polarity: this compound is a non-polar molecule and exhibits better solubility in less polar solvents. If your monomer blend is highly polar, consider adding a less polar co-solvent to improve solubility.
-
Monomer Selection: The composition of your monomer blend is critical. Some common acrylate (B77674) monomers and their compatibility with ITX are listed in the data table below. If you are using a custom blend, the overall polarity of the mixture will influence ITX solubility.
Step 3: Advanced Troubleshooting Techniques
If the above steps do not resolve the issue, consider these more advanced strategies.
-
Co-solvent Addition: Introduce a small amount of a good solvent for ITX that is also compatible with your formulation. Acetone (B3395972), toluene, and ethyl acetate (B1210297) are known to be good solvents for ITX.[1] However, ensure the co-solvent is suitable for your final application and will not cause unwanted side effects.
-
Synergist Selection: If you are using a co-initiator or synergist, ensure it is not negatively impacting the solubility of ITX. Some amine synergists can influence the overall polarity of the blend.
-
Alternative Photoinitiators: If solubility issues persist and significantly hinder your experiments, you may need to consider an alternative photoinitiator with better solubility in your specific monomer blend.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound (ITX) in common acrylate monomers?
A1: The solubility of ITX can vary significantly depending on the specific monomer. A technical datasheet for a mixture of 2-isopropyl thioxanthone and 4-isopropyl thioxanthone provides the following solubility data at 20°C:
| Monomer | Solubility (% w/w) |
| Methyl Methacrylate (MMA) | 60 |
| 1,6-Hexanediol Diacrylate (HDDA) | 30 |
| Acetone | 30 |
| Toluene | 25 |
| Ethyl Acetate | 25 |
| Propyleneglycol Diacrylate | 22 |
| Trimethylolpropane Triacrylate (TMPTA) | 10 |
| Methanol | 3.5 |
| Water | <0.01 |
Data sourced from a technical datasheet for a mixture of 2- and 4-isopropyl thioxanthone.
Q2: How does temperature affect the solubility of ITX?
A2: The solubility of ITX, like most solid compounds, generally increases with temperature. Gently warming the monomer blend (e.g., to 40-60°C) while stirring can significantly aid in dissolving the photoinitiator. Always monitor for any signs of formulation instability or premature polymerization when heating.
Q3: Can I pre-dissolve ITX in a solvent before adding it to my monomer blend?
A3: Yes, this is a common and effective technique. You can pre-dissolve the ITX in a small amount of a compatible, volatile solvent in which it is highly soluble, such as acetone or ethyl acetate.[1] This concentrated solution can then be added to the main monomer blend with good agitation. Ensure the chosen solvent is compatible with your final application and can be removed if necessary (e.g., through evaporation before curing).
Q4: Are there any specific monomer blends that are known to be problematic for ITX solubility?
A4: Monomer blends with a high concentration of very polar monomers may present solubility challenges for the relatively non-polar ITX molecule. For instance, formulations with a high content of monomers containing hydroxyl groups or other polar functionalities might have lower solvency for ITX.
Q5: My ITX has a yellowish appearance. Is this normal?
A5: Yes, this compound is typically a pale yellow crystalline powder.[1] This color is inherent to the molecule and does not usually indicate a problem with purity or solubility.
Experimental Protocols
Protocol for Determining the Solubility of this compound in a Monomer Blend
Objective: To determine the saturation solubility of ITX in a given monomer blend at a specific temperature.
Materials:
-
This compound (ITX) powder
-
Monomer blend of interest
-
Analytical balance (readable to 0.1 mg)
-
Vials with caps (B75204) (e.g., 20 mL scintillation vials)
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath or hot plate with a temperature probe
-
Syringe filters (0.45 µm, PTFE or other solvent-resistant membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Methodology:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh a known amount of the monomer blend (e.g., 10.0 g) into several vials.
-
Add an excess amount of ITX to each vial. This is to ensure that a saturated solution is formed and undissolved solid remains.
-
Add a magnetic stir bar to each vial and cap them securely.
-
-
Equilibration:
-
Place the vials in a temperature-controlled water bath set to the desired experimental temperature (e.g., 25°C).
-
Stir the mixtures at a constant rate for a sufficient time to reach equilibrium. A period of 24 hours is generally recommended.
-
-
Sample Collection and Filtration:
-
After equilibration, stop the stirring and allow the undissolved ITX to settle for at least 1 hour at the constant temperature.
-
Carefully draw a known volume of the clear supernatant into a syringe.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.
-
-
Quantification:
-
Gravimetric Method (for non-volatile monomers):
-
Weigh the vial containing the filtered solution.
-
Gently evaporate the monomer under a stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of ITX until a constant weight is achieved.
-
The final weight will be that of the dissolved ITX. Calculate the solubility in g/100g of the monomer blend.
-
-
Chromatographic/Spectroscopic Method:
-
Accurately dilute a known weight of the filtered solution with a suitable solvent (e.g., acetonitrile).
-
Prepare a series of standard solutions of ITX of known concentrations in the same solvent.
-
Analyze the standard solutions and the sample solution using HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions and determine the concentration of ITX in the sample solution.
-
Calculate the solubility based on the dilution factor.
-
-
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for poor this compound (ITX) solubility.
References
Technical Support Center: Mitigation of Yellowing in Polymers Cured with 2-Isopropylthioxanthone (ITX)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering yellowing in polymers cured with the photoinitiator 2-Isopropylthioxanthone (ITX).
Troubleshooting Guides
Issue: Significant yellowing observed immediately after UV curing.
| Potential Cause | Troubleshooting Steps |
| High ITX Concentration | 1. Reduce the concentration of ITX in your formulation. Start with a concentration at the lower end of the recommended range for your specific polymer system. 2. Titrate the ITX concentration in small increments to find the optimal balance between curing efficiency and minimal yellowing. |
| Excessive Amine Co-initiator | 1. If using an amine co-initiator, reduce its concentration. Excessive amine can contribute to initial yellowing. 2. Evaluate the necessity of the amine co-initiator or consider an alternative synergist. |
| High UV Intensity | 1. Decrease the intensity of the UV light source. High-intensity UV can lead to more rapid degradation of the photoinitiator and polymer, causing yellowing.[1] 2. Optimize the UV dose by adjusting both intensity and exposure time to achieve full cure with minimal color change. |
| Oxygen Inhibition | 1. While ITX is a Type II photoinitiator that can work in the presence of oxygen, significant oxygen inhibition can lead to incomplete surface cure and potential side reactions causing discoloration. 2. Consider performing the curing process in an inert atmosphere (e.g., nitrogen) to minimize oxygen inhibition. |
Issue: Polymer yellows over time after curing (post-curing yellowing).
| Potential Cause | Troubleshooting Steps |
| ITX-Sensitized Polymer Degradation | 1. ITX can sensitize the polymer backbone to photodegradation, leading to long-term yellowing. 2. Incorporate UV absorbers and hindered amine light stabilizers (HALS) into your formulation to protect the polymer from long-term degradation. |
| Residual Unreacted ITX | 1. Ensure complete curing to minimize the amount of residual, unreacted ITX, which can degrade over time and cause yellowing. 2. Consider a post-curing step at a slightly elevated temperature (if thermally stable) to ensure maximum conversion. Post-curing has been shown to enhance long-term color stability.[2][3] |
| Oxidation | 1. The cured polymer may be susceptible to oxidation, which can lead to the formation of chromophores. 2. Add antioxidants, such as phenolic antioxidants, to your formulation to prevent oxidative degradation. |
| Environmental Factors | 1. Exposure to heat, humidity, and certain chemicals can accelerate yellowing. 2. Store cured polymers in a cool, dark, and dry environment. If the application involves harsh environmental conditions, consider incorporating appropriate stabilizers. |
Frequently Asked Questions (FAQs)
1. What is the primary cause of yellowing when using this compound (ITX)?
Yellowing in ITX-cured polymers is a result of two main factors:
-
Photo-products from ITX: During the UV curing process, ITX undergoes chemical changes, and some of the resulting byproducts are colored, leading to an initial yellow tint.
-
Polymer Degradation: ITX can act as a sensitizer, making the polymer itself more susceptible to degradation under UV light, which can cause permanent yellowing.
2. How can I quantitatively measure the yellowing of my polymer?
Yellowing is most commonly quantified using a spectrophotometer or colorimeter to measure the yellowness index (YI) according to standards like ASTM D1925 or by measuring the b* value in the CIELab* color space.[4][5][6] A higher YI or a more positive b* value indicates a greater degree of yellowing.
3. Are there alternative photoinitiators to ITX that cause less yellowing?
Yes, several alternative photoinitiators are known for their lower yellowing potential. Acylphosphine oxide photoinitiators, such as TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) and BAPO (phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide), are excellent alternatives.[7][8] They are Type I photoinitiators that undergo photobleaching, which helps to reduce color, and they often do not require an amine co-initiator, further reducing a source of yellowing.[7] Unsubstituted thioxanthone (TX) is also reported to be less yellow than ITX.[7]
4. What are the most effective additives to reduce yellowing in ITX-cured polymers?
A combination of stabilizers is often the most effective approach:
-
Hindered Amine Light Stabilizers (HALS): These are highly effective at protecting the polymer from long-term degradation by scavenging free radicals.
-
UV Absorbers: These molecules absorb harmful UV radiation and dissipate it as heat, protecting the polymer from photodegradation.
-
Antioxidants: Phenolic antioxidants are commonly used to prevent oxidative degradation that can lead to yellowing.
5. Will post-curing treatments help reduce yellowing?
Yes, post-curing can improve the long-term color stability of the polymer.[2][3] By ensuring a more complete cure, the amount of residual photoinitiator and unreacted monomers is reduced, which can minimize subsequent degradation and yellowing. Post-curing can be achieved by exposing the polymer to a longer duration of UV light at a moderate intensity or by a gentle thermal treatment after the initial UV cure.
Quantitative Data on Yellowing Reduction
The following tables provide a summary of the expected qualitative and illustrative quantitative impact of various methods to reduce yellowing in polymers.
Table 1: Comparison of Yellowness Index for Different Photoinitiator Systems
| Photoinitiator System | Typical Yellowness Index (YI) (Illustrative) | Key Advantages |
| This compound (ITX) | 15 - 25 | Good reactivity, especially for pigmented systems. |
| Unsubstituted Thioxanthone (TX) | 10 - 20 | Less yellow than ITX.[7] |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | 5 - 10 | Low yellowing, photobleaching effect.[8] |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | 3 - 8 | Very low yellowing, high reactivity. |
Note: These are illustrative values and can vary significantly based on the polymer system, curing conditions, and concentration of the photoinitiator.
Table 2: Effect of Stabilizers on the Yellowness Index of ITX-Cured Polymers
| Formulation | Initial Yellowness Index (YI) | Yellowness Index (YI) after Accelerated Aging | % Reduction in Yellowing after Aging |
| ITX-cured Polymer (Control) | 18 | 45 | N/A |
| ITX-cured Polymer + HALS (0.5 wt%) | 18 | 30 | 33% |
| ITX-cured Polymer + UV Absorber (0.5 wt%) | 18 | 35 | 22% |
| ITX-cured Polymer + HALS (0.5 wt%) + UV Absorber (0.5 wt%) | 18 | 25 | 44% |
Note: These are representative values to illustrate the potential effectiveness of stabilizers. Actual performance will depend on the specific stabilizers used and the aging conditions.
Experimental Protocols
Protocol 1: Evaluation of Yellowing in UV-Cured Polymer Films
Objective: To prepare and cure polymer films with different photoinitiator systems and measure their initial yellowness.
Materials:
-
Polymer resin (e.g., acrylate, urethane (B1682113) acrylate)
-
This compound (ITX)
-
Alternative photoinitiator (e.g., TPO)
-
Stabilizers (HALS, UV absorber, antioxidant) as required
-
Solvent (if necessary for viscosity adjustment)
-
Glass slides or other suitable substrate
-
Film applicator (doctor blade)
-
UV curing chamber with controlled intensity
-
Spectrophotometer or colorimeter
Methodology:
-
Formulation Preparation:
-
Prepare the polymer formulations by accurately weighing and mixing the resin, photoinitiator, and any additives.
-
Ensure complete dissolution and homogeneity. Prepare a control formulation with ITX and experimental formulations with alternative photoinitiators or stabilizers.
-
-
Film Application:
-
Clean the glass slides thoroughly.
-
Use a film applicator to cast a thin film of the formulation onto the glass slide. Ensure a consistent film thickness for all samples, as this can affect color measurement.[4]
-
-
UV Curing:
-
Place the coated slide in the UV curing chamber.
-
Expose the film to UV radiation of a specific wavelength and intensity for a predetermined time to achieve full cure. Maintain consistent curing parameters for all samples.
-
-
Color Measurement:
-
Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions.
-
Measure the yellowness index (YI) according to ASTM D1925 or the CIELab* values of the cured film.[4][5][6]
-
For transparent films, use a white background for consistent measurements.
-
Record the data for each formulation.
-
-
Data Analysis:
-
Compare the YI or b* values of the different formulations to assess the impact of the photoinitiator or additives on the initial yellowing.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. UV curing science [gewuv.com]
- 3. youtube.com [youtube.com]
- 4. repo.chromachecker.com [repo.chromachecker.com]
- 5. Yellowness index measurement method - 3nh [3nh.com]
- 6. Yellowness Index | labCognition Online Help [docs.labcognition.com]
- 7. radtech.org [radtech.org]
- 8. unisunchem.com [unisunchem.com]
Factors affecting the efficiency of 2-Isopropylthioxanthone photoinitiation
Welcome to the technical support center for 2-Isopropylthioxanthone (ITX). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on using ITX effectively in photopolymerization experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed protocols to optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ITX) and how does it work?
A1: this compound (ITX) is a highly efficient Type II photoinitiator used to initiate free radical polymerization upon exposure to UV light.[1][2] Unlike Type I photoinitiators that cleave directly to form radicals, ITX requires a co-initiator or synergist, typically a tertiary amine, to generate radicals.[2] The process involves ITX absorbing UV energy, transitioning to an excited triplet state, and then abstracting a hydrogen atom from the amine synergist. This interaction produces an initiating radical from the amine and a ketyl radical from the ITX, which can then initiate the polymerization of monomers like acrylates.[3][4]
Q2: What is the optimal wavelength and concentration for ITX?
A2: ITX has two primary absorption peaks around 258 nm and 386 nm, with a tail extending to approximately 420 nm.[1] This allows it to be activated by a broad range of UV sources, including medium-pressure mercury lamps. The recommended concentration of ITX typically ranges from 0.2% to 2.0% by weight, depending on the specific formulation, coating thickness, and presence of pigments.[5][6]
Q3: Why is a co-initiator/synergist necessary with ITX?
A3: As a Type II photoinitiator, ITX does not efficiently generate radicals on its own. It functions by interacting with a hydrogen donor, known as a co-initiator or synergist.[3] Tertiary amines (e.g., Ethyl 4-(dimethylamino)benzoate (B8555087) - EDB) are commonly used for this purpose. The synergist donates a hydrogen atom to the excited ITX molecule, leading to the formation of free radicals that initiate polymerization.[3][4] This synergistic interaction is crucial for achieving high curing efficiency.
Q4: Can ITX be used in pigmented or colored systems?
A4: Yes, ITX is particularly effective in colored and pigmented systems, such as printing inks.[7][8] Its long-wavelength absorption allows UV light to penetrate more deeply into pigmented coatings, promoting better "through-cure." However, the presence of pigments can reduce initiator efficiency by absorbing or scattering UV light. It is often necessary to optimize the ITX concentration and the curing wavelengths to match the absorption characteristics of the pigment being used.[9]
Troubleshooting Guide
This guide addresses common problems encountered during photopolymerization with ITX.
Issue 1: Incomplete or Slow Curing
Q: My formulation is not curing completely, or the surface remains tacky. What are the possible causes and solutions?
A: Incomplete curing is a frequent issue with several potential causes:
-
Insufficient UV Energy: The UV lamp may have low intensity, or the exposure time may be too short. Ensure the lamp is properly warmed up and that its spectral output overlaps with ITX's absorption profile (258-386 nm). Increasing exposure time or lamp intensity can resolve this.[10][11]
-
Oxygen Inhibition: Oxygen in the atmosphere can scavenge free radicals, particularly at the surface, leading to tackiness.[12] Using a higher concentration of the amine co-initiator can help mitigate this by consuming oxygen.[12] Alternatively, performing the cure in an inert atmosphere (e.g., nitrogen) will eliminate oxygen inhibition.
-
Incorrect Initiator/Co-initiator Concentration: The concentration of ITX or the amine synergist may be too low for the system. The ratio between ITX and the co-initiator is also critical. A typical weight ratio for ITX to an amine synergist like DMAPMA is 1:2.[13] Increasing the concentration of the photoinitiator system can lead to a higher radical flux. However, excessively high concentrations can be detrimental.[4][14]
-
"UV Shadowing" in Thick or Pigmented Films: If the coating is too thick or heavily pigmented, the top layer can absorb most of the UV light, preventing it from reaching deeper into the sample.[10] Using a lamp with higher output at longer wavelengths (closer to 386 nm) can improve depth of cure.[11]
Logical Flow for Troubleshooting Incomplete Curing
Caption: Troubleshooting workflow for incomplete curing issues.
Issue 2: Yellowing of the Cured Polymer
Q: Why does my cured material have a yellow tint, and how can I prevent it?
A: Yellowing is a known side effect when using thioxanthone-based photoinitiators like ITX.
-
Primary Cause: The yellowing is primarily caused by photoproducts formed from the ITX molecule after it initiates polymerization.[15] These residual products can impart a color to the final material.
-
Reversibility: Some of this initial yellowing is reversible and may decrease over time if the cured material is stored in the dark.[15]
-
Permanent Yellowing: Permanent yellowing can occur if the ITX sensitizes the polymer resin itself to photodegradation.[15]
-
Mitigation Strategies:
-
Optimize Concentration: Use the minimum effective concentration of ITX to reduce the quantity of colored byproducts. High concentrations are known to worsen the effect.[15]
-
Formulation Additives: Incorporate UV absorbers or stabilizers in the formulation, though this may require re-optimization of the cure settings.
-
Alternative Initiators: For applications where color is critical, consider blending ITX with other photoinitiators (like phosphine (B1218219) oxides) or switching to a non-yellowing initiator system if possible.[12]
-
Quantitative Data on ITX Efficiency
The efficiency of ITX is influenced by several quantitative factors. The table below summarizes key parameters and their effects.
| Factor | Variable | Typical Range | Effect on Polymerization | Reference(s) |
| ITX Concentration | Weight % in formulation | 0.05% - 3.0% | Lower concentrations (e.g., 0.05%) can produce higher molecular weight polymers. Higher concentrations increase radical formation but may lead to lower molecular weight and increased yellowing. An optimum is usually found between 0.5% and 2.0%. | [4][13] |
| Co-initiator Ratio | ITX:Amine (w/w) | 1:1 to 1:3 | Increasing the amine ratio (e.g., to 1:2 or 1:3.14) improves surface cure and can increase the depth of cure by more efficiently generating radicals and scavenging oxygen. | [11][13] |
| Light Intensity | mW/cm² | 1 - 150 mW/cm² | Higher intensity generally leads to a faster cure rate and greater depth of cure. However, very soft conditions (~1 mW/cm²) can be used to form longer polymer chains. | [4][11] |
| Exposure Time | Seconds (s) | 5s - 30s+ | Depth of cure increases with longer exposure times, up to a point where the material is fully cured or light penetration limits further reaction. | [11][13] |
| Pigment Loading | Weight % in formulation | 0% - 5%+ | Increasing pigment concentration significantly reduces the reactivity of ITX by blocking UV light. This requires higher initiator concentrations or longer exposure times. | [9] |
Visualizing the ITX Photoinitiation Pathway
The following diagram illustrates the mechanism of radical generation by the ITX/Amine system.
Caption: Mechanism of ITX Type II photoinitiation with an amine synergist.
Experimental Protocols
Protocol: UV Curing of an Acrylate (B77674) Film using ITX
This protocol provides a general methodology for preparing and curing a simple acrylate formulation.
1. Materials & Reagents:
-
Monomer/Oligomer blend (e.g., Trimethylolpropane triacrylate, TMPTA)
-
This compound (ITX)
-
Amine Synergist (e.g., Ethyl 4-(dimethylamino)benzoate, EDB)
-
Solvent (if needed for dissolving, e.g., Acetone)
-
Glass slides or desired substrate
-
Film applicator or spin coater
-
UV Curing System (e.g., medium-pressure mercury lamp or 385 nm LED)
-
Radiometer to measure light intensity
2. Experimental Workflow Diagram:
Caption: Standard experimental workflow for UV curing with ITX.
3. Step-by-Step Procedure:
-
Preparation of Formulation (in a light-protected environment):
-
Weigh the desired amount of monomer/oligomer blend into an amber vial.
-
Add the calculated amount of ITX (e.g., 1.0% w/w) and EDB (e.g., 2.0% w/w).
-
If solubility is an issue, a minimal amount of solvent can be added, but it must be evaporated before curing.
-
Mix the contents using a vortex mixer or magnetic stirrer until all components are fully dissolved and the solution is homogeneous.
-
-
Film Application:
-
Clean the substrate (e.g., glass slide) thoroughly.
-
Apply the liquid formulation onto the substrate.
-
Use a film applicator or spin coater to create a thin film of uniform thickness (e.g., 25 µm).
-
-
UV Curing:
-
Measure the intensity of your UV lamp at the sample distance using a radiometer.
-
Place the coated substrate under the UV lamp.
-
Expose the film to UV radiation for a predetermined time (e.g., 10 seconds). Ensure the distance from the lamp to the sample is consistent for all experiments.
-
-
Cure Assessment:
-
Surface Cure (Tackiness): Gently touch the surface with a cotton swab. A tack-free surface will not have any fibers adhering to it.
-
Solvent Resistance: Perform a solvent rub test (e.g., with methyl ethyl ketone - MEK). The number of double rubs before the coating is removed indicates the degree of crosslinking.
-
Degree of Conversion (Quantitative): Use Fourier-Transform Infrared (FTIR) spectroscopy to measure the decrease in the acrylate double bond peak (typically around 810 cm⁻¹) to quantify monomer-to-polymer conversion.[16]
-
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. IGM RESINS : RAW MATERIAL FOR UV, LED, EB ENERGY CURING [igmresins.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Sinocure® ITX - this compound Photoinitiator for UV Inks [sinocurechem.com]
- 6. cheermove.com [cheermove.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Photoinitiator ITX [yansuochem.com]
- 9. kar.kent.ac.uk [kar.kent.ac.uk]
- 10. longchangchemical.com [longchangchemical.com]
- 11. radtech2020.com [radtech2020.com]
- 12. radtech.org [radtech.org]
- 13. uvebtech.com [uvebtech.com]
- 14. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. paint.org [paint.org]
Technical Support Center: Enhancing Through-Cure in Pigmented Coatings with 2-Isopropylthioxanthone (ITX)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-Isopropylthioxanthone (ITX) to improve the through-cure of pigmented coatings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during formulation and UV curing processes.
Troubleshooting Guide: Resolving Common Issues
This guide addresses specific problems that may arise during the use of this compound in pigmented UV-curable coatings.
Question: Why is the surface of my coating cured, but the bulk remains soft or liquid?
Answer: This issue, known as poor through-cure, is a common challenge in pigmented systems. It often occurs because the pigment particles absorb or scatter the UV light, preventing it from reaching the deeper layers of the coating.[1][2] While the surface receives sufficient energy to cure, the underlying material does not.
Visual Cues of Poor Through-Cure:
-
Wrinkling: A rough, crinkled surface can form when the top layer cures and shrinks while the material beneath is still liquid.[3][4]
-
Poor Adhesion: The coating may peel or flake off easily, indicating that the bond to the substrate is weak due to incomplete curing at the interface.
-
Thumb-Twist Test Failure: A simple subjective test where pressing and twisting a thumb on the surface leaves an impression or reveals a liquid under-layer.[2]
-
Solvent Rub Test Failure: Wiping the surface with a solvent like methyl ethyl ketone (MEK) removes the coating, indicating a low degree of cross-linking.
Solutions:
-
Optimize 2-ITX Concentration: Ensure the concentration of 2-ITX is within the recommended range of 0.25% to 3.0% by weight.[5] An insufficient amount may not generate enough free radicals for deep curing.
-
Incorporate an Amine Synergist: 2-ITX is a Type II photoinitiator and requires a co-initiator, typically a tertiary amine, to efficiently generate curing radicals.[5][6][7] Recommended levels are between 2% and 5% by weight.[5]
-
Adjust UV Lamp Wavelength: 2-ITX has a key absorption peak around 383 nm, which is crucial for depth cure.[5] Ensure your UV source has a significant output in the UV-A range (320-400 nm) to facilitate deeper penetration of the UV light.[1][2]
-
Reduce Film Thickness: Applying a thinner layer of the coating allows for better UV light penetration.[2] If a thick coating is required, consider applying and curing in multiple thinner layers.
-
Decrease Pigment Concentration: If possible, reducing the pigment loading can improve UV transmission.
-
Increase UV Dose: A higher UV dose, achieved by either increasing the lamp intensity or slowing the cure speed, can help overcome the absorption by the pigment. However, be cautious of over-curing, which can lead to brittleness.
Question: My pigmented coating exhibits poor adhesion to the substrate after curing. How can I improve this?
Answer: Poor adhesion is often a direct consequence of insufficient through-cure at the coating-substrate interface.[8] It can also be caused by surface contamination or incompatibility between the coating and the substrate.
Solutions:
-
Verify Through-Cure: First, confirm that the coating is fully cured at the substrate interface using methods like the cross-hatch adhesion test. Incomplete curing is a primary cause of adhesion failure.
-
Substrate Preparation: Ensure the substrate is clean, dry, and free of any contaminants like oil, grease, or dust that could interfere with adhesion.
-
Enhance Through-Cure with 2-ITX: Utilize the strategies mentioned in the previous troubleshooting point to improve depth cure, such as optimizing the 2-ITX and amine synergist concentration and using a UV-A rich light source.
-
Consider Adhesion Promoters: For challenging substrates, the addition of an adhesion promoter to the formulation may be necessary.
Question: The cured coating is yellowing. What is the cause and how can it be minimized?
Answer: Yellowing can be a characteristic of some photoinitiators and their byproducts after UV exposure. While 2-ITX itself is a pale-yellow powder, certain combinations and curing conditions can exacerbate this effect.[6]
Solutions:
-
Optimize Photoinitiator Blend: In some cases, combining 2-ITX with other photoinitiators, such as phosphine (B1218219) oxides, can help balance cure efficiency and minimize yellowing.[1]
-
Control UV Dose: Excessive UV exposure can sometimes contribute to yellowing. Optimize the UV dose to be sufficient for a complete cure without being excessive.
-
Evaluate Amine Synergist: The choice of amine synergist can also influence the final color of the cured film. Aromatic amines, for instance, may contribute more to yellowing than aliphatic amines.[9]
Frequently Asked Questions (FAQs)
What is this compound (ITX)? this compound is a highly efficient Type II photoinitiator. It is used in combination with a synergist, typically a tertiary amine, to initiate the radical polymerization of unsaturated resins upon exposure to UV light.[5][6]
Why is 2-ITX particularly effective for pigmented coatings? 2-ITX has a strong absorption in the longer wavelength UV-A region (around 383 nm).[5] This allows the UV light to penetrate deeper into pigmented formulations, where shorter wavelengths are more readily absorbed or scattered by the pigment particles, thus promoting excellent through-cure.[5]
What is the role of an amine synergist with 2-ITX? When 2-ITX absorbs UV light, it enters an excited state. It then interacts with the amine synergist, which acts as a hydrogen donor. This process generates highly reactive alkylamino radicals that initiate the polymerization of the coating resins.[7] This synergistic interaction is crucial for the efficiency of Type II photoinitiators.
What is the recommended concentration of 2-ITX in a formulation? The suggested level of use for 2-ITX is typically between 0.25% and 3% by weight, depending on the specific formulation and application.[5]
Quantitative Data Summary
The following tables summarize the expected performance of this compound in pigmented coatings based on available technical data.
| Photoinitiator System | Typical Concentration (wt%) | Key Absorption Peaks (nm) | Primary Advantage in Pigmented Systems |
| This compound (ITX) | 0.25 - 3.0 | 258, 383 | Excellent through-cure due to long-wavelength absorption.[5] |
| Amine Synergist (e.g., EDB, EHA) | 2.0 - 5.0 | N/A | Co-initiator for ITX, enhances radical generation.[5][6] |
| Type I Photoinitiator (e.g., Acylphosphine Oxides) | 1.0 - 5.0 | ~380 - 410 | Good through-cure and low yellowing. Can be used in combination with ITX. |
| Performance Metric | Test Method | Expected Outcome with Optimized 2-ITX System |
| Through-Cure | Thumb-Twist / Solvent Rub | Hard, tack-free surface with no underlying liquid. |
| Adhesion | ASTM D3359 (Cross-Hatch) | Rating of 4B or 5B, indicating good to excellent adhesion. |
| Hardness | ASTM D4366 (Pendulum Hardness) | Hardness values will be formulation-dependent, but should be consistent throughout the film thickness. |
Experimental Protocols
Protocol 1: Formulation of a Pigmented UV-Curable Coating
Objective: To prepare a pigmented UV-curable coating incorporating 2-ITX and an amine synergist.
Materials:
-
Urethane Acrylate or Epoxy Acrylate Oligomer
-
Reactive Diluent (e.g., HDDA, TPGDA)
-
Pigment Paste (e.g., Titanium Dioxide, Carbon Black)
-
This compound (ITX)
-
Amine Synergist (e.g., Ethyl-4-(dimethylamino)benzoate - EDB)
-
Dispersing and Flow Additives
Procedure:
-
In a suitable mixing vessel, combine the oligomer and reactive diluent(s).
-
Add the pigment paste and mix at high speed until a homogenous dispersion is achieved.
-
In a separate container, dissolve the 2-ITX and amine synergist in a small amount of the reactive diluent.
-
Slowly add the photoinitiator solution to the pigmented resin mixture while stirring.
-
Add any other additives (e.g., flow aids) and continue mixing until the formulation is uniform.
-
Allow the mixture to degas to remove any entrapped air bubbles.
Protocol 2: UV Curing and Performance Testing
Objective: To cure the formulated pigmented coating and evaluate its through-cure, adhesion, and hardness.
Equipment:
-
Film Applicator (e.g., drawdown bar)
-
Substrate Panels (e.g., steel, wood, plastic)
-
UV Curing System (with a lamp output in the UV-A range)
-
Cross-Hatch Adhesion Test Kit (cutter, tape)
-
Pendulum Hardness Tester
Procedure:
-
Application: Apply the formulated coating to the substrate panel at a controlled thickness using a film applicator.
-
Curing: Pass the coated panel under the UV lamp. The lamp intensity and belt speed should be adjusted to deliver a specific UV dose.
-
Through-Cure Assessment (Thumb-Twist): Immediately after curing, firmly press and twist your thumb on the coating surface. A fully cured sample will show no impression or tackiness.
-
Adhesion Testing (Cross-Hatch - ASTM D3359):
-
After the coating has cooled to room temperature, use the cross-hatch cutter to make a lattice pattern through the coating to the substrate.[10][11]
-
Brush the area to remove any loose flakes.
-
Firmly apply the specified adhesive tape over the lattice and smooth it down.[10][12]
-
Within 90 seconds, rapidly pull the tape off at a 180-degree angle.[10][12]
-
Inspect the grid area and rate the adhesion according to the ASTM scale (5B = no peeling, 0B = severe peeling).
-
-
Hardness Testing (Pendulum - ASTM D4366):
-
Place the cured panel on the stage of the pendulum hardness tester.[8][13]
-
Set the pendulum into oscillation from a specified angle.[13][14]
-
Measure the time or number of oscillations it takes for the amplitude to decrease to a defined point.[14] A higher number of oscillations or a longer time indicates a harder surface.
-
Mandatory Visualizations
Caption: A streamlined workflow for pigmented UV coating experiments.
Caption: The synergistic reaction pathway of 2-ITX.
References
- 1. pcimag.com [pcimag.com]
- 2. OhioLINK ETD: Chittavanich, Pongsith P. [etd.ohiolink.edu]
- 3. adv-polymer.com [adv-polymer.com]
- 4. 7 common industrial coating defects and how to fix them - Teknos [teknos.com]
- 5. EP4301725A1 - Amine synergists with uv-a absorption - Google Patents [patents.google.com]
- 6. penpoly.com [penpoly.com]
- 7. Acrylated Amine Synergist, Amine Synergist UV Curing | Tintoll [uvabsorber.com]
- 8. How to test the performance of the pendulum Hardness of the paint? Q&A | NBCHAO [en1.nbchao.com]
- 9. radtech2022.com [radtech2022.com]
- 10. graphics.averydennison.com [graphics.averydennison.com]
- 11. Coating Adhesion & Cross Hatch Test governed by ASTM D3359 [lasertechnologiesinc.com]
- 12. conproco.com [conproco.com]
- 13. Pendulum Hardness Test | BYK Instruments [byk-instruments.com]
- 14. Coating hardness evaluation method: pendulum rod hardness test [gonoava.com]
Improving the compatibility of 2-Isopropylthioxanthone with different resin matrices
Welcome to the technical support center for 2-Isopropylthioxanthone (ITX). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the compatibility and performance of ITX in various resin matrices.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the use of this compound (ITX) in different resin systems.
Acrylate (B77674) Resin Systems
Q1: My acrylate formulation with ITX shows poor surface cure and remains tacky. What are the possible causes and solutions?
A1: Poor surface cure in acrylate systems is often due to oxygen inhibition. As a Type II photoinitiator, ITX requires a co-initiator, typically a tertiary amine, to generate free radicals. Insufficient co-initiator concentration or inefficient radical generation at the surface can lead to tackiness.
Troubleshooting Steps:
-
Increase Co-initiator Concentration: Ensure an adequate concentration of an amine co-initiator, such as Ethyl-4-(dimethylamino)benzoate (EDB) or 2-Ethylhexyl-4-(dimethylamino)benzoate (EHA). A typical starting ratio is 1:1 to 2:1 (co-initiator to ITX) by weight.
-
Select a More Reactive Co-initiator: Some amines are more effective at scavenging oxygen and participating in the initiation process. Consider testing different amine co-initiators.
-
Use a Synergistic Photoinitiator System: Combine ITX with a Type I photoinitiator, such as an alpha-hydroxy ketone, which is highly reactive at the surface. This combination can lead to a rapid surface cure, while ITX aids in through-cure.[1]
-
Inert Atmosphere: For highly sensitive applications, curing under an inert atmosphere (e.g., nitrogen) will eliminate oxygen inhibition.
Q2: The cured acrylate film containing ITX exhibits significant yellowing. How can I minimize this?
A2: Yellowing is a known characteristic of thioxanthone-based photoinitiators and their photoproducts.
Troubleshooting Steps:
-
Optimize ITX Concentration: Use the minimum effective concentration of ITX. Over-pigmentation with the photoinitiator can lead to increased yellowing.
-
Use a Co-initiator that Reduces Yellowing: Certain amine co-initiators can contribute to yellowing. Experiment with different amines to find one with a lower yellowing tendency.
-
Combine with a Non-Yellowing Photoinitiator: Reduce the amount of ITX by partially replacing it with a non-yellowing photoinitiator, such as a phosphine (B1218219) oxide-based initiator (e.g., TPO), for pigmented systems.
-
Post-Cure Treatment: In some cases, post-curing at a slightly elevated temperature can help to bleach some of the initial yellowing.
Q3: I'm observing poor adhesion of my ITX-cured acrylate coating to the substrate. What could be the cause?
A3: Poor adhesion can result from several factors, including formulation issues and incomplete curing at the substrate interface.[2][3][4][5][6]
Troubleshooting Steps:
-
Ensure Complete Cure: Incomplete polymerization at the substrate interface can lead to poor adhesion. Confirm that the UV dose and intensity are sufficient for the film thickness.
-
Substrate Preparation: Proper surface preparation is crucial. Ensure the substrate is clean and free of contaminants. For some plastics, surface treatment like corona or plasma treatment may be necessary to improve wettability and adhesion.[6]
-
Formulation Additives: Consider the use of adhesion promoters in your formulation that are compatible with both the acrylate resin and the substrate.
-
Reduce Shrinkage: High shrinkage during polymerization can create stress at the interface, leading to adhesion failure. Optimizing the monomer and oligomer composition can help to reduce shrinkage.
Epoxy Resin Systems
Q1: Can I use ITX to cure my epoxy resin system? I am not seeing any curing.
A1: ITX is a free-radical photoinitiator and is not effective on its own for curing standard epoxy resins, which polymerize via a cationic mechanism. However, ITX can be used as a photosensitizer in hybrid systems or with specific cationic photoinitiators.[7][8]
Troubleshooting Steps:
-
Use a Cationic Photoinitiator: To cure epoxy resins with UV light, you need a cationic photoinitiator, such as an iodonium (B1229267) or sulfonium (B1226848) salt.
-
Employ a Hybrid System: ITX can be used in hybrid systems containing both acrylate and epoxy resins. In such formulations, ITX, along with an amine co-initiator, will initiate the free-radical polymerization of the acrylate component. Concurrently, a cationic photoinitiator will cure the epoxy component.
-
Photosensitization: ITX can act as a photosensitizer for certain cationic photoinitiators, such as diaryliodonium salts.[8] By absorbing UV energy and transferring it to the cationic initiator, ITX can broaden the spectral response and improve the curing efficiency of the epoxy resin. Ensure you are using a cationic photoinitiator that can be sensitized by ITX.
Q2: My epoxy-acrylate hybrid system with ITX shows incomplete curing of the epoxy component. What should I do?
A2: Incomplete curing of the epoxy phase in a hybrid system can be due to several factors related to the cationic polymerization process.
Troubleshooting Steps:
-
Check Cationic Photoinitiator Compatibility and Concentration: Ensure the chosen cationic photoinitiator is compatible with the other components in the formulation and is present at an effective concentration.
-
Optimize UV Wavelength: Cationic photoinitiators often require specific UV wavelengths for efficient activation. Ensure your UV source has an appropriate spectral output for the cationic initiator in your system.
-
Post-Cure: Cationic polymerization can continue after the UV light is removed (dark cure). Allowing the cured part to sit for a period (minutes to hours) can lead to a more complete cure of the epoxy component. A gentle post-cure bake at a low temperature can also be beneficial.
-
Moisture Sensitivity: Cationic polymerization can be sensitive to moisture. Ensure your raw materials and curing environment are dry.
Vinyl Ether Resin Systems
Q1: I am trying to use ITX to cure a vinyl ether-based formulation, but the polymerization is very slow or incomplete.
A1: Similar to epoxy resins, vinyl ethers primarily undergo cationic polymerization. ITX, as a free-radical initiator, will not directly initiate the polymerization of vinyl ethers. However, it can be used in hybrid systems or as a photosensitizer.[9][10][11][12]
Troubleshooting Steps:
-
Utilize a Cationic Photoinitiator: For pure vinyl ether systems, a cationic photoinitiator is necessary for UV curing.
-
Hybrid Acrylate/Vinyl Ether Systems: In a mixed system of acrylates and vinyl ethers, ITX can initiate the radical polymerization of the acrylate component. The vinyl ether can act as a reactive diluent. For the vinyl ether to homopolymerize, a cationic initiator is still required.
-
Photosensitization for Cationic Polymerization: ITX can be an effective photosensitizer for the cationic polymerization of vinyl ethers when used in conjunction with a suitable cationic photoinitiator, such as a diaryliodonium salt. This combination can enhance the cure speed.
Q2: My vinyl ether formulation with ITX and a cationic initiator is curing, but the properties are not as expected (e.g., brittle). Why?
A2: The final properties of a cured vinyl ether formulation depend on the degree of conversion and the network structure.
Troubleshooting Steps:
-
Monomer and Oligomer Selection: The choice of vinyl ether monomers and oligomers will significantly impact the flexibility and toughness of the cured material. Consider incorporating more flexible long-chain vinyl ethers.
-
Optimize Initiator Concentrations: The ratio of ITX (as a sensitizer) to the cationic photoinitiator can affect the curing kinetics and final properties. Experiment with different ratios to find the optimal balance.
-
Control Curing Conditions: The intensity of the UV light can influence the polymerization rate. A very rapid cure can sometimes lead to a more brittle network. Try reducing the UV intensity or using a pulsed light source.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is this compound (ITX) and what is its primary function?
A1: this compound (ITX) is a solid, yellow photoinitiator. Its primary function is to absorb ultraviolet (UV) light and, in conjunction with a co-initiator, initiate the polymerization of monomers and oligomers in UV-curable formulations. It is classified as a Type II photoinitiator.[13][14][15]
Q2: Why is a co-initiator necessary when using ITX?
A2: As a Type II photoinitiator, ITX does not generate initiating radicals directly upon UV absorption. Instead, the excited ITX molecule abstracts a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to form the free radicals that start the polymerization process.[16]
Q3: What are the main advantages of using ITX?
A3:
-
Good Solubility: ITX is soluble in a wide range of common organic solvents and UV-curable monomers.
-
Broad UV Absorption: It has absorption peaks in both the short-wave and long-wave UV regions, making it effective for both surface and through-cure.
-
Versatility: It can be used in a variety of applications, including printing inks, coatings, and adhesives.[15]
Q4: What is the major concern associated with the use of ITX?
A4: The primary concern with ITX is its potential for migration from the cured polymer. Due to its relatively low molecular weight, unreacted ITX molecules or its byproducts can migrate out of the polymer matrix, which is a significant issue in applications with direct or indirect food or pharmaceutical contact.[17][18][19]
Q5: How can the migration of ITX be minimized?
A5:
-
Maximize Curing Efficiency: Ensure the highest possible degree of conversion to minimize the amount of unreacted ITX. This can be achieved by optimizing the photoinitiator system, co-initiator concentration, and UV curing conditions.
-
Use Polymeric or Polymerizable Photoinitiators: These are larger molecules that have a much lower tendency to migrate. Some are designed to be incorporated into the polymer backbone during curing.[17][20][21]
-
Barrier Layers: In packaging applications, a functional barrier layer can be used to prevent the migration of substances into the packaged goods.
Section 3: Data Presentation
Table 1: Physical and Chemical Properties of this compound (ITX)
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 5495-84-1 |
| Molecular Formula | C₁₆H₁₄OS |
| Molecular Weight | 254.35 g/mol |
| Appearance | Light yellow powder |
| Melting Point | 56-72 °C |
| UV Absorption Maxima | ~258 nm and ~382 nm |
| Solubility | Soluble in most organic solvents and UV-curable monomers. Insoluble in water. |
Table 2: Typical Co-initiators for Use with ITX
| Co-initiator | Chemical Name | Key Features |
| EDB | Ethyl-4-(dimethylamino)benzoate | Commonly used, effective hydrogen donor. |
| EHA | 2-Ethylhexyl-4-(dimethylamino)benzoate | Liquid form, good compatibility with many systems. |
| MDEA | N-Methyldiethanolamine | Water-soluble, can be used in aqueous-based systems. |
Section 4: Experimental Protocols
Protocol for Determining the Solubility of ITX in a Resin Matrix
Objective: To determine the maximum concentration of ITX that can be dissolved in a given resin or monomer at a specific temperature.
Materials:
-
This compound (ITX) powder
-
Resin matrix or monomer to be tested
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Hot plate or water bath with temperature control
-
Analytical balance
-
Centrifuge (optional)
Procedure:
-
Preparation of Stock Solutions: Prepare a series of vials with a known weight of the resin or monomer (e.g., 10 g).
-
Incremental Addition of ITX: To each vial, add a progressively larger, accurately weighed amount of ITX (e.g., starting from 0.1% by weight and increasing in small increments).
-
Dissolution:
-
Place a stir bar in each vial and cap it securely.
-
Place the vials on a magnetic stirrer. If the resin is highly viscous, gentle heating (e.g., 40-50 °C) can be applied to facilitate dissolution. Maintain a constant temperature across all samples.
-
Stir until the ITX is completely dissolved or until no further dissolution is observed (typically 1-2 hours).
-
-
Observation:
-
After stirring, allow the vials to stand at room temperature for at least 16 hours.
-
Visually inspect each vial for any signs of recrystallization or undissolved ITX particles. The presence of solid material indicates that the solubility limit has been exceeded.
-
-
Determination of Solubility Limit: The solubility limit is the highest concentration of ITX that remains fully dissolved after the observation period.
Protocol for Migration Testing of ITX from a Cured Film
Objective: To quantify the amount of ITX that migrates from a cured polymer film into a food simulant. This protocol is based on principles outlined in standards like ASTM D4754.
Materials:
-
Cured polymer film containing a known concentration of ITX
-
Food simulant (e.g., 10% ethanol (B145695) for aqueous foods, 50% or 95% ethanol for fatty foods, or a food oil simulant like olive oil)
-
Migration cell (e.g., FDA-type cell) or glass container with a lid
-
Oven or incubator with temperature control
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Solvents for HPLC mobile phase (e.g., acetonitrile, water)
-
ITX analytical standard
Procedure:
-
Sample Preparation:
-
Cut a piece of the cured film of a known surface area (e.g., 1 dm²).
-
Accurately weigh the film sample.
-
-
Migration Test:
-
Place the film sample in the migration cell or glass container.
-
Add a known volume of the pre-heated food simulant, ensuring the film is completely immersed. The standard ratio is typically 100 mL of simulant per 1 dm² of film surface area.
-
Seal the container and place it in an oven at a specified temperature and for a specific duration (e.g., 40 °C for 10 days, conditions depend on the intended application and regulatory requirements).
-
-
Analysis of the Simulant:
-
After the specified time, remove the container from the oven and allow it to cool to room temperature.
-
Carefully remove the film sample.
-
The food simulant now contains the migrated ITX. If necessary, filter the simulant to remove any particulates.
-
Directly inject the simulant (if compatible with the HPLC system) or perform a solvent extraction if needed to concentrate the analyte and remove interfering substances.
-
-
HPLC Quantification:
-
Prepare a calibration curve using standard solutions of ITX of known concentrations.
-
Analyze the food simulant sample by HPLC, using a UV detector set at one of the absorption maxima of ITX (e.g., 258 nm or 382 nm).
-
Quantify the concentration of ITX in the simulant by comparing the peak area to the calibration curve.
-
-
Calculation of Specific Migration:
-
Calculate the total mass of ITX that migrated into the simulant.
-
Express the specific migration in mg of ITX per kg of food simulant (mg/kg) or mg of ITX per dm² of the film surface area (mg/dm²).
-
Section 5: Visualizations
References
- 1. IGM RESINS : The synergistic effect of amines on type I photoinitiators [igmresins.com]
- 2. US6500878B1 - Improving adhesion of acrylate resins - Google Patents [patents.google.com]
- 3. How to Improve Adhesion in UV Coatings(Section 3) - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 4. adhesivesmag.com [adhesivesmag.com]
- 5. coatingsworld.com [coatingsworld.com]
- 6. plasticsdecorating.com [plasticsdecorating.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Sinocure® ITX - this compound Photoinitiator for UV Inks [sinocurechem.com]
- 14. longchangchemical.com [longchangchemical.com]
- 15. Photoinitiator ITX, this compound, Cas 5495-84-1 [sellchems.com]
- 16. US20080103222A1 - New Class of Amine Coinitiators in Photoinitiated Polymerizations - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. uvebtech.com [uvebtech.com]
- 19. juhl-as.com [juhl-as.com]
- 20. radtech.org [radtech.org]
- 21. Strategies to Minimize Migration from Photoinitiators - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
Technical Support Center: 2-Isopropylthioxanthone (ITX)-Initiated Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Isopropylthioxanthone (ITX) as a photoinitiator. The following information is designed to help mitigate common side reactions and optimize polymerization outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ITX) and how does it initiate polymerization?
A1: this compound (ITX) is a Norrish Type II photoinitiator. Upon exposure to UV light, it undergoes excitation to a triplet state. In this excited state, it abstracts a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to generate free radicals. These radicals then initiate the polymerization of monomers, such as acrylates.
Q2: Why is a co-initiator necessary for ITX-initiated polymerization?
A2: As a Norrish Type II photoinitiator, ITX requires a hydrogen donor to generate the initiating radicals. The co-initiator provides this hydrogen atom, leading to the formation of a ketyl radical from ITX and a reactive radical from the co-initiator, which starts the polymer chain growth.
Q3: What are the common side reactions observed in ITX-initiated polymerization?
A3: The most prevalent side reactions include:
-
Yellowing: Discoloration of the final polymer, particularly upon prolonged UV exposure.
-
Oxygen Inhibition: Atmospheric oxygen can quench the excited state of ITX or scavenge the initiating radicals, leading to incomplete or slow curing, especially at the surface.
-
Formation of Byproducts: Photodegradation of ITX can lead to various byproducts that may affect the final properties of the polymer.
Q4: What causes the yellowing of polymers initiated by ITX?
A4: Yellowing in ITX-initiated polymerizations is primarily attributed to the photodegradation of the ITX molecule itself. Upon prolonged UV irradiation, the thioxanthone chromophore can undergo side reactions, leading to the formation of colored, often yellow, byproducts that get incorporated into the polymer network. The presence of amine co-initiators can sometimes exacerbate this issue.
Troubleshooting Guides
This section provides solutions to common problems encountered during ITX-initiated polymerization experiments.
Issue 1: Poor or Incomplete Surface Cure (Tacky Surface)
-
Possible Cause: Oxygen inhibition is the most common reason for a tacky surface. Oxygen in the atmosphere interacts with the excited photoinitiator or the propagating radicals, terminating the polymerization reaction at the surface.
-
Solutions:
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Increase Photoinitiator Concentration: A higher concentration of ITX can generate a greater number of initiating radicals, which can help to overcome the inhibitory effects of oxygen.
-
Use of Amine Co-initiators: Tertiary amines not only act as hydrogen donors but can also help to mitigate oxygen inhibition.
-
Increase Light Intensity: Higher intensity UV light can lead to a faster generation of radicals, which can outcompete the rate of oxygen diffusion into the curing system.[1]
-
Thiol-Ene Systems: Incorporating thiol-ene chemistry can be an effective strategy to overcome oxygen inhibition.
-
Issue 2: Yellowing of the Final Polymer
-
Possible Cause: Formation of colored byproducts from the photodegradation of ITX. This is often intensified by high UV energy input or the type of co-initiator used.
-
Solutions:
-
Optimize Light Exposure: Use the minimum UV dose (intensity and time) required for complete polymerization to minimize ITX degradation.[1]
-
Select Appropriate Co-initiator: While tertiary amines are effective co-initiators, some can contribute to yellowing.[2] Consider exploring alternative co-initiators like thiols, which have shown comparable efficiency to amines and may lead to reduced yellowing.[3][4]
-
Use UV Filters or Stabilizers: For applications requiring long-term color stability, incorporating UV absorbers or hindered amine light stabilizers (HALS) into the formulation can help to prevent post-cure yellowing.
-
Alternative Photoinitiators: If yellowing is a critical issue, consider using a photoinitiator system that is less prone to discoloration, such as those based on phosphine (B1218219) oxides.
-
Issue 3: Slow Polymerization Rate
-
Possible Cause: A slow polymerization rate can be due to several factors, including low light intensity, insufficient photoinitiator or co-initiator concentration, or the presence of inhibitors.
-
Solutions:
-
Increase Light Intensity: A higher photon flux will lead to a greater rate of radical generation.[1]
-
Optimize Initiator System Concentration: Systematically vary the concentrations of both ITX and the co-initiator to find the optimal ratio for your specific monomer system.
-
Check for Inhibitors: Ensure that monomers and solvents are free from inhibitors that can scavenge radicals. Purification of monomers may be necessary.
-
Temperature Control: While photopolymerization is often conducted at room temperature, a moderate increase in temperature can sometimes enhance the polymerization rate.
-
Data Presentation
Table 1: Influence of Co-initiator Type on Polymerization Rate and Yellowing
| Co-initiator Type | Co-initiator Example | Relative Polymerization Rate | Relative Yellowness Index (YI) |
| Tertiary Amine | Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) | High | High |
| Tertiary Amine | N-Methyldiethanolamine (MDEA) | High | Moderate to High |
| Thiol | 2-Mercaptobenzoxazole | High | Low to Moderate |
| Thiol | Pentaerythritol tetrakis(3-mercaptopropionate) | Very High | Low |
Note: The values presented are relative and can vary depending on the specific formulation and curing conditions.
Experimental Protocols
Protocol 1: Quantification of Residual ITX and Photodegradation Byproducts by HPLC-UV
This protocol outlines a method for analyzing the residual ITX and its major byproducts in a cured polymer sample.
-
Sample Preparation:
-
Accurately weigh a known amount of the cured polymer sample (e.g., 100 mg).
-
Extract the sample with a suitable solvent in which ITX and its byproducts are soluble (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) for a specified time (e.g., 24 hours) with agitation.
-
Filter the extract through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at the absorption maxima of ITX (around 259 nm and 383 nm) and at other wavelengths to detect potential byproducts. A diode array detector (DAD) is recommended for simultaneous monitoring at multiple wavelengths.
-
Quantification: Create a calibration curve using standard solutions of ITX of known concentrations. The concentration of residual ITX in the sample can be determined by comparing its peak area to the calibration curve. Byproducts can be semi-quantified by their peak areas relative to ITX, assuming a similar response factor, or quantified if standards are available.
-
Mandatory Visualization
Caption: Photoinitiation mechanism of this compound (ITX).
Caption: Troubleshooting workflow for ITX polymerization issues.
References
- 1. Innovative development and validation of an HPLC/DAD method for the qualitative and quantitative determination of major cannabinoids in cannabis plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Validated HPLC-Diode Array Detection Method for Therapeutic Drug Monitoring of Thiopurines in Pediatric Patients: From Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
2-Isopropylthioxanthone vs. Benzophenone: A Comparative Performance Analysis for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable photoinitiator is a critical decision impacting the efficiency, safety, and final properties of photopolymerized materials. This guide provides a comprehensive, data-driven comparison of two widely used Type II photoinitiators: 2-Isopropylthioxanthone (ITX) and benzophenone (B1666685).
This analysis delves into their core performance characteristics, including photoinitiation efficiency, migration behavior, and toxicological profiles, supported by experimental data and detailed methodologies.
Executive Summary
Both this compound (ITX) and benzophenone are effective Type II photoinitiators that function via a hydrogen abstraction mechanism in the presence of a co-initiator, typically a tertiary amine. ITX generally exhibits superior light absorption in the longer UVA and near-visible regions, making it highly efficient for curing pigmented or thicker coatings, especially with LED light sources. Benzophenone, a more cost-effective and well-established option, is highly effective with traditional broadband mercury lamps.
A critical consideration for applications in food packaging, medical devices, and pharmaceuticals is the potential for migration of unreacted photoinitiator. Studies have shown that both ITX and benzophenone can migrate from packaging materials into foodstuffs. Toxicological assessments have raised concerns about the endocrine-disrupting potential of ITX, specifically its antiestrogenic and aryl hydrocarbon receptor (AhR) agonistic activities. Benzophenone has been classified as a possible human carcinogen, with studies indicating the liver and kidneys as primary target organs in animal models.
Data Presentation: A Quantitative Comparison
The following tables summarize key performance indicators for ITX and benzophenone based on available experimental data.
Table 1: Physicochemical and Photochemical Properties
| Property | This compound (ITX) | Benzophenone (BP) |
| Molar Mass | 254.35 g/mol [1] | 182.22 g/mol |
| UV Absorption Maxima (λmax) | ~258 nm, ~382 nm[1][2] | ~250 nm, ~345 nm[3] |
| Molar Extinction Coefficient (ε) | High (e.g., ~60,000 M⁻¹cm⁻¹ at 258 nm)[4] | Moderate (e.g., ~200 M⁻¹cm⁻¹ at 345 nm)[3] |
| Photoinitiator Type | Norrish Type II[2][5] | Norrish Type II[3][5] |
| Co-initiator Requirement | Yes (typically tertiary amines)[2][5] | Yes (typically tertiary amines)[3][5] |
Table 2: Comparative Photoinitiation Efficiency
| Parameter | This compound (ITX) | Benzophenone (BP) | Notes |
| Polymerization Rate (Rp) | Generally high, especially with LED sources | Moderate to high, effective with mercury lamps | Dependent on monomer, co-initiator, and light source[3] |
| Final Monomer Conversion | High (e.g., ~55-60% for TMPTA with LED @ 405 nm)[5] | Varies (e.g., 26-31% in some systems)[6] | Dependent on experimental conditions |
| Curing Efficiency | Excellent depth cure in pigmented and thick films[7] | Effective, but can be limited in highly pigmented systems | ITX's longer wavelength absorption is advantageous for depth cure |
Table 3: Migration Data from Food Packaging
| Compound | Food/Simulant | Migration Level | Reference |
| This compound (ITX) | Orange Juice | Up to 357 µg/kg[8][9] | Rothenbacher et al., 2007 |
| Baby Food | Up to 208 µg/kg[8] | Rothenbacher et al., 2007 | |
| Benzophenone (BP) | High-fat chocolate confectionery | Up to 7.3 mg/kg[10][11] | Anderson & Castle, 2003 |
| Various foods | 0.01 to >5 mg/kg[11] | Anderson & Castle, 2003 | |
| Aqueous food simulant | 0.002 to 0.074 µg/dm² | Liu et al., 2012 |
Table 4: Toxicological Profile
| Parameter | This compound (ITX) | Benzophenone (BP) |
| Acute Toxicity (LD50) | Data not readily available in comparative format | Oral (rat): 1,900 mg/kg/day; Dermal (rabbit): 3,535 mg/kg/day[12] |
| No-Observed-Adverse-Effect Level (NOAEL) | Data not readily available in comparative format | 20 mg/kg bw/day (sub-chronic, rat)[12] |
| Endocrine Disruption | Antiestrogenic and antiandrogenic activity; AhR agonist[1][7][13][14] | Weakly estrogenic metabolite (4-hydroxybenzophenone)[15] |
| Carcinogenicity | Data not readily available in comparative format | Potential oral carcinogen; target organs: liver, kidney (in rodents)[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of photoinitiator performance. Below are outlines for key experiments.
Photoinitiation Efficiency via Real-Time FTIR-ATR Spectroscopy
This method monitors the disappearance of monomer double bonds in real-time to determine polymerization kinetics.
-
Sample Preparation: A formulation is prepared containing the monomer (e.g., trimethylolpropane (B17298) triacrylate, TMPTA), the photoinitiator (ITX or benzophenone, typically 1-5 wt%), and a co-initiator (e.g., N-methyldiethanolamine, MDEA, typically 1-5 wt%).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory and a UV/Vis light source.
-
Procedure: A small drop of the formulation is placed on the ATR crystal. The sample is then exposed to a light source (e.g., a 395 nm LED or a mercury lamp) while IR spectra are continuously recorded.
-
Data Analysis: The decrease in the area of the acrylate (B77674) double bond absorption peak (typically around 1635 cm⁻¹) is monitored over time. The rate of polymerization (Rp) and the final monomer conversion are calculated from this data.
Migration Analysis using HPLC or GC-MS
This protocol determines the amount of photoinitiator that migrates from a packaging material into a food simulant.
-
Sample Preparation: The food packaging material is placed in contact with a food simulant (e.g., 50% ethanol (B145695) for aqueous foods, Tenax® for dry foods) for a specified time and temperature (e.g., 10 days at 40°C).
-
Extraction: After the contact period, the photoinitiator is extracted from the food simulant using a suitable solvent (e.g., acetonitrile).
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector, or Gas Chromatography coupled with Mass Spectrometry (GC-MS) for higher sensitivity and confirmation.
-
Quantification: The concentration of the photoinitiator in the extract is determined by comparing its peak area to a calibration curve prepared with known concentrations of the standard compound. Results are typically expressed in µg/kg of food simulant or µg/dm² of the packaging surface.
Mandatory Visualizations
Photoinitiation Mechanism
The following diagram illustrates the general mechanism for Type II photoinitiation, applicable to both ITX and benzophenone.
Caption: General mechanism for Type II photoinitiation.
Experimental Workflow for Migration Testing
This diagram outlines the typical workflow for determining the migration of photoinitiators from food packaging.
Caption: Workflow for photoinitiator migration testing.
Signaling Pathway for ITX Endocrine Disruption
This diagram illustrates the proposed mechanism for the antiestrogenic and AhR-agonistic effects of this compound.
Caption: Proposed signaling pathway for ITX endocrine disruption.
References
- 1. Endocrine-disrupting effects of thioxanthone photoinitiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound: applications in printing ink and its antiestrogenic potential_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound (2-ITX) in food and food packaging materials on the German market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzophenone in cartonboard packaging materials and the factors that influence its migration into food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tga.gov.au [tga.gov.au]
- 13. AhR-agonistic, anti-androgenic, and anti-estrogenic potencies of this compound (ITX) as determined by in vitro bioassays and gene expression profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. health.state.mn.us [health.state.mn.us]
A Comparative Analysis of 2-Isopropylthioxanthone and Other Thioxanthone Derivatives as Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Isopropylthioxanthone (2-ITX) and other notable thioxanthone derivatives used as photoinitiators in various industrial and research applications. The following sections detail their photochemical performance, toxicological profiles, and potential as endocrine disruptors, supported by experimental data and detailed methodologies.
Photochemical Performance
Thioxanthone and its derivatives are predominantly Type II photoinitiators, which, upon exposure to UV-Vis light, generate free radicals that initiate polymerization. Their efficiency is a critical factor in applications such as UV-curable inks, coatings, and 3D printing.
Mechanism of Photoinitiation
The general mechanism for Type II photoinitiation involves the following steps:
-
Excitation: The thioxanthone derivative absorbs a photon, transitioning to an excited singlet state.
-
Intersystem Crossing: The singlet state rapidly converts to a more stable and longer-lived triplet state.
-
Hydrogen Abstraction: The triplet-state photoinitiator abstracts a hydrogen atom from a co-initiator, typically a tertiary amine.
-
Radical Formation: This process generates a ketyl radical from the photoinitiator and an alkylamino radical from the co-initiator. The alkylamino radical is the primary species that initiates the polymerization of monomers.
dot
Caption: General mechanism of Type II photoinitiation by thioxanthone derivatives.
Comparative Photoinitiation Efficiency
The photoinitiation efficiency of thioxanthone derivatives can be compared by measuring the final conversion of a monomer, such as an acrylate (B77674), under standardized conditions using techniques like Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.
| Photoinitiator | Co-initiator | Light Source | Final Acrylate Conversion (%) | Reference |
| This compound (2-ITX) | Tertiary Amine | Mercury Lamp | ~60-70% | [1] |
| 2,4-Diethylthioxanthone (DETX) | Tertiary Amine | Mercury Lamp | Consistently high, often exceeding 2-ITX | [1] |
| 2-Chlorothioxanthone (CTX) | Tertiary Amine | Mercury Lamp | Similar to 2-ITX | [1] |
| 1-Chloro-4-propoxythioxanthone (CPTX) | Tertiary Amine | Mercury Lamp | Lower than 2-ITX and DETX | [1] |
Note: Efficiency can be influenced by the specific co-initiator, monomer, and light source used. DETX is often noted for its high efficiency, particularly in sensitizing phosphine (B1218219) oxide photoinitiators[1].
Toxicological Profile
The potential for migration of photoinitiators from packaging into foodstuffs has raised concerns about their toxicological effects. Cytotoxicity studies on hepatocytes are commonly used to assess the potential for liver damage.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Thioxanthone Derivative | Cell Line | IC50 | Reference |
| 2,4-Diethylthioxanthone (DETX) | Rat Hepatocytes | 8.2 µM | [2] |
| This compound (2-ITX) | Human Hepatoma (HepG2) | > 100 µM | [3] |
| 2-Chlorothioxanthone (2-Cl-TX) | Human Hepatoma (HepG2) | 8.36 µM (CYP1A2 inhibition) | [2] |
Note: DETX has been shown to be more cytotoxic to rat hepatocytes than other thioxanthone analogs[2].
Mechanism of Cytotoxicity
Studies on DETX-induced cytotoxicity in rat hepatocytes have elucidated a mechanism involving mitochondrial dysfunction and oxidative stress[4].
dot
Caption: Cytotoxicity pathway of DETX involving mitochondrial dysfunction and apoptosis.
Endocrine Disrupting Potential
Certain thioxanthone derivatives have been shown to exhibit endocrine-disrupting properties, interfering with the body's hormonal systems.
Anti-androgenic and Anti-estrogenic Effects
2-ITX has been demonstrated to possess both anti-androgenic and anti-estrogenic properties in vitro[2][5]. This is of particular concern due to its potential to migrate from food packaging.
-
Anti-androgenic: 2-ITX can act as an antagonist to the androgen receptor, inhibiting the action of androgens.
-
Anti-estrogenic: Similarly, it can interfere with estrogen receptor signaling.
Aryl Hydrocarbon Receptor (AhR) Activation
2-ITX has been shown to activate the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating the expression of genes related to xenobiotic metabolism[2][5]. Activation of AhR can lead to a range of toxicological effects.
dot
References
- 1. Deficiency in caspase-9 or caspase-3 induces compensatory caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AhR-agonistic, anti-androgenic, and anti-estrogenic potencies of this compound (ITX) as determined by in vitro bioassays and gene expression profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. Caspase-9 and caspase-3: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Purity of 2-Isopropylthioxanthone using NMR and Elemental Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of two standard analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis, for validating the purity of 2-Isopropylthioxanthone (ITX). We present expected data, detailed experimental protocols, and a comparison with alternative methods to assist in the rigorous quality control of this widely used photoinitiator.
Understanding this compound (ITX)
This compound, with the molecular formula C₁₆H₁₄OS, is a key component in photopolymerization processes. Its purity is paramount, as even trace impurities can significantly impact the kinetics and outcome of these sensitive reactions.
Purity Assessment by Elemental Analysis
Elemental analysis is a fundamental technique that determines the elemental composition of a compound. By comparing the experimentally determined percentages of carbon, hydrogen, and sulfur to the theoretical values, a quantitative measure of purity can be obtained.
Theoretical vs. Expected Experimental Values
For a pure sample of this compound (Molecular Weight: 254.35 g/mol ), the theoretical elemental composition is as follows:
| Element | Theoretical Percentage (%) |
| Carbon (C) | 75.55 |
| Hydrogen (H) | 5.55 |
| Sulfur (S) | 12.61 |
In practice, a high-purity sample is expected to yield experimental values that are very close to these theoretical percentages. A significant deviation may indicate the presence of impurities.
Table 1: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data for this compound
| Element | Theoretical Value (%) | Hypothetical High Purity Sample (%) | Hypothetical Low Purity Sample (%) |
| Carbon (C) | 75.55 | 75.45 | 73.20 |
| Hydrogen (H) | 5.55 | 5.58 | 5.80 |
| Sulfur (S) | 12.61 | 12.55 | 11.90 |
Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule. Both ¹H (proton) and ¹³C (carbon) NMR are invaluable for identifying the compound and detecting the presence of impurities.
Expected NMR Spectral Data for Pure this compound
While a definitive, publicly available high-resolution spectrum with complete assignment is not readily accessible, based on the structure of 2-ITX and spectral data of similar compounds, the following is a prediction of the key signals.
¹H NMR (Proton NMR)
The ¹H NMR spectrum of pure 2-ITX is expected to show distinct signals corresponding to the aromatic protons and the isopropyl group. The integration of these signals should correspond to the number of protons in each environment.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.3 - 7.4 | Multiplet | 7H | Aromatic Protons |
| ~3.1 | Septet | 1H | Isopropyl CH |
| ~1.3 | Doublet | 6H | Isopropyl CH₃ |
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will show a larger number of signals, corresponding to each unique carbon atom in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assignment |
| ~180 | C=O (Carbonyl) |
| ~149 - 124 | Aromatic Carbons |
| ~34 | Isopropyl CH |
| ~24 | Isopropyl CH₃ |
Identifying Common Impurities
Impurities in 2-ITX can arise from the synthesis process. Common starting materials and potential by-products include 4-isopropylthioxanthone (B127815) (an isomer), cumene, and 2-mercaptobenzoic acid.
Table 4: ¹H NMR Chemical Shifts of Potential Impurities
| Compound | Key ¹H NMR Signals (ppm) |
| 4-Isopropylthioxanthone | Aromatic protons will have a different splitting pattern compared to 2-ITX. |
| Cumene | Aromatic protons (~7.1-7.3 ppm), Isopropyl CH (septet, ~2.9 ppm), Isopropyl CH₃ (doublet, ~1.2 ppm)[1][2][3][4] |
| 2-Mercaptobenzoic Acid | Aromatic protons (~7.1-8.0 ppm), SH (broad singlet, variable), COOH (broad singlet, variable)[5][6][7] |
The presence of these impurities would manifest as additional, unexpected peaks in the NMR spectra of the 2-ITX sample.
Workflow for Purity Validation
The following diagram illustrates a typical workflow for validating the purity of this compound.
Purity validation workflow for this compound.
Comparison with Alternative Purity Assessment Methods
While NMR and elemental analysis are powerful tools, other chromatographic techniques can provide complementary and often more sensitive purity assessments.
Table 5: Comparison of Analytical Methods for Purity Determination
| Method | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, can identify and quantify impurities if their signals are resolved. | May not be sensitive to very low levels of impurities, can be complex to interpret for mixtures. |
| Elemental Analysis | Determines the elemental composition of a sample. | Provides a quantitative measure of overall purity. | Does not identify the nature of the impurities, requires a relatively pure sample for accurate results. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | High sensitivity and resolution, can quantify impurities at low levels. | Requires a suitable reference standard for each impurity for accurate quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile components of a mixture followed by mass analysis. | Excellent for identifying and quantifying volatile impurities, provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the this compound sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube.
-
Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard can be added.
-
Shimming: After inserting the sample into the spectrometer, the magnetic field homogeneity is optimized (shimming) to obtain sharp, well-resolved peaks.
Elemental Analysis Procedure
-
Sample Preparation: A small, precisely weighed amount of the dried this compound sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The sample is combusted at high temperature (around 1000°C) in a stream of oxygen. This converts the elements into simple gases (CO₂, H₂O, SO₂).
-
Separation and Detection: The combustion gases are separated by a chromatographic column and detected by a thermal conductivity detector.
-
Calculation: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.
Conclusion
Validating the purity of this compound is essential for its effective use in research and industrial applications. A combination of NMR spectroscopy and elemental analysis provides a robust approach for both structural confirmation and quantitative purity assessment. While NMR offers detailed insights into the presence of specific impurities, elemental analysis gives a valuable overall purity value. For the most comprehensive analysis, these techniques can be supplemented with highly sensitive chromatographic methods like HPLC and GC-MS. By employing these analytical strategies, researchers can ensure the quality and reliability of their work.
References
- 1. spectrabase.com [spectrabase.com]
- 2. C9H12 C-13 nmr spectrum of (1-methylethyl)benzene (cumene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-phenylpropane C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Cumene | C9H12 | CID 7406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cumene(98-82-8) 1H NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Mercaptobenzoic Acid | C7H6O2S | CID 5443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoic acid, 2-mercapto- [webbook.nist.gov]
Quantitative Analysis of 2-Isopropylthioxanthone Migration from Food Packaging Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantitative analysis of 2-isopropylthioxanthone (2-ITX) migration from food packaging materials. It includes a summary of migration data from various studies, detailed experimental protocols for key analytical techniques, and a workflow diagram to illustrate the analytical process.
Introduction to this compound (2-ITX) Migration
This compound (2-ITX) is a photoinitiator commonly used in UV-cured printing inks for food packaging materials.[1] Concerns have been raised about its potential to migrate from the packaging into foodstuffs, leading to consumer exposure. As a result, robust and sensitive analytical methods are required to quantify the levels of 2-ITX in food and food simulants to ensure food safety and regulatory compliance. This guide compares the most common analytical techniques used for this purpose: High-Performance Liquid Chromatography with Diode Array and Fluorescence Detection (HPLC-DAD/FLD), High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods
The choice of analytical method for 2-ITX quantification depends on factors such as the required sensitivity, selectivity, and the complexity of the food matrix. The following table summarizes the key performance characteristics of the most commonly employed techniques.
| Feature | HPLC-DAD/FLD | HPLC-MS/MS | GC-MS |
| Principle | Separation by HPLC followed by detection based on UV absorbance (DAD) and fluorescence emission (FLD). | Separation by HPLC followed by mass analysis of the parent ion and its fragments. | Separation of volatile compounds by GC followed by mass analysis. |
| Selectivity | Moderate to good. FLD offers higher selectivity than DAD. | Very high, based on specific mass-to-charge ratios of parent and daughter ions.[2] | High, based on retention time and mass spectrum. |
| Sensitivity (LOD/LOQ) | Good. LOQ typically in the low µg/L range (e.g., 5 µg/L).[3] | Excellent. LOQ can reach sub-µg/L levels (e.g., 0.1 µg/L).[4] | Good. LOQ typically around 0.5 µg/L.[4] |
| Matrix Effects | Can be significant, especially with complex food matrices. | Can be minimized using techniques like matrix-matched calibration or stable isotope-labeled internal standards. | Can be an issue, may require extensive sample cleanup. |
| Sample Preparation | Typically involves liquid-liquid extraction or solid-phase extraction (SPE). | Similar to HPLC-DAD/FLD, but may require less rigorous cleanup due to higher selectivity. | Requires extraction and often derivatization for less volatile compounds. |
| Confirmation | Based on retention time and UV/fluorescence spectra. | High confidence in identification through parent and fragment ion ratios.[2] | High confidence based on retention time and matching of the mass spectrum with a library. |
| Instrumentation Cost | Relatively low to moderate. | High. | Moderate to high. |
| Typical Applications | Routine monitoring, analysis of less complex matrices. | Confirmatory analysis, trace-level quantification in complex matrices. | Analysis of volatile and semi-volatile migrants. |
Quantitative Migration Data for 2-ITX
The migration of 2-ITX from food packaging is influenced by several factors, including the type of packaging material, the nature of the food or food simulant, contact time, and temperature. The following table presents a summary of quantitative migration data from various studies.
| Packaging Material | Foodstuff/Food Simulant | Contact Conditions | 2-ITX Migration Level (µg/kg or µg/L) | Reference |
| Cartons, plastic cups, foils | Orange Juice | Not specified | Up to 357 | [1][3] |
| Cartons, plastic cups, foils | Baby Food | Not specified | Up to 208 | [1] |
| Milk cartons | Milk and milk-based beverages | Not specified | 2.5 to 325 | [4] |
| Cardboard | Cereals | 6 months at room temperature | Overestimation by Tenax® at 60°C up to 92% | [5] |
| Corrugated and carton boards | Rice | Ambient storage | 15-40% of the substance | [6] |
| Plastic lunch boxes | Vegetable oil (Simulant D2) | 10 days at 40°C | 1.7 to 6.1 mg/dm² (overall migration) | [7] |
| Polypropylene (PP) films | n-heptane and 95% ethanol | 20, 37 and 60°C | Faster diffusion in n-heptane | [8] |
Experimental Workflow
The general workflow for the quantitative analysis of 2-ITX migration from food packaging materials is depicted in the following diagram.
Caption: Workflow for the quantitative analysis of 2-ITX migration.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with Diode Array and Fluorescence Detection (HPLC-DAD/FLD)
This method is suitable for the routine quantification of 2-ITX in various food simulants and food samples.
a. Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples)
-
Take a known volume (e.g., 10 mL) of the food simulant or aqueous food sample.
-
Add a suitable internal standard (e.g., 2,4-diethylthioxanthone, DETX).
-
Extract the sample three times with 10 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a hexane (B92381)/diethyl ether mixture).
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
-
Filter the reconstituted solution through a 0.45 µm syringe filter before injection.
b. HPLC-DAD/FLD Instrumental Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical starting condition is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
DAD Detection: Monitor at the maximum absorption wavelength of 2-ITX (approximately 258 nm).
-
FLD Detection: Excitation wavelength of 258 nm and an emission wavelength of 405 nm.
-
Column Temperature: 30 °C.
c. Calibration
Prepare a series of calibration standards of 2-ITX in the mobile phase, with a fixed concentration of the internal standard, covering the expected concentration range in the samples. Plot the ratio of the peak area of 2-ITX to the peak area of the internal standard against the concentration of 2-ITX to generate a calibration curve.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for the analysis of 2-ITX at trace levels in complex food matrices.[2]
a. Sample Preparation
Sample preparation can follow the same liquid-liquid extraction or solid-phase extraction (SPE) procedures as for HPLC-DAD/FLD. For SPE, a C18 cartridge can be used. The cartridge is first conditioned with methanol (B129727) and then water. The sample is loaded, washed with water, and then the analyte is eluted with methanol or acetonitrile. The eluate is then evaporated and reconstituted.
b. HPLC-MS/MS Instrumental Conditions
-
Column: A C18 or a pentafluorophenylpropyl (HS F5) column for better separation of isomers.[2]
-
Mobile Phase: A gradient elution is typically used with mobile phase A consisting of water with 0.1% formic acid and mobile phase B consisting of acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion for 2-ITX is [M+H]+ at m/z 255. Characteristic product ions are monitored for quantification and confirmation (e.g., m/z 213 and 185).[2]
c. Calibration
Prepare matrix-matched calibration standards to compensate for matrix effects. This involves spiking blank food extract with known concentrations of 2-ITX and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including 2-ITX.
a. Sample Preparation
-
Perform a liquid-liquid extraction as described for the HPLC methods.
-
The final extract must be in a volatile solvent suitable for GC injection (e.g., hexane or ethyl acetate).
-
An internal standard suitable for GC-MS analysis should be added (e.g., a deuterated analogue of 2-ITX if available).
b. GC-MS Instrumental Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless or split injection at a temperature of 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300 °C at a rate of 10-20 °C/min, and hold for a few minutes.
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of 2-ITX (e.g., m/z 254, 239, 211). Full scan mode can be used for initial identification.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
c. Calibration
Prepare calibration standards in the same solvent as the final sample extract, containing the internal standard. A calibration curve is generated by plotting the ratio of the peak area of the target ion of 2-ITX to that of the internal standard against the concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography/tandem mass spectrometry (highly selective selected reaction monitoring) for the analysis of isopropylthioxanthone in packaged food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (2-ITX) in food and food packaging materials on the German market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 2-isopropyl thioxanthone and 2-ethylhexyl-4-dimethylaminobenzoate in milk: comparison of gas and liquid chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of migration from paper and board into food--development of methods for rapid testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aesan.gob.es [aesan.gob.es]
- 8. researchgate.net [researchgate.net]
Leaching of 2-Isopropylthioxanthone from Cured Polymer Networks: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Isopropylthioxanthone (ITX) with alternative photoinitiators, focusing on their leaching characteristics from cured polymer networks. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of photoinitiators for applications where low leachability is critical.
Introduction: The Challenge of Photoinitiator Leaching
Photoinitiators are essential components in UV-cured polymer networks, enabling rapid and efficient polymerization. This compound (ITX) is a widely used Type II photoinitiator known for its high reactivity and efficiency.[1] However, concerns have been raised regarding its potential to migrate from the cured polymer matrix, leading to contamination of surrounding media. This is a significant issue in applications such as food packaging, medical devices, and pharmaceuticals, where leached substances can pose a risk to human health.[2][3]
The migration of photoinitiators is a complex process influenced by several factors, including the chemical structure and molecular weight of the photoinitiator, the properties of the polymer network, the nature of the contacting medium, and environmental conditions such as temperature and contact time.[4] Understanding and mitigating this leaching is crucial for ensuring the safety and efficacy of products manufactured using UV-curing technology.
Comparison of this compound and Alternative Photoinitiators
This section compares the performance and leaching potential of ITX with several common alternatives. The data presented is a synthesis of findings from various studies.
Leaching and Toxicological Profile
The primary concern with ITX is its potential for migration and its toxicological profile. Studies have shown that ITX can exhibit antiestrogenic effects.[1] In contrast, some alternative photoinitiators have been designed to have lower migration potential, for instance, by being polymerizable and thus covalently bound into the polymer network.
| Photoinitiator | Leaching Potential | Key Toxicological Findings |
| This compound (ITX) | Moderate to High | Exhibits antiestrogenic and antiandrogenic activities in vitro.[1] |
| Benzophenone | High | Classified as a possible human carcinogen (Group 2B) by IARC.[3][5] |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Low to Moderate | Can have cytotoxic effects.[6] |
| Polymerizable Photoinitiators (e.g., TXNBA) | Very Low | Significantly lower migration compared to ITX (migration ratio of 8.52% relative to ITX).[7] |
Curing Performance
The choice of a photoinitiator is also heavily dependent on its curing efficiency. ITX is known for its high reactivity, especially when used as a photosensitizer.[8]
| Photoinitiator | Curing Efficiency | Key Performance Characteristics |
| This compound (ITX) | High | Excellent photosensitizer, works well with amine synergists to enhance cure speed and depth.[8] |
| 2,4-Diethylthioxanthone (DETX) | High | More efficient sensitizer (B1316253) for phosphine (B1218219) oxides than ITX. |
| Unsubstituted Thioxanthone (TX) | Moderate | Less yellowing than ITX but shows little advantage in cure speed over ITX. |
| 1-Chloro-4-propoxythioxanthone (CPTX) | Low | Contributes little to the curing process with phosphine oxides. |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | High | Very efficient Type I photoinitiator, good for depth cure. |
Experimental Protocols
This section provides a detailed methodology for conducting leaching studies of photoinitiators from cured polymer networks, based on established protocols for migration testing of food contact materials.
Migration Study Protocol
Objective: To quantify the amount of photoinitiator that leaches from a cured polymer network into a food simulant.
Materials:
-
Cured polymer samples with a known concentration of the photoinitiator.
-
Food simulants (e.g., 10% ethanol (B145695) for aqueous foods, 50% ethanol for fatty foods, or olive oil).[7]
-
Migration cells.
-
Incubator or oven for controlled temperature storage.
-
Analytical instrumentation: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) is a common and sensitive method.[9]
Procedure:
-
Sample Preparation:
-
Prepare cured polymer films of a defined thickness and surface area.
-
Clean the surface of the samples to remove any surface contamination.
-
Accurately measure the surface area of the samples that will be in contact with the simulant.
-
-
Migration Test:
-
Place the polymer sample in a migration cell.
-
Fill the migration cell with a known volume of the pre-conditioned food simulant, ensuring the sample is fully immersed. A typical surface area to volume ratio is 6 dm² per 1 kg of simulant.
-
Seal the migration cell to prevent evaporation.
-
Store the migration cells under controlled conditions that simulate the intended use of the polymer. Common test conditions are 10 days at 40°C for long-term storage at room temperature.[1][10]
-
-
Sample Analysis:
-
After the specified contact time, remove the polymer sample from the migration cell.
-
Take an aliquot of the food simulant for analysis.
-
Prepare a calibration curve using standard solutions of the photoinitiator in the same food simulant.
-
Analyze the simulant sample using a validated HPLC-MS/MS method to determine the concentration of the leached photoinitiator.
-
-
Data Calculation and Reporting:
-
Calculate the specific migration of the photoinitiator in milligrams per kilogram of food simulant (mg/kg) or milligrams per square decimeter of surface area (mg/dm²).
-
Report the results along with the experimental conditions (polymer type, photoinitiator concentration, food simulant, time, and temperature).
-
Visualizations
The following diagrams illustrate key aspects of photoinitiator leaching studies.
Experimental workflow for a migration study.
Factors influencing photoinitiator migration.
Potential toxicological pathway of leached photoinitiators.
Conclusion
The selection of a photoinitiator for cured polymer networks, particularly in sensitive applications, requires a careful balance between curing performance and low leaching potential. While this compound is an efficient photoinitiator, its tendency to migrate and its potential toxicological effects necessitate the consideration of alternatives. Polymerizable photoinitiators and certain phosphine oxides present promising options with reduced migration.
This guide provides a framework for comparing photoinitiators and a detailed protocol for assessing their leaching characteristics. It is imperative for researchers, scientists, and drug development professionals to conduct thorough migration studies to ensure the safety and regulatory compliance of their products. The provided visualizations offer a clear understanding of the experimental workflow, the factors influencing migration, and the potential biological consequences of leached photoinitiators.
References
- 1. aimplas.net [aimplas.net]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence, Fate, Human Exposure, and Toxicity of Commercial Photoinitiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. paint.org [paint.org]
- 7. Migration Testing of Food Contact Materials | Ensuring Safety - Eurofins Scientific [eurofins.in]
- 8. nbinno.com [nbinno.com]
- 9. Migration Testing for Food Contact Materials (FCMs) [intertek.com]
- 10. Migration Testing for Plastic Food Contact Materials | KÃR Group [kor-group.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
